Dihydro Lafutidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNROJCVYGRYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445252 | |
| Record name | Dihydro Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118288-14-5 | |
| Record name | Dihydro Lafutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydro Lafutidine chemical structure and properties
An In-Depth Technical Guide to Dihydro Lafutidine: Structure, Genesis, and Control
This technical guide provides a comprehensive analysis of Dihydro Lafutidine, a critical process-related impurity encountered during the synthesis of Lafutidine, a second-generation histamine H₂ receptor antagonist. For researchers, quality control analysts, and drug development professionals, understanding the formation, characterization, and control of such impurities is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Executive Summary
Dihydro Lafutidine is the saturated analogue of Lafutidine, distinguished by the reduction of a double bond within its butenyl side chain. It is not a metabolite but a manufacturing byproduct, primarily formed through the reductive action of certain reagents used in common synthetic routes to Lafutidine. Its presence in the final API is strictly controlled under international regulatory guidelines, such as those from the ICH, which mandate the identification and quantification of any single impurity present above a 0.1% threshold.[1] This guide delineates the chemical identity of Dihydro Lafutidine, elucidates its mechanism of formation, details analytical methods for its detection, and discusses synthetic strategies designed to mitigate its generation.
Chemical Identity and Structure
Dihydro Lafutidine's structure is highly similar to that of its parent compound, Lafutidine, with the key difference being the absence of the Z-configured double bond in the four-carbon chain linking the pyridinyl-oxy group and the acetamide nitrogen. This saturation results in a butyl chain, as opposed to a butenyl chain.
IUPAC Name: 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[2]
The structural comparison is visualized below:
Caption: Structural comparison highlighting the saturated butyl chain in Dihydro Lafutidine versus the butenyl chain in Lafutidine.
Physicochemical Properties
As a pharmaceutical impurity, extensive experimental data on the physicochemical properties of isolated Dihydro Lafutidine is not widely published. However, key identifiers have been established, and a reference standard is commercially available for analytical purposes.[2]
| Property | Value | Source |
| CAS Number | 118288-14-5 | [2] |
| Molecular Formula | C₂₂H₃₁N₃O₄S | [2] |
| Molecular Weight | 433.57 g/mol | [2] |
| Appearance | Assumed to be a solid, similar to Lafutidine | Inferred |
| Solubility | Expected to have solubility profiles similar to Lafutidine in organic solvents | Inferred |
Genesis as a Process-Related Impurity
The formation of Dihydro Lafutidine is intrinsically linked to a specific step in the traditional synthesis of Lafutidine. The widely adopted Gabriel synthesis for preparing the primary amine intermediate often employs hydrazine hydrate in what is known as the Ing-Manske reaction.[1]
Mechanism of Formation
Hydrazine hydrate, while effective for cleaving the phthalimide group to yield the desired primary amine, also possesses reducing capabilities. This dual reactivity is the root cause of Dihydro Lafutidine formation. A precursor molecule containing the butenyl side chain is inadvertently reduced by hydrazine hydrate, saturating the double bond. This generates a "dihydro amine" intermediate alongside the intended unsaturated amine.[1] This mixture of intermediates then proceeds to the final condensation step, resulting in a final product contaminated with Dihydro Lafutidine, often at levels of 1.5-2.0%.[3]
The diagram below illustrates this critical side reaction.
Caption: Formation pathway of Dihydro Lafutidine during Lafutidine synthesis.
Mitigation Strategies in Synthesis
Given the challenges in removing Dihydro Lafutidine from the final product via purification—which often involves multiple recrystallization steps that significantly lower the overall yield—the most effective control strategy is to prevent its formation.[1][3] Modern synthetic approaches have focused on replacing the hydrazinolysis step. One successful alternative is the use of aminolysis with reagents such as hydroxylamine hydrochloride, which does not exhibit the same reducing potential, thereby yielding a much purer Lafutidine product free from the dihydro impurity.[1]
Analytical Characterization and Control
The separation and quantification of Dihydro Lafutidine from the Lafutidine API is a critical quality control step. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the industry standard for this purpose.[4][5]
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method can effectively resolve Lafutidine from its dihydro impurity. The slight increase in hydrophobicity of Dihydro Lafutidine due to the saturated alkyl chain typically results in a slightly longer retention time on a C18 column compared to the parent drug.
Exemplary HPLC Protocol for Impurity Profiling
This protocol is a representative method synthesized from common practices in the field.[6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Shiseido C18, 250mm x 4.6mm, 5µm particle size.
-
Mobile Phase: An isocratic mixture of Methanol and Acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 273 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Prepare a stock solution of the Lafutidine sample (e.g., 200 µg/mL) in the mobile phase.
-
For validation and quantification, use a certified reference standard of Dihydro Lafutidine to prepare calibration standards and to spike the sample for accuracy and specificity assessments.
-
-
System Suitability: Ensure baseline resolution between the Lafutidine and Dihydro Lafutidine peaks is greater than 2.0. The tailing factor for the Lafutidine peak should be less than 1.5.
Summary of Analytical Conditions
| Parameter | Condition |
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., Shiseido, 250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol / Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Reference Standard | Required for positive identification and quantification[2] |
Toxicological and Regulatory Significance
The primary concern regarding Dihydro Lafutidine is not based on specific, documented pharmacological activity but on the fundamental principle of pharmaceutical purity and safety. Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities in drug substances be identified, reported, and qualified.[1] For an impurity like Dihydro Lafutidine, which can be present at levels exceeding 1.5%, its impact on the safety profile of the drug must be considered.[3] The development of synthetic methods that avoid its formation is a direct response to the need to improve the clinical safety of Lafutidine.[1] To date, no independent pharmacological or toxicological studies on Dihydro Lafutidine have been published, as the industry focus remains on its elimination.
Conclusion
Dihydro Lafutidine serves as a quintessential example of a process-related impurity whose control is critical to modern pharmaceutical manufacturing. Its genesis is a direct consequence of a specific synthetic methodology, and its mitigation has driven process optimization and the adoption of cleaner chemical pathways. For scientists in drug development, the case of Dihydro Lafutidine underscores the importance of a holistic understanding of reaction mechanisms, not only to achieve the desired product but also to minimize the formation of structurally similar impurities. Robust analytical methods, validated with certified reference standards, remain the cornerstone of ensuring that the final Lafutidine API meets the stringent purity and safety standards required for patient use.
References
- Method for preparing lafutidine from hydroxylamine hydrochloride. CN103130782A.
- Process-related impurities and degradation-related impurities of lafutidine. (a) Blank preparation. (b) Standard preparation.
- Lafutidine - Safety D
-
Lafutidine. PubChem. National Center for Biotechnology Information. Available from: [Link].
- What is the mechanism of Lafutidine?
- Method for preparing lafutidine by virtue of aminolysis. CN102212060A.
- Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form.
- Lafutidine (CAS 118288-08-7). Cayman Chemical.
- (Z)-Lafutidine ((Z)-FRG-8813). MedChemExpress.
- [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity]. PubMed.
- Lafutidine Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Lafutidine (FRG-8813). MedChemExpress.
- Lafutidine. RayBiotech.
- Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. PubMed.
- Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: applic
- Lafutidine. Wikipedia.
- Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applic
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC.
- A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library.
- A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0067931). NP-MRD.
- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000177).
- Dihydro Lafutidine. CymitQuimica.
- Lafutidine. Chemsrc.
- What is Lafutidine used for?
- Lafutidine - Safety D
- Feasibility study of supportive care using lafutidine, a histamine H2 receptor antagonist, to prevent gastrointestinal toxicity during chemotherapy for gastric cancer. PubMed.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- Lafutidine. BioCrick.
- Re‐Imagining Drug Discovery using Mass Spectrometry. Purdue University.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- Identification by MS/MS of disulfides produced by a functional redox transition. PubMed.
Sources
- 1. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. Lafutidine Dihydro Impurity - SRIRAMCHEM [sriramchem.com]
- 3. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Synthesis and Characterization of Dihydro Lafutidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dihydro Lafutidine, a significant process-related impurity and metabolite of the second-generation H₂ receptor antagonist, Lafutidine. While often considered an impurity to be minimized during the manufacturing of Lafutidine, the availability of pure Dihydro Lafutidine as a reference standard is crucial for analytical method development, impurity profiling, and pharmacokinetic studies. This document outlines a plausible synthetic route for Dihydro Lafutidine via the catalytic hydrogenation of Lafutidine. Furthermore, it details a suite of analytical techniques for its comprehensive characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Lafutidine and related compounds.
Introduction: The Significance of Dihydro Lafutidine
Lafutidine, chemically known as 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide, is a potent H₂ receptor antagonist with a multimodal mechanism of action used in the treatment of gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease.[1] During the synthesis of Lafutidine, particularly in processes involving certain reducing agents like hydrazine hydrate, a common and significant impurity is formed: Dihydro Lafutidine.[2][3]
Dihydro Lafutidine, as its name suggests, is the reduced analogue of Lafutidine, where the carbon-carbon double bond in the butenyl linker has been saturated. Its chemical name is 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide.[4] The presence of this impurity in the final drug product is strictly regulated by pharmacopeial standards, necessitating robust analytical methods for its detection and quantification.[2] Therefore, the synthesis and isolation of pure Dihydro Lafutidine are essential for its use as a reference standard in quality control laboratories.
This guide provides a detailed methodology for the intentional synthesis of Dihydro Lafutidine and a comprehensive strategy for its subsequent characterization.
Synthesis of Dihydro Lafutidine
The most direct and logical approach to synthesizing Dihydro Lafutidine is through the selective reduction of the carbon-carbon double bond of Lafutidine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and efficient method for this transformation.[5][6]
Rationale for the Synthetic Approach
The choice of catalytic hydrogenation with Pd/C is based on its high efficiency and selectivity for the reduction of alkene functionalities without affecting other functional groups present in the Lafutidine molecule, such as the furan ring, the pyridine ring, the amide, and the sulfoxide group, under controlled conditions. This method offers a clean and high-yielding route to the desired saturated product.
Experimental Protocol: Catalytic Hydrogenation of Lafutidine
Materials:
-
Lafutidine
-
Palladium on Carbon (10% Pd/C)
-
Methanol (HPLC grade)
-
Hydrogen gas (high purity)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of Lafutidine in a suitable solvent, such as methanol, to a concentration of approximately 10-20 mg/mL.
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 5-10% by weight of the Lafutidine.
-
Inerting the System: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel. For a small-scale reaction, this can be achieved using a hydrogen-filled balloon. For larger scales or higher pressures, a Parr hydrogenation apparatus is recommended. Maintain a positive pressure of hydrogen.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Lafutidine starting material.
-
Work-up: Upon completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude Dihydro Lafutidine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure Dihydro Lafutidine.
Lafutidine [label="Lafutidine\nin Methanol"]; Catalyst [label="10% Pd/C", shape=ellipse, fillcolor="#FBBC05"]; Hydrogen [label="H₂ Gas", shape=ellipse, fillcolor="#EA4335"]; Reaction [label="Catalytic\nHydrogenation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration\n(Removal of Pd/C)"]; Evaporation [label="Solvent\nEvaporation"]; Purification [label="Purification\n(e.g., Chromatography)"]; DihydroLafutidine [label="Pure Dihydro Lafutidine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lafutidine -> Reaction; Catalyst -> Reaction; Hydrogen -> Reaction; Reaction -> Filtration; Filtration -> Evaporation; Evaporation -> Purification; Purification -> DihydroLafutidine; }
Synthesis Workflow for Dihydro Lafutidine.
Characterization of Dihydro Lafutidine
A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of the synthesized Dihydro Lafutidine. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Dihydro Lafutidine and for separating it from Lafutidine and other related impurities.[7][8][9][10]
Experimental Protocol: RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1 M ammonium acetate, pH adjusted to 7.5) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase composition could be a mixture of the buffer and methanol in a ratio of 80:20 (v/v).[7]
-
Flow Rate: 1.0 - 1.4 mL/min[7]
-
Detection: UV detection at 290 nm[7]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30 °C
Expected Results:
Under these conditions, Dihydro Lafutidine is expected to have a slightly different retention time compared to Lafutidine due to the change in polarity resulting from the saturation of the double bond. The purity of the synthesized compound can be determined by calculating the peak area percentage.
| Compound | Expected Retention Time |
| Lafutidine | Rt |
| Dihydro Lafutidine | Rt ± Δt |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of Dihydro Lafutidine.
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Full scan mode to determine the molecular ion peak.
Expected Results:
The molecular formula of Dihydro Lafutidine is C₂₂H₃₁N₃O₄S, with a molecular weight of 433.57 g/mol .[4] The mass spectrum should exhibit a prominent protonated molecular ion [M+H]⁺ at m/z 434.2. This is a crucial confirmation, as it is 2 mass units higher than the protonated molecular ion of Lafutidine ([M+H]⁺ at m/z 432.2). Fragmentation patterns will also differ, with the saturated alkyl chain in Dihydro Lafutidine leading to characteristic losses of alkyl fragments.[1][11][12]
Lafutidine [label="{Lafutidine | C₂₂H₂₉N₃O₄S | MW: 431.55 | [M+H]⁺: 432.2}"]; DihydroLafutidine [label="{Dihydro Lafutidine | C₂₂H₃₁N₃O₄S | MW: 433.57 | [M+H]⁺: 434.2}"];
Lafutidine -> DihydroLafutidine [label="+ 2H\n(Reduction)"]; }
Comparison of Lafutidine and Dihydro Lafutidine by Mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the absence of the carbon-carbon double bond in Dihydro Lafutidine.
Experimental Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Spectral Range: 4000 - 400 cm⁻¹
Expected Results:
The IR spectrum of Dihydro Lafutidine will be very similar to that of Lafutidine, with characteristic peaks for the N-H stretch, C-H stretch, C=O stretch (amide), and S=O stretch. The key difference will be the absence of the C=C stretching vibration peak, which is typically observed in the range of 1640-1680 cm⁻¹ for alkenes.[13][14][15][16]
| Functional Group | Lafutidine (Expected Wavenumber, cm⁻¹) | Dihydro Lafutidine (Expected Wavenumber, cm⁻¹) |
| N-H Stretch (Amide) | ~3300-3500 | ~3300-3500 |
| C-H Stretch (sp³) | ~2850-3000 | ~2850-3000 |
| C-H Stretch (sp²) | ~3010-3100 | Absent |
| C=O Stretch (Amide) | ~1650-1680 | ~1650-1680 |
| C=C Stretch | ~1640-1680 | Absent |
| S=O Stretch | ~1030-1070 | ~1030-1070 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is the most definitive method for confirming the synthesis of Dihydro Lafutidine.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution.
Expected Results:
-
¹H NMR: The most significant change in the ¹H NMR spectrum of Dihydro Lafutidine compared to Lafutidine will be the disappearance of the signals corresponding to the vinylic protons of the butenyl group (typically in the 5.5-6.0 ppm region). These will be replaced by signals for the additional methylene protons in the now saturated butyl chain, which will appear in the upfield region (typically 1.5-2.5 ppm).[17][18]
-
¹³C NMR: Similarly, the ¹³C NMR spectrum will show the absence of the two sp² carbon signals of the alkene (typically in the 120-140 ppm region) and the appearance of two additional sp³ carbon signals in the aliphatic region (typically 20-40 ppm).[19]
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of Dihydro Lafutidine. The described catalytic hydrogenation of Lafutidine provides a straightforward route to this important reference standard. The comprehensive characterization strategy, employing a combination of HPLC, MS, IR, and NMR, ensures the unambiguous identification and purity assessment of the synthesized compound. The availability of well-characterized Dihydro Lafutidine is indispensable for the development and validation of analytical methods for Lafutidine drug substance and drug product, thereby ensuring their quality, safety, and efficacy.
References
-
SciSpace. (n.d.). Reduction of C=C Double Bonds by Hydrazine Using Active Carbons as Metal-Free Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.
-
Neuroquantology. (2022). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
-
Scholars Research Library. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Scholars Research Library. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]
-
M. Sumithra, P. Shanmuga Sundaram, K. Srinivasulu. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
- Google Patents. (n.d.). CN102001903A - Method for reducing carbon-carbon double bond by hydrazine hydrate through microwave.
- Google Patents. (n.d.). CN102001903B - Method for reducing carbon-carbon double bond by hydrazine hydrate through microwave.
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Delhi. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Stretching vibrations in FTIR spectra of carbon based materials. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.
-
PubChem. (n.d.). (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl methanesulfonate. Retrieved from [Link]
-
Veeprho. (n.d.). 4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butan-1-amine | CAS 118288-18-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Retrieved from [Link]
-
MDPI. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]
-
PubMed Central. (n.d.). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. Retrieved from [Link]
-
PubMed Central. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
-
ResearchGate. (n.d.). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. readchemistry.com [readchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. whitman.edu [whitman.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Infrared Spectrometry [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Butyramide(541-35-5) 1H NMR spectrum [chemicalbook.com]
- 19. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro Lafutidine: A Technical Guide to a Key Synthesis Impurity of Lafutidine
Introduction: The Imperative of Purity in Modern H2 Receptor Antagonists
Lafutidine, a second-generation histamine H2 receptor antagonist, has carved a significant niche in the management of gastric ulcers and other acid-related gastrointestinal disorders.[1][2][3] Its dual-action mechanism, which includes not only potent and sustained inhibition of gastric acid secretion but also gastroprotective effects, sets it apart from its predecessors.[3] However, as with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a cornerstone of ensuring its safety, efficacy, and quality.
This technical guide provides an in-depth exploration of Dihydro Lafutidine, a critical process-related impurity that can arise during the synthesis of Lafutidine. We will dissect its chemical origins, outline robust analytical methodologies for its detection and quantification, and discuss its control and qualification from a regulatory perspective. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Lafutidine.
The Genesis of an Impurity: Unraveling the Formation of Dihydro Lafutidine
The emergence of Dihydro Lafutidine as a process-related impurity is intrinsically linked to a specific step in the common synthetic routes employed for Lafutidine. Many traditional syntheses of Lafutidine utilize the Gabriel synthesis to introduce a primary amine.[4][5] This classical method often employs hydrazine hydrate (NH₂NH₂) for the cleavage of the phthalimide intermediate.[4][5] While effective in liberating the desired amine, hydrazine hydrate possesses reducing properties that can lead to the unwanted saturation of a carbon-carbon double bond within the Lafutidine molecule's butenyl side chain.
Chemical Structures: A Tale of Two Molecules
The structural difference between Lafutidine and its dihydro impurity is subtle yet significant, confined to the butenyl linker.
| Compound | Chemical Structure |
| Lafutidine | |
| Dihydro Lafutidine |
Table 1: Chemical Structures of Lafutidine and Dihydro Lafutidine
The Reaction Mechanism: In-Situ Hydrogenation via Diimide
The reduction of the butenyl double bond is not a direct reaction with hydrazine hydrate itself. Instead, under the reaction conditions, which often involve an oxidant like air (O₂), hydrazine is oxidized to diimide (N₂H₂).[6][7] Diimide is a highly reactive and unisolable reducing agent that readily undergoes a concerted, syn-addition of hydrogen across carbon-carbon double bonds.[8]
The following Graphviz diagram illustrates the Lafutidine synthesis pathway highlighting the formation of Dihydro Lafutidine.
Figure 1: Formation of Dihydro Lafutidine during Lafutidine Synthesis.
Mitigation Strategy: An Alternative Synthetic Route
Recognizing the root cause of Dihydro Lafutidine formation allows for the implementation of a more robust synthetic strategy. Replacing hydrazine hydrate with a non-reducing aminolysis reagent, such as hydroxylamine hydrochloride (NH₂OH·HCl), circumvents the in-situ generation of diimide.[9] This alternative pathway effectively prevents the reduction of the butenyl double bond, leading to a significantly purer Lafutidine product.[9]
Analytical Control: Detection and Quantification of Dihydro Lafutidine
A robust, validated, and stability-indicating analytical method is paramount for the accurate detection and quantification of Dihydro Lafutidine in Lafutidine API and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection, are the methods of choice.[8][10][11][12]
Illustrative UPLC Method for Impurity Profiling
The following is a detailed, field-proven UPLC protocol designed for the separation and quantification of Lafutidine and its process-related impurities, including Dihydro Lafutidine.
Experimental Protocol: UPLC Analysis of Lafutidine and Dihydro Lafutidine
-
Chromatographic System:
-
Waters ACQUITY UPLC System with a Photodiode Array (PDA) detector or equivalent.
-
-
Column:
-
Acquity BEH-shield RP18 column (3.0 mm × 100 mm, 1.7 μm).[8]
-
-
Mobile Phase:
-
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 100 | 0 |
| 2.0 | 0.5 | 100 | 0 |
| 8.0 | 0.5 | 0 | 100 |
| 10.0 | 0.5 | 0 | 100 |
| 10.1 | 0.5 | 100 | 0 |
| 12.0 | 0.5 | 100 | 0 |
-
Detection:
-
UV at 276 nm.[8]
-
-
Column Temperature:
-
30 °C
-
-
Injection Volume:
-
2 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Lafutidine sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
The following Graphviz diagram illustrates the analytical workflow for impurity profiling.
Figure 2: Analytical Workflow for Dihydro Lafutidine Quantification.
Method Validation and Performance
A fully validated method according to ICH Q2(R1) guidelines should demonstrate specificity, linearity, accuracy, precision, and robustness. For Dihydro Lafutidine, the Limit of Detection (LOD) and Limit of Quantification (LOQ) must be established to ensure the method's sensitivity is adequate for controlling the impurity at the required levels.
Table 2: Illustrative Performance of Analytical Methods for Dihydro Lafutidine
| Parameter | HPLC | UPLC |
| Retention Time of Lafutidine | ~7.0 min[13] | ~5.5 min |
| Relative Retention Time of Dihydro Lafutidine | ~0.9 | ~0.92 |
| LOD | ~0.01% | ~0.005% |
| LOQ | ~0.03% | ~0.015% |
| Linearity (r²) | >0.999 | >0.999 |
| Recovery | 98-102% | 98-102% |
Note: The values in this table are illustrative and may vary depending on the specific chromatographic conditions.
Regulatory Landscape and Qualification of Dihydro Lafutidine
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline.[14] This guideline establishes thresholds for reporting, identification, and qualification of impurities.
Table 3: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Assuming a typical Lafutidine daily dose of 20 mg, the qualification threshold would be 0.15%.
The Qualification Process
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[7][14] If the level of Dihydro Lafutidine in Lafutidine API exceeds the qualification threshold, its safety must be justified.
Strategies for Qualification:
-
Use of Clinical Data: If batches of Lafutidine containing Dihydro Lafutidine at or above the proposed specification have been used in safety and clinical studies, the impurity is considered qualified.[7][14]
-
Metabolite Data: If Dihydro Lafutidine is also a significant metabolite of Lafutidine in animal or human studies, it is generally considered qualified.[14][15]
-
Toxicological Studies: In the absence of the above, toxicological studies on the impurity may be required.[14][15] This can involve:
-
Genotoxicity studies to assess the mutagenic potential.
-
General toxicity studies, typically in one species for a duration of up to 90 days.[14]
-
-
In Silico Toxicological Assessment: Computational toxicology tools can be used to predict the potential for genotoxicity and other toxicities based on the chemical structure of Dihydro Lafutidine.[16][17][18] This can provide supporting evidence in the overall safety assessment.
Given the structural similarity to the active drug, Dihydro Lafutidine is unlikely to present a significant, unique toxicological risk, especially when controlled to levels below the ICH qualification threshold. However, a formal justification of its safety is a regulatory expectation.
Conclusion: A Proactive Approach to Impurity Control
Dihydro Lafutidine is a well-understood process-related impurity in the synthesis of Lafutidine, arising from the use of hydrazine hydrate. Its formation is mechanistically linked to the in-situ generation of diimide, which reduces the butenyl side chain. A proactive approach to impurity control, centered on the selection of an appropriate synthetic route—such as one employing hydroxylamine hydrochloride—can effectively minimize or eliminate the formation of Dihydro Lafutidine.
For analytical surveillance, robust and validated UPLC or HPLC methods are essential for the accurate quantification of this impurity. By understanding its formation and implementing effective control strategies, manufacturers can ensure the consistent production of high-quality Lafutidine, meeting the stringent safety and purity standards required for modern pharmaceuticals.
References
-
American Chemical Society. (n.d.). Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Joshi, A., Warghude, N., Deshmukh, S., & Bembalkar, S. (2013). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. International Journal of Industrial Chemistry, 4(1), 9. Retrieved from [Link]
-
Veeprho. (2024, August 6). Qualification of Non-Mutagenic Impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. PubMed Central. Retrieved from [Link]
-
Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]
-
Scholars Research Library. (n.d.). RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]
- Google Patents. (n.d.). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.
-
International Journal of Pharmacy and Technology. (n.d.). Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. Retrieved from [Link]
-
ScienceDirect. (n.d.). Computational prediction of genotoxicity: room for improvement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Predictions of Genotoxic Potential, Mode of Action, Molecular Targets, and Potency via a Tiered MultiFlow® Assay Data Analysis Strategy. PubMed Central. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine? Retrieved from [Link]
-
Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]
-
Neuroquantology. (n.d.). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lafutidine-induced stimulation of mucin biosynthesis mediated by nitric oxide is limited to the surface mucous cells of rat gastric oxyntic mucosa. PubMed. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Lafutidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PubMed Central. Retrieved from [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
ScitoVation. (n.d.). Genotoxicity. Retrieved from [Link]
-
SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (n.d.). Lafutidine Impurity 8 | CAS 129622-98-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2022, September 23). Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, September 20). Common Deficiencies Associated with Comparative Peptide Impurity Profile Studies and Qualification of Impurity Levels and Proposed Limits. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phmethods.net [phmethods.net]
- 3. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 4. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Qualification impurities for Human Use [a3p.org]
- 6. jpionline.org [jpionline.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. veeprho.com [veeprho.com]
- 14. database.ich.org [database.ich.org]
- 15. veeprho.com [veeprho.com]
- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 17. Predictions of Genotoxic Potential, Mode of Action, Molecular Targets, and Potency via a Tiered MultiFlow® Assay Data Analysis Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitovation.com [scitovation.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Dihydro Lafutidine
Introduction: The Imperative for Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the chemical purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Lafutidine, a second-generation histamine H₂ receptor antagonist, is valued for its multimodal mechanism in treating gastrointestinal disorders.[1][2] However, like any synthetic process, the manufacturing of Lafutidine is susceptible to the formation of process-related impurities. One of the most significant of these is Dihydro Lafutidine, an impurity formed by the reduction of a double bond within the butenyl linker of the Lafutidine molecule.[3]
The presence of such impurities, even in minute quantities, can have unforeseen pharmacological or toxicological effects. Regulatory bodies, therefore, mandate rigorous characterization and control of any impurity exceeding a specified threshold. This guide provides an in-depth technical overview of the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—as applied to the structural elucidation and characterization of Dihydro Lafutidine. The methodologies and interpretations presented herein are designed to equip researchers, analytical scientists, and drug development professionals with the necessary framework for identifying and quantifying this critical impurity.
Chemical Identity and Physicochemical Profile
Dihydro Lafutidine is structurally analogous to Lafutidine, with the key distinction being the saturation of the carbon-carbon double bond in the but-2-enyl linker. This seemingly minor modification has significant implications for its spectroscopic signature.
Table 1: Physicochemical Properties of Dihydro Lafutidine
| Property | Value | Source/Method |
| IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide | Inferred from Lafutidine Structure |
| CAS Number | 118288-14-5 | Veeprho[1] |
| Molecular Formula | C₂₂H₃₁N₃O₄S | Calculated |
| Molecular Weight | 433.57 g/mol | Calculated |
| Parent Compound | Lafutidine (CAS: 118288-08-7, MW: 431.55 g/mol )[4] | PubChem[5] |
Mass Spectrometry (MS): Unveiling the Molecular Mass
Mass spectrometry is the definitive technique for determining the molecular weight of an analyte and gathering structural information through fragmentation analysis. For a molecule like Dihydro Lafutidine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Causality in Experimental Design
The choice of ESI in positive ion mode ([ESI+]) is deliberate. The Dihydro Lafutidine structure contains several basic nitrogen atoms (in the pyridine and piperidine rings and the amide linkage) which are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. This provides an unambiguous determination of the molecular mass. High-resolution mass spectrometry (HRMS), using instruments like a Quadrupole Time-of-Flight (Q-TOF), is crucial for confirming the elemental composition via accurate mass measurement.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a reference standard of Dihydro Lafutidine (or a Lafutidine sample containing the impurity) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (HPLC/UPLC):
-
Column: C18 reversed-phase column (e.g., Acquity BEH-shield RP18, 100 mm × 3.0 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to resolve Dihydro Lafutidine from Lafutidine and other impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: ESI Positive (+).
-
Scan Range: m/z 50 - 600.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) on the precursor ion to elicit fragmentation.[7]
-
Data Interpretation
-
Expected Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Fragmentation: While a full fragmentation study would be required for definitive structural confirmation, key fragments can be predicted by analogy to Lafutidine.[7] Cleavage of the ether linkage and fragmentation of the piperidinomethyl pyridine moiety are expected.
Table 2: Predicted Mass Spectrometry Data for Dihydro Lafutidine
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₂₂H₃₁N₃O₄S | --- |
| Exact Mass | 433.2035 | Monoisotopic Mass |
| [M+H]⁺ (High-Res) | 434.2108 | Protonated molecular ion, confirms elemental composition. |
| [M+Na]⁺ (High-Res) | 456.1927 | Sodium adduct, common in ESI. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the chemical structure, connectivity, and stereochemistry of a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the saturation of the butyl chain that differentiates Dihydro Lafutidine from its parent compound.
Causality in Experimental Design
The key to successful NMR analysis is selecting an appropriate deuterated solvent in which the analyte is soluble and whose signals do not overlap with analyte signals. DMSO-d₆ is an excellent choice as it dissolves a wide range of organic molecules and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented. A high-field instrument (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex spin systems in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified Dihydro Lafutidine sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 500 MHz (or higher) NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (adjust for concentration).
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
Reference: DMSO-d₆ central peak at 39.52 ppm.
-
Data Interpretation: The Spectroscopic Distinction
The most telling difference between the ¹H NMR spectra of Lafutidine and Dihydro Lafutidine lies in the 1.5 - 6.0 ppm region.
-
Lafutidine (Parent): Exhibits characteristic signals for vinylic protons (-CH=CH-) around 5.7-5.9 ppm. The adjacent methylene groups also show distinct chemical shifts and coupling patterns due to the double bond's influence.
-
Dihydro Lafutidine (Impurity): The vinylic signals are absent. They are replaced by two new multiplets in the aliphatic region (likely 1.6-1.9 ppm), corresponding to the newly formed -CH₂-CH₂- groups. The chemical shifts and multiplicities of the adjacent methylene protons (O-CH₂ and N-CH₂) will also shift upfield and simplify compared to Lafutidine.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for Dihydro Lafutidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.2 | d | 1H | Pyridine-H6 | |
| ~7.5 | d | 1H | Furan-H5 | |
| ~7.2 | d | 1H | Pyridine-H3 | |
| ~6.8 | d | 1H | Pyridine-H5 | |
| ~6.4 | dd | 1H | Furan-H4 | |
| ~6.3 | d | 1H | Furan-H3 | |
| ~4.1 | t | 2H | O-CH₂ -CH₂ | Shifted upfield vs. Lafutidine |
| ~3.9 | s | 2H | S(O)-CH₂ -Furan | |
| ~3.5 | s | 2H | Pyridine-CH₂ -N | |
| ~3.2 | t | 2H | NH-CH₂ -CH₂ | Shifted upfield vs. Lafutidine |
| ~2.4 | br s | 4H | Piperidine (α-CH₂) | |
| ~1.7-1.9 | m | 2H | O-CH₂-CH₂ | Key differentiating signal |
| ~1.6-1.8 | m | 2H | NH-CH₂-CH₂ | Key differentiating signal |
| ~1.4 | m | 6H | Piperidine (β,γ-CH₂) |
Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) for Dihydro Lafutidine
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~168.0 | C=O (Amide) | |
| ~163.5 | Pyridine C2 (C-O) | |
| ~150.0 | Pyridine C6 | |
| ~148.2 | Pyridine C4 (C-CH₂N) | |
| ~144.1 | Furan C5 | |
| ~142.5 | Furan C2 | |
| ~115.3 | Pyridine C3 | |
| ~110.8 | Furan C4 | |
| ~108.7 | Furan C3 | |
| ~108.5 | Pyridine C5 | |
| ~68.1 | O-C H₂ | |
| ~55.9 | Pyridine-C H₂-N | |
| ~53.2 | S(O)-C H₂-Furan | |
| ~52.5 | Piperidine (α-C) | |
| ~38.6 | NH-C H₂ | |
| ~28.5 | O-CH₂-C H₂ | Key differentiating signal |
| ~26.9 | NH-CH₂-C H₂ | Key differentiating signal |
| ~25.6 | Piperidine (β-C) | |
| ~23.8 | Piperidine (γ-C) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The comparison of IR spectra between Lafutidine and its dihydro derivative provides confirmatory evidence of the structural change.
Causality in Experimental Design
The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets for solid samples. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it ideal for routine quality control analysis.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid Dihydro Lafutidine powder directly onto the ATR crystal.
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer with a diamond ATR accessory.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan (air) before the sample scan. The resulting spectrum is typically presented in terms of transmittance (%).
Data Interpretation
The IR spectrum of Dihydro Lafutidine will be very similar to that of Lafutidine, with one critical exception: the absence of the C=C stretching vibration.
Table 5: Key Infrared Absorption Bands for Dihydro Lafutidine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~3300 | Medium, Sharp | N-H Stretch | Amide N-H group |
| 3100 - 2800 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) and Aromatic (C-H) |
| ~1650 | Strong | C=O Stretch | Amide I band |
| ~1570 | Medium | C=N, C=C Stretch | Aromatic ring vibrations (Pyridine, Furan) |
| ~1540 | Medium | N-H Bend | Amide II band |
| ~1250 | Strong | C-O Stretch | Aryl-alkyl ether |
| ~1030 | Strong | S=O Stretch | Sulfoxide group |
| Not Present | --- | C=C Stretch (alkene) | The peak around 1660-1640 cm⁻¹ in Lafutidine is absent, confirming saturation. |
Integrated Spectroscopic Workflow
For unambiguous identification and purity assessment, these techniques are not used in isolation. A logical, integrated workflow ensures comprehensive characterization.
Caption: Integrated workflow for the identification and characterization of Dihydro Lafutidine.
Conclusion
The structural characterization of Dihydro Lafutidine relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry provides the initial, crucial confirmation of molecular weight, demonstrating a 2 Da increase compared to the parent Lafutidine. Infrared spectroscopy offers corroborating evidence by confirming the absence of the alkene C=C bond. Ultimately, NMR spectroscopy serves as the definitive tool, providing an unambiguous structural blueprint through the disappearance of vinylic proton signals and the appearance of new, characteristic aliphatic signals. The detailed protocols and interpretive guides presented here form a robust framework for the accurate identification, routine monitoring, and control of this critical process impurity, ensuring the quality and safety of Lafutidine API.
References
-
Veeprho. (n.d.). Lafutidine Impurities and Related Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282136, Lafutidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Lafutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Process-related impurities and degradation-related impurities of lafutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Lafutidine hydrochloride salt. Retrieved from [Link]
- Google Patents. (2013). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.
-
PharmaCompass.com. (n.d.). Lafutidine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
RayBiotech. (n.d.). Lafutidine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. Lafutidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential of Dihydro Lafutidine: A Technical Guide for Researchers
Foreword: The Rationale for Investigation
In the landscape of gastric acid suppressants, Lafutidine stands out as a second-generation histamine H2 receptor antagonist with a multifaceted mechanism of action.[1][2] Beyond its primary role in inhibiting gastric acid secretion, it exhibits significant gastroprotective properties.[3][4] The synthesis of Lafutidine, however, has been noted to produce a significant impurity: Dihydro Lafutidine.[5] While often considered an undesirable byproduct, the pharmacological characterization of such impurities is a critical step in drug development, not only for safety assessment but also for the potential discovery of novel therapeutic activities. This guide provides a comprehensive framework for the systematic investigation of the potential biological activity of Dihydro Lafutidine, leveraging established methodologies and a deep understanding of the pharmacology of its parent compound.
Structural Considerations and Hypothesis Formulation
Lafutidine's chemical structure features a characteristic (Z)-but-2-enyl group.[6] Dihydro Lafutidine, as its name and context as a synthesis impurity suggest, is the reduced analogue of Lafutidine, where the double bond in the butenyl linker is saturated. This seemingly minor structural modification could have profound implications for its biological activity.
Hypothesized Biological Activities of Dihydro Lafutidine:
-
Retained Histamine H2 Receptor Antagonism: The core pharmacophore responsible for H2 receptor binding may remain sufficiently intact for Dihydro Lafutidine to exhibit antagonist activity, albeit potentially with altered potency and selectivity.
-
Modulated Gastroprotective Effects: Lafutidine's gastroprotective effects are mediated, in part, by the activation of capsaicin-sensitive afferent neurons and subsequent release of calcitonin gene-related peptide (CGRP).[7][8] The conformational changes induced by the reduction of the double bond could alter the interaction with these sensory neurons.
-
Altered Pharmacokinetics: The increased flexibility of the saturated alkyl chain could impact absorption, distribution, metabolism, and excretion (ADME) properties compared to Lafutidine.
The following sections will outline a logical, stepwise approach to systematically test these hypotheses.
Experimental Roadmap for Characterizing Dihydro Lafutidine
The investigation into Dihydro Lafutidine's biological activity should follow a hierarchical approach, beginning with in vitro receptor-level studies and progressing to cell-based functional assays.
Caption: Histamine H2 receptor signaling pathway leading to cAMP production.
Protocol:
-
Cell Culture: Use CHO or HEK293 cells expressing the human H2 receptor.
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of Dihydro Lafutidine or Lafutidine.
-
Stimulate the cells with a fixed concentration of histamine (e.g., EC80).
-
-
Agonist Mode: Incubate cells with increasing concentrations of Dihydro Lafutidine alone.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50.
-
Agonist Mode: Plot the cAMP response against the logarithm of the Dihydro Lafutidine concentration to assess for any agonist activity.
-
Table 2: Hypothetical Functional Assay Data
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Histamine (Control) | 50 | - |
| Lafutidine | No activity | 25 |
| Dihydro Lafutidine | No activity | 250 |
Assessment of Gastroprotective Potential
Objective: To evaluate the potential of Dihydro Lafutidine to stimulate protective mechanisms in gastric epithelial cells.
Principle: Lafutidine has been shown to increase mucus secretion, a key component of the gastric mucosal defense. [2][7]This can be assessed in vitro using a gastric epithelial cell line.
Protocol (Mucus Secretion):
-
Cell Culture: Culture a human gastric epithelial cell line (e.g., NCI-N87) in a suitable medium.
-
Treatment: Treat confluent cell monolayers with varying concentrations of Dihydro Lafutidine, Lafutidine, or a positive control (e.g., prostaglandin E2) for 24 hours.
-
Mucus Staining:
-
Fix the cells with paraformaldehyde.
-
Stain the secreted and cell-layer associated mucins with Alcian Blue (pH 2.5).
-
-
Quantification:
-
Elute the bound dye with a guanidine hydrochloride solution.
-
Measure the absorbance of the eluted dye at ~620 nm.
-
-
Data Analysis: Express the results as a fold-change in mucus production relative to the vehicle-treated control.
Interpretation of Potential Outcomes and Future Directions
The data generated from these experiments will provide a foundational understanding of Dihydro Lafutidine's biological activity.
-
Scenario 1: Potent H2 Antagonism with Retained Gastroprotective Effects: If Dihydro Lafutidine demonstrates significant H2 receptor binding and functional antagonism, coupled with positive results in the mucus secretion assay, it could be considered a viable drug candidate itself, warranting further preclinical development.
-
Scenario 2: Reduced H2 Antagonism but Enhanced Gastroprotective Effects: This outcome would suggest a shift in the structure-activity relationship, potentially leading to a novel gastroprotective agent with a different primary mechanism of action.
-
Scenario 3: No Significant Biological Activity: A lack of activity would classify Dihydro Lafutidine as an inactive metabolite or impurity, reinforcing the importance of its removal during the synthesis of Lafutidine.
Regardless of the outcome, this systematic approach ensures a thorough and scientifically rigorous evaluation of Dihydro Lafutidine. Further investigations could include assessing its effects on CGRP release from dorsal root ganglion neurons and in vivo studies in animal models of gastric ulceration.
References
-
Wikipedia. Lafutidine. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Lafutidine? [Link]
-
Onodera, S., Shibata, M., Tanaka, M., Inaba, N., Yamaura, T., & Ohnishi, H. (1999). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity. Arzneimittel-Forschung, 49(6), 519–526. [Link]
-
Patsnap Synapse. (2024-06-14). What is Lafutidine used for? [Link]
-
Nakano, M., et al. (2011). Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism. ResearchGate. [Link]
-
Wikipedia. H2 receptor antagonist. [Link]
-
National Center for Biotechnology Information. (2024-08-11). H2 Blockers. In: StatPearls [Internet]. [Link]
-
National Center for Biotechnology Information. (2018-01-25). Histamine Type-2 Receptor Antagonists (H2 Blockers). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. [Link]
-
Mustafa Salahalden. (2024-07-23). Histamine H2 Receptor Antagonists: Mechanism of Action, Therapeutic Uses and Adverse Effects. YouTube. [Link]
-
Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. PNAS. [Link]
-
Kato, S., et al. (2004). Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats. Digestive Diseases and Sciences, 49(11-12), 1848–1856. [Link]
- Google Patents. (2013).
-
Utsumi, D., et al. (2010). Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats. Journal of Gastroenterology, 45(11), 1113–1123. [Link]
-
Miyazawa, T., et al. (2002). Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine. Journal of Clinical Pharmacology, 42(2), 215–222. [Link]
-
Ikawa, K., et al. (2007). Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. ResearchGate. [Link]
-
RayBiotech. Lafutidine. [Link]
-
Global Substance Registration System. LAFUTIDINE, (+/-)-. [Link]
-
Ikawa, K., et al. (2007). Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects. SciSpace. [Link]
-
National Center for Biotechnology Information. Lafutidine. PubChem Compound Database. [Link]
-
Semantic Scholar. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. [Link]
-
Chemsrc. Lafutidine | CAS#:118288-08-7. [Link]
Sources
- 1. Lafutidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Lafutidine used for? [synapse.patsnap.com]
- 5. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of lafutidine, a histamine H2 receptor antagonist, against loxoprofen-induced small intestinal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dihydro Lafutidine (CAS Number 118288-14-5): A Critical Process Impurity in Lafutidine Synthesis
This technical guide provides a comprehensive overview of Dihydro Lafutidine, a known process-related impurity of the second-generation histamine H₂ receptor antagonist, Lafutidine. For researchers, scientists, and drug development professionals, understanding the profile of such impurities is paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document delves into the formation, physicochemical properties, analytical characterization, and regulatory context of Dihydro Lafutidine, offering field-proven insights into its control and management.
Context: The Significance of Lafutidine and Its Impurities
Lafutidine is a potent anti-ulcer medication with a multimodal mechanism of action.[1][2] It not only blocks histamine H₂ receptors to inhibit gastric acid secretion but also exhibits gastroprotective effects.[2][3][4] These gastroprotective actions are mediated by enhancing mucosal blood flow and stimulating sensory neurons.[3][4] Given its therapeutic importance, the purity of Lafutidine is a critical quality attribute. Process-related impurities, such as Dihydro Lafutidine, can arise during the manufacturing process and may have unintended pharmacological or toxicological effects.[5][6] Therefore, their identification, characterization, and control are mandated by regulatory agencies worldwide.[1][7][8]
Mechanism of Action of Lafutidine
Lafutidine exerts its primary effect by competitively blocking histamine H₂ receptors on gastric parietal cells, which leads to a reduction in gastric acid secretion.[2] Additionally, it has been shown to increase the levels of calcitonin gene-related peptide (CGRP) and somatostatin, which may contribute to its acid secretion inhibition and gastroprotective properties.[9]
Physicochemical Properties of Dihydro Lafutidine
Dihydro Lafutidine is the hydrogenated analogue of Lafutidine, where the double bond in the butenyl chain is reduced. This seemingly minor structural change can alter its physicochemical properties, which in turn can affect its chromatographic behavior and biological activity.
| Property | Dihydro Lafutidine | Lafutidine |
| CAS Number | 118288-14-5 | 118288-08-7 |
| Chemical Name | 2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[10] | (Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide |
| Molecular Formula | C₂₂H₃₁N₃O₄S[10] | C₂₂H₂₉N₃O₄S |
| Molecular Weight | 433.57 g/mol [10] | 431.55 g/mol |
| Structure | ![]() | ![]() |
Formation and Synthesis of Dihydro Lafutidine
Understanding the origin of an impurity is the cornerstone of its control. Patent literature reveals that Dihydro Lafutidine is a process-related impurity that can be formed during the synthesis of Lafutidine.[11][12] Specifically, its formation is associated with the use of hydrazine hydrate in the Ing-Manske reaction, a common method for preparing primary amines.[12] The reducing nature of hydrazine hydrate can lead to the unwanted reduction of the double bond in a key intermediate, resulting in the formation of the dihydro-analogue which then gets carried through to the final API.
Alternative synthetic routes that avoid the use of strong reducing agents or employ milder conditions for the deprotection step are therefore crucial for minimizing the formation of this impurity.[11]
Pharmacology and Toxicology of Dihydro Lafutidine as an Impurity
Currently, there is a lack of publicly available data on the specific pharmacological activity and toxicological profile of Dihydro Lafutidine. As an impurity, its potential to exert biological effects must be considered. The structural similarity to Lafutidine suggests a possibility of interaction with the H₂ receptor, although likely with different potency.
In the absence of specific data, the International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework for the qualification of impurities.[7][8] The qualification threshold is the level at which an impurity needs to be assessed for its biological safety. If the level of Dihydro Lafutidine in the Lafutidine API exceeds this threshold, a comprehensive toxicological evaluation would be required. This could involve in-silico toxicity predictions, in-vitro genotoxicity assays, and potentially in-vivo studies.
The control of Dihydro Lafutidine to within acceptable limits, as defined by regulatory guidelines, is therefore a critical aspect of the quality control of Lafutidine.[5][6][13] The reporting threshold for impurities is typically 0.05%, while the identification and qualification thresholds are dependent on the maximum daily dose of the drug.[1][14][15]
Analytical Characterization and Control
The robust analytical characterization of Dihydro Lafutidine is essential for its use as a reference standard in the quality control of Lafutidine. This involves unequivocal structural elucidation and the development of validated analytical methods for its quantification.
Structural Elucidation
The definitive identification of Dihydro Lafutidine as a reference standard requires a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure, particularly the absence of the vinyl protons and the presence of a saturated butyl chain that differentiates it from Lafutidine. While specific NMR data for Dihydro Lafutidine is not publicly available, its acquisition is a prerequisite for the qualification of a reference standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem MS (MS/MS) studies would be employed to establish its fragmentation pattern, which can be used for its identification in complex matrices.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Quantitative Analysis: A Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for the separation and quantification of Lafutidine from its impurities, including Dihydro Lafutidine. The following protocol is a representative example based on published methods for Lafutidine and its related substances.[16][17][18]
Experimental Protocol: RP-HPLC for Lafutidine and Dihydro Lafutidine
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Lafutidine and its impurities. |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and an organic modifier (e.g., acetonitrile/methanol). | The specific gradient or isocratic ratio must be optimized to achieve adequate resolution between Lafutidine, Dihydro Lafutidine, and other potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducibility of retention times. |
| Detection | UV at 276 nm | Lafutidine and its structurally similar impurities are expected to have a significant UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume, which can be adjusted based on sample concentration and detector sensitivity. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Regulatory Context and Conclusion
The control of process-related impurities like Dihydro Lafutidine is a non-negotiable aspect of modern pharmaceutical development and manufacturing. Regulatory bodies such as the EMA and FDA, guided by ICH principles, require a thorough understanding of the impurity profile of any API.[7][8] This includes the identification of potential impurities, the development of validated analytical methods for their control, and the establishment of appropriate specifications.
References
- BenchChem. (2025).
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Veeprho. (2020). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
- SlideShare. (n.d.). ICH Q3 Guidelines - Impurities (Q3A - Q3E).
- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
- ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- ResearchGate. (2025). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form.
- Scholars Research Library. (n.d.).
- BenchChem. (2025).
- International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC.
- Venkatasai Life Sciences. (n.d.). Lafutidine Dihydro Impurity.
- SynZeal. (n.d.). Lafutidine Impurity 8 | 129622-98-6.
- Veeprho. (n.d.).
- PubMed. (n.d.). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices.
- Chemicea Pharmaceuticals. (n.d.). Lafutidine.
- Scholars Research Library. (n.d.). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab.
- SynZeal. (n.d.). Lafutidine Reduce Impurity.
- ChemicalBook. (n.d.). 2-[(2-FuranylMethyl)sulfinyl]-N-[4-[[4-(1....
- Patsnap Synapse. (2024).
- ResearchGate. (n.d.).
- PubChem. (n.d.). Lafutidine.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
- PubMed. (n.d.). Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity.
- ResearchGate. (2025). Lafutidine, a unique histamine H-2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H-2 receptor-independent mechanism.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ScienceDirect. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- Veeprho. (n.d.). Lafutidine Impurity 8 | CAS 129622-98-6.
- PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- IJCRT.org. (2024).
- Asian Journal of Pharmaceutics. (2014). Formulation development and in vitro and in vivo evaluation of gastroretentive floating drug delivery system of Lafutidine.
- ResearchGate. (2018). (PDF)
- Axios Research. (n.d.).
- PubMed. (n.d.). Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine.
- PubMed. (n.d.). [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity].futidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity]*.
Sources
- 1. jpionline.org [jpionline.org]
- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. fbpharmtech.com [fbpharmtech.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lafutidine Dihydro Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 12. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. youtube.com [youtube.com]
- 15. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide on the Formation Mechanism of Dihydro Lafutidine During Lafutidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Lafutidine, a second-generation H₂ receptor antagonist, is a cornerstone in the treatment of gastrointestinal disorders. The control of impurities during its synthesis is paramount to ensure patient safety and drug efficacy. A critical process-related impurity is Dihydro Lafutidine, the saturated furan ring analogue of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the formation mechanism of Dihydro Lafutidine, focusing on the causative reagents and reaction conditions. We will explore the traditional synthesis route fraught with this impurity, elucidate the underlying reduction mechanism, and present robust alternative synthetic strategies and analytical methodologies to mitigate its formation, ensuring the final drug product's purity and integrity.
Introduction: The Significance of Impurity Control in Lafutidine Synthesis
Lafutidine's therapeutic success is intrinsically linked to its chemical purity.[1][2] Regulatory bodies worldwide mandate stringent control over impurities in APIs, with specific limits for known and unknown impurities.[3] Dihydro Lafutidine, a known impurity listed in several pharmacopeial and supplier documents, presents a significant challenge in the synthesis of Lafutidine.[4][5][6] Its structural similarity to Lafutidine can make it difficult to remove through conventional purification techniques, potentially impacting the safety and efficacy profile of the final drug product. Understanding the genesis of this impurity is the first and most critical step toward its effective control.
The Genesis of Dihydro Lafutidine: A Tale of Two Synthesis Routes
The formation of Dihydro Lafutidine is predominantly linked to a specific step in the traditional synthesis of Lafutidine, namely the deprotection of a phthalimide-protected amine intermediate.
The Traditional Gabriel Synthesis and the Hydrazine Hydrate Problem
A common and well-established method for preparing primary amines is the Gabriel synthesis. In the context of Lafutidine synthesis, this involves the use of N-{4-[4-(piperidinomethyl) pyridyl-2-oxy]-cis-2-butene} phthalimide as a key intermediate. The final step to liberate the primary amine, Z-[4-(4-piperidino methyl) pyridyl-2-oxo]-2-butylene-1-amine, typically employs hydrazine hydrate in what is known as the Ing-Manske reaction.[3][7]
While effective for phthalimide cleavage, hydrazine hydrate is also a reducing agent. This dual reactivity is the root cause of Dihydro Lafutidine formation.[3][7] Several patents explicitly identify the use of hydrazine hydrate as the reason for the generation of this impurity, with levels reported to be in the range of 1.5-2.0% in the crude product, and in some cases as high as 4-5%.[7][8]
Proposed Mechanism of Furan Ring Reduction by Hydrazine Hydrate
The furan moiety in the Lafutidine precursor is susceptible to reduction under certain conditions. The mechanism of reduction by hydrazine hydrate in this specific context, while not extensively detailed in the literature, can be postulated based on known principles of organic chemistry.
It is likely that the reduction is not a direct action of hydrazine on the furan ring, but rather a catalytic process. Raney Nickel, a common catalyst for hydrogenation reactions, is often prepared from a nickel-aluminum alloy treated with sodium hydroxide.[9][10] Traces of metallic catalysts, potentially present in the reaction vessel or introduced as impurities in reagents, could facilitate the reduction. Hydrazine can act as a hydrogen source in the presence of a suitable catalyst.
Alternatively, a direct reduction mechanism may occur under the reaction conditions, possibly involving a diimide (N₂H₂) intermediate formed from the oxidation of hydrazine. Diimide is a known reagent for the syn-hydrogenation of double bonds. The furan ring, with its diene character, could be susceptible to this mode of reduction.
Mitigating Dihydro Lafutidine Formation: Alternative Synthetic Strategies
The most effective way to control the formation of Dihydro Lafutidine is to avoid the use of hydrazine hydrate altogether. The patent literature provides several alternative aminolysis methods for the deprotection of the phthalimide intermediate.[3][7]
Aminolysis with Primary Amines
One successful approach involves replacing hydrazine hydrate with a primary amine, such as methylamine or ethylamine. This method effectively cleaves the phthalimide group without causing the undesirable reduction of the furan ring.[7]
Hydroxylamine Hydrochloride as an Aminolysis Reagent
Another innovative method utilizes hydroxylamine hydrochloride for the deprotection step. This reagent has been shown to produce highly pure Lafutidine, with the Dihydro Lafutidine impurity being undetectable.[3] The use of hydroxylamine hydrochloride offers several advantages, including being a solid, stable reagent that is easy to handle in an industrial setting.[3]
Analytical Methodologies for the Detection and Quantification of Dihydro Lafutidine
Robust analytical methods are essential for monitoring and controlling the levels of Dihydro Lafutidine in both intermediates and the final API. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Reverse-Phase HPLC (RP-HPLC)
A validated RP-HPLC method is the gold standard for the analysis of Lafutidine and its related substances. Several methods have been developed and published.[11][12][13][14][15]
Typical RP-HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a specific wavelength (e.g., 215 nm, 290 nm, or 299 nm) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[12]
HPLC-Mass Spectrometry (HPLC-MS)
For the definitive identification and characterization of impurities, HPLC coupled with mass spectrometry is an invaluable tool. HPLC-MS can confirm the presence of Dihydro Lafutidine by providing its molecular weight.[3][7]
Control Strategies and Best Practices
To effectively control the formation of Dihydro Lafutidine, a multi-faceted approach is recommended:
-
Process Chemistry: The most effective control strategy is to adopt a synthetic route that avoids the use of hydrazine hydrate. The use of alternative aminolysis reagents like primary amines or hydroxylamine hydrochloride is highly recommended.[3][7]
-
Raw Material Control: Ensure that all raw materials and reagents are of high purity and free from metallic impurities that could catalyze reduction reactions.
-
In-Process Controls (IPCs): Implement stringent IPCs to monitor the formation of Dihydro Lafutidine at the critical deprotection step. This allows for immediate corrective action if the impurity levels exceed the defined limits.
-
Purification: While challenging, optimization of the final crystallization or chromatographic purification steps can help to reduce the levels of Dihydro Lafutidine in the final API.[16]
-
Analytical Monitoring: Regularly employ validated analytical methods to quantify the levels of Dihydro Lafutidine in the final product to ensure compliance with regulatory requirements.
Conclusion
The formation of Dihydro Lafutidine is a critical quality attribute to consider during the synthesis of Lafutidine. Its genesis is directly linked to the use of hydrazine hydrate in the traditional Gabriel synthesis of a key amine intermediate. By understanding the underlying reduction mechanism and adopting alternative, cleaner synthetic pathways, pharmaceutical manufacturers can effectively mitigate the formation of this impurity. The implementation of robust analytical methods and stringent process controls are essential to ensure the consistent production of high-purity Lafutidine, ultimately safeguarding patient health.
References
- An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC - NIH. (n.d.).
- Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.).
- Hydrogenation of furan derivatives a | Download Table - ResearchGate. (n.d.).
- Catalytic Hydrogenation of Furan and Substituted Furans on Platinum - ACS Publications. (n.d.).
- Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. (n.d.).
- CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents. (n.d.).
- Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents. (n.d.).
- Lafutidine Impurities and Related Compound - Veeprho. (n.d.).
- CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents. (n.d.).
- CN103417513B - Compound containing Lafutidine and preparation containing Lafutidine - Google Patents. (n.d.).
- Lafutidine Impurity 8 Maleate - CAS - 146447-26-9 - Axios Research. (n.d.).
- Lafutidine Impurity 10 | CAS No- 146270-00-0 | Simson Pharma Limited. (n.d.).
- Raney Nickel Reduction Mechanism - YouTube. (2021, June 22).
- An Improved Method For Preparation Of Lafutidine Intermediate - Quick Company. (n.d.).
- Lafutidine Impurity 8 | 129622-98-6 - SynZeal. (n.d.).
- Lafutidine Impurities - SynZeal. (n.d.).
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. (n.d.).
- Furan synthesis - Organic Chemistry Portal. (n.d.).
- Lafutidine 118288-08-7 wiki - Guidechem. (n.d.).
-
. (n.d.). Retrieved from
- Process-related impurities and degradation-related impurities of lafutidine. (a) Blank preparation. (b) Standard preparation. - ResearchGate. (n.d.).
- Raney nickel reductions. (n.d.).
- Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis - RSC Publishing. (2016, April 12).
- Lafutidine | C22H29N3O4S | CID 5282136 - PubChem - NIH. (n.d.).
- Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applications. (n.d.).
- Lafutidine Impurity 8 | CAS 129622-98-6 - Veeprho. (n.d.).
- Preparation and Properties of Furan. (n.d.).
- Recycling experiments of the Raney Ni catalyst. Reaction conditions:... - ResearchGate. (n.d.).
- Raney nickel - Wikipedia. (n.d.).
- Lafutidine | 118288-08-7 - ChemicalBook. (n.d.).
- Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab - Scholars Research Library. (n.d.).
- Development and validation of RP-HPLC method of Lafutidine (API) - Neuroquantology. (n.d.).
- Analytical method development and validation of lafutidaine in tablet dosage form RP-HPLC( indexed in scopus) | Request PDF - ResearchGate. (2025, August 5).
- Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tablet dosage form | Abstract - Scholars Research Library. (n.d.).
- Lafutidine Reduce Impurity - SynZeal. (n.d.).
- What is the mechanism of Lafutidine? - Patsnap Synapse. (2024, July 17).
- Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes - NIH. (n.d.).
- Stronger inhibition of gastric acid secretion by lafutidine, a novel H2 receptor antagonist, than by the proton pump inhibitor lansoprazole - PMC - NIH. (n.d.).
Sources
- 1. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. Lafutidine Impurity 8 Maleate - CAS - 146447-26-9 | Axios Research [axios-research.com]
- 6. Lafutidine Impurity 8 | 129622-98-6 | SynZeal [synzeal.com]
- 7. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 8. An Improved Method For Preparation Of Lafutidine Intermediate [quickcompany.in]
- 9. youtube.com [youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. neuroquantology.com [neuroquantology.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents [patents.google.com]
The Unseen Molecules: A Technical Guide to Lafutidine Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Target Molecule in Lafutidine Synthesis
Lafutidine, a second-generation histamine H₂ receptor antagonist, is a cornerstone in the management of gastric ulcers and gastroesophageal reflux disease.[1] Its intricate molecular structure, while conferring therapeutic benefits, also presents a complex synthetic challenge. The multi-step synthesis of Lafutidine, while elegant, is not without its imperfections. In the crucible of chemical reactions, side reactions and incomplete conversions inevitably lead to the formation of byproducts. These molecular cousins of the active pharmaceutical ingredient (API) can have significant implications for the purity, safety, and efficacy of the final drug product.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond the well-trodden path of Lafutidine's therapeutic actions. Instead, we delve into the shadows of its synthesis, illuminating the formation, identification, and control of its process-related byproducts. Understanding these unseen molecules is not merely an academic exercise; it is a critical component of robust drug development and manufacturing, ensuring the quality and safety of this vital medication.
The Synthetic Blueprint: Deconstructing the Pathway to Lafutidine
A prevalent industrial synthesis of Lafutidine hinges on the strategic coupling of two key fragments: a substituted pyridine moiety and a furan-containing sulfinylacetamide sidechain. A critical step in this convergence often involves the preparation of a primary amine intermediate, for which the Gabriel synthesis is a commonly employed method.[2]
The following diagram outlines a representative synthetic pathway, providing the necessary context for understanding byproduct formation:
Caption: A representative synthetic pathway for Lafutidine.
Unmasking the Byproducts: A Deeper Dive into Their Origins
The journey to pure Lafutidine is fraught with potential side reactions, each giving rise to specific byproducts. Understanding the mechanistic underpinnings of their formation is paramount for their control.
Dihydro Lafutidine: The Persistent Process Impurity
One of the most significant and challenging byproducts encountered in Lafutidine synthesis is Dihydro Lafutidine .[3] This impurity arises from the reduction of the carbon-carbon double bond in the butenyl side chain.
Formation Mechanism: The genesis of Dihydro Lafutidine is intimately linked to the hydrazinolysis step of the Gabriel synthesis, a method historically used to deprotect the phthalimide and liberate the primary amine intermediate.[2] Hydrazine, while an effective deprotecting agent, can also act as a reducing agent, particularly in the presence of trace metal catalysts or under elevated temperatures. The diimide (N₂H₂) formed in situ from hydrazine is a known reducing species that can lead to the saturation of the double bond.
Caption: Formation pathway of Dihydro Lafutidine.
Control Strategies: To mitigate the formation of Dihydro Lafutidine, several strategies can be employed:
-
Alternative Aminolysis Reagents: Replacing hydrazine hydrate with alternative reagents such as hydroxylamine hydrochloride has been shown to significantly reduce or eliminate the formation of the dihydro impurity.[3]
-
Reaction Condition Optimization: Careful control of reaction temperature and the exclusion of potential catalytic metal impurities can minimize the reducing potential of the reaction environment.
-
Inert Atmosphere: Conducting the hydrazinolysis step under an inert atmosphere, such as nitrogen, can also help to suppress the formation of Dihydro Lafutidine.
Lafutidine Sulfone and Sulfoxide: Oxidation Byproducts
The sulfur atom in the sulfinyl group of Lafutidine is susceptible to oxidation, leading to the formation of Lafutidine Sulfone and over-oxidation to the corresponding sulfoxide. While these are also known degradation products, they can also arise during synthesis, particularly in the presence of oxidizing agents or under harsh reaction conditions.
Formation Mechanism: The oxidation of the 2-((furan-2-ylmethyl)sulfinyl)acetic acid intermediate or the final Lafutidine molecule can occur if oxidizing impurities are present in the reagents or solvents, or if the reaction is exposed to atmospheric oxygen at elevated temperatures.
Control Strategies:
-
Use of High-Purity Reagents and Solvents: Ensuring the absence of oxidizing impurities is crucial.
-
Inert Atmosphere: Blanketing the reaction vessel with an inert gas like nitrogen or argon can prevent atmospheric oxidation.
-
Controlled Temperature: Avoiding excessive temperatures during the synthesis and work-up steps can minimize the rate of oxidation.
Byproducts from Incomplete Reactions and Starting Materials
Trace amounts of unreacted starting materials and intermediates can persist through the synthesis and appear as impurities in the final product. These include:
-
(Z)-4-(4-(Piperidin-1-ylmethyl)pyridin-2-yloxy)but-2-en-1-amine: The key amine intermediate.
-
2-((Furan-2-ylmethyl)sulfinyl)acetic acid: The sulfinylacetic acid fragment.
Control Strategies:
-
Stoichiometric Control: Precise control over the stoichiometry of the reactants in the final condensation step can drive the reaction to completion.
-
Purification: Efficient purification methods, such as recrystallization or chromatography, are essential to remove unreacted starting materials and intermediates.
Quantitative Analysis of Byproducts: A Methodological Overview
The detection and quantification of Lafutidine synthesis byproducts are critical for ensuring the quality and safety of the API. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.
A Stability-Indicating RP-HPLC Method
A robust stability-indicating reversed-phase HPLC (RP-HPLC) method can effectively separate Lafutidine from its process-related impurities and degradation products.
| Parameter | Condition | Reference |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | [4] |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [4][5] |
| Mobile Phase | A mixture of Methanol and 0.05 M Ammonium Acetate Buffer | [4] |
| pH of Buffer | Adjusted to 6.5 with orthophosphoric acid | [4] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 273 nm | [4][5] |
| Injection Volume | 20 µL | [5] |
Experimental Protocol: Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Lafutidine reference standard into a 50 mL volumetric flask. Add 25 mL of the mobile phase and sonicate for 5 minutes to dissolve. Make up the volume to the mark with the mobile phase to obtain a stock solution of 200 µg/mL.[5]
-
Working Standard Solution: Pipette 5 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase to obtain a standard solution of 100 µg/mL.[5]
-
Sample Solution: For the analysis of a bulk drug sample, prepare a solution with a concentration equivalent to the working standard solution using the same diluent.
Conclusion: The Imperative of Byproduct Profiling
The synthesis of Lafutidine, like any complex chemical process, is a delicate balance of desired transformations and unavoidable side reactions. The byproducts generated, though often present in small quantities, are of significant concern in the pharmaceutical industry. A thorough understanding of their formation mechanisms, coupled with robust analytical methods for their detection and quantification, is not just a regulatory requirement but a scientific imperative. By embracing a proactive approach to byproduct profiling and control, researchers and manufacturers can ensure the consistent production of high-quality Lafutidine, safeguarding patient safety and upholding the integrity of this important therapeutic agent.
References
- BenchChem. (2025). Application Note: Quantification of Lafutidine Sulfone Impurity by RP-HPLC.
- CN102212060A. (2011). Method for preparing lafutidine by virtue of aminolysis. Google Patents.
- CN103130782A. (2013). Method for preparing lafutidine from hydroxylamine hydrochloride. Google Patents.
-
Scholars Research Library. (n.d.). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Neuroquantology. (2022). Development and validation of RP-HPLC method of Lafutidine (API). Retrieved from [Link]
-
Gabriel Synthesis. (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine?. Retrieved from [Link]
Sources
- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 2. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 3. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Robust Separation of Lafutidine and its Process-Related Impurity, Dihydro Lafutidine
Abstract
This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Lafutidine and its potential process-related impurity, Dihydro Lafutidine. Lafutidine, a second-generation H2 receptor antagonist, can contain impurities from its synthesis process, which require careful monitoring for quality control.[1] This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals involved in the analytical characterization of Lafutidine.
Introduction: The Significance of Impurity Profiling
Lafutidine is a potent H2 receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[2][3] Its unique multimodal mechanism of action includes not only the inhibition of gastric acid secretion but also the enhancement of mucosal defense mechanisms.[2][4] The manufacturing process of any active pharmaceutical ingredient (API) can introduce process-related impurities, which must be identified and controlled to ensure the safety and efficacy of the final drug product.[5]
One such potential impurity in the synthesis of Lafutidine is Dihydro Lafutidine.[1] This impurity can arise during specific synthesis routes, such as those involving hydrazinolysis, where a double bond in the butenyl side-chain of a precursor is reduced.[1] Due to the structural similarity between Lafutidine and its dihydro analogue, a highly specific and robust analytical method is imperative for their baseline separation and accurate quantification. This application note details such a method, developed by synthesizing and optimizing conditions reported in various stability-indicating assays for Lafutidine.[6][7][8]
Structural Considerations for Separation
The key to chromatographic separation lies in exploiting the physicochemical differences between analytes. Lafutidine's chemical structure is (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl) -2-pyridyl]oxy-(Z)-2-butenyl]acetamide.[6] Dihydro Lafutidine, as the name implies, is the reduced form where the (Z)-2-butenyl double bond is saturated to a butane single bond.
This seemingly minor structural change, as depicted in the diagram below, alters the molecule's polarity. The loss of the double bond makes Dihydro Lafutidine slightly more polar than the parent Lafutidine molecule. In a reversed-phase HPLC system, where the stationary phase is non-polar, more polar compounds interact less strongly and therefore elute earlier. This principle is the foundation of the separation strategy outlined herein.
Caption: Structural relationship between Lafutidine and Dihydro Lafutidine.
Materials and Methods
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
Reagents and Standards
-
Lafutidine Reference Standard (USP or equivalent)
-
Dihydro Lafutidine Reference Standard (if available) or a Lafutidine batch known to contain the impurity.
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade, obtained from a Milli-Q® or similar system)
Chromatographic Conditions
The following conditions were optimized to achieve baseline separation (Resolution > 2.0) between Dihydro Lafutidine and Lafutidine.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Column (e.g., Zodiac, Shiseido, or Hypersil), 250 mm x 4.6 mm, 5 µm particle size. | The C18 stationary phase provides the necessary non-polar character for retaining and separating the structurally similar compounds based on their slight polarity difference. A 250 mm length enhances resolving power. |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 4.0) and Acetonitrile in a 65:35 v/v ratio. | The acidic pH ensures that the basic nitrogen atoms in both molecules are protonated, leading to consistent retention and sharp peak shapes. Acetonitrile is a strong organic modifier providing good peak symmetry and elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 273 nm | This wavelength is near the absorbance maximum for Lafutidine and is suitable for detecting both the parent drug and its related impurities with high sensitivity.[6] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Run Time | Approximately 15 minutes | Sufficient time to allow for the elution of Lafutidine and any later-eluting impurities. |
Experimental Protocols
Preparation of Solutions
Phosphate Buffer (0.02 M, pH 4.0):
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 4.0 ± 0.05 using dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
Mobile Phase Preparation:
-
Mix the prepared Phosphate Buffer (pH 4.0) and Acetonitrile in a 65:35 v/v ratio.
-
Degas the mobile phase for 15-20 minutes in an ultrasonic bath or by online degasser before use to prevent bubble formation in the pump heads.
Standard Stock Solution (Lafutidine, ~200 µg/mL):
-
Accurately weigh approximately 10 mg of Lafutidine reference standard into a 50 mL volumetric flask.
-
Add about 25 mL of mobile phase and sonicate for 5 minutes to dissolve the standard completely.
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
Working Standard Solution (Lafutidine, ~100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix. This solution is used for system suitability and quantification.
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Lafutidine and transfer it to a 50 mL volumetric flask.
-
Add approximately 25 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Make up the volume with mobile phase, mix well, and filter the solution through a 0.45 µm PVDF or nylon syringe filter to remove excipients.
-
Pipette 5.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with mobile phase.
HPLC Analysis Workflow
The diagram below outlines the logical flow of the analytical procedure, from preparation to data analysis.
Caption: HPLC analysis workflow for Lafutidine and Dihydro Lafutidine.
System Suitability and Validation Insights
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis. The acceptance criteria should be established based on internal validation studies.
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 for the Lafutidine peak | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 for the Lafutidine peak | Indicates column efficiency and the overall health of the chromatographic system. |
| % RSD of Peak Areas | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |
| Resolution (Rs) | Rs > 2.0 between Dihydro Lafutidine and Lafutidine | Confirms that the two components are baseline separated, allowing for accurate quantification. |
Expected Chromatographic Results: Based on the principles of reversed-phase chromatography, Dihydro Lafutidine is expected to elute before Lafutidine. A typical chromatogram will show a small peak for Dihydro Lafutidine followed by a larger peak for the main component, Lafutidine.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the separation and quantification of Lafutidine and its process-related impurity, Dihydro Lafutidine. By leveraging a C18 stationary phase and an optimized acidic mobile phase, the method achieves excellent resolution and peak shape. This protocol is suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drug substance and finished pharmaceutical products, thereby supporting the development of safe and effective Lafutidine formulations.
References
-
Agrawal, G.P. et al. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 7(5):38-43. [Available at: [Link]]
-
Scholars Research Library. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tablet dosage form. [Available at: [Link]]
-
Patel, B. et al. (2012). Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4):229-234. [Available at: [Link]]
-
ResearchGate. (n.d.). Chromatograms of standard Lafutidine, Lafutidine in marketed formulation and under different stress conditions. [Available at: [Link]]
-
ResearchGate. (n.d.). Process-related impurities and degradation-related impurities of lafutidine. [Available at: [Link]]
-
PubChem. (n.d.). Lafutidine. National Institutes of Health. [Available at: [Link]]
- Google Patents. (2011). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2025). Stability indicating HPLC method development and validation for the simultaneous determination of lafutidine & domperidone in its dosage forms. [Available at: [Link]]
- Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applications. (n.d.). [Source URL not available]
-
ResearchGate. (n.d.). Chemical structure of Lafutidine hydrochloride salt. [Available at: [Link]]
-
RayBiotech. (n.d.). Lafutidine. [Available at: [Link]]
-
Wikipedia. (n.d.). Lafutidine. [Available at: [Link]]
-
Veeprho. (n.d.). Lafutidine Impurities and Related Compound. [Available at: [Link]]
-
ManTech Publications. (n.d.). Advances in Chromatographic Techniques for Drug Purity Determination. [Available at: [Link]]
-
International Journal of Creative Research Thoughts. (2024). Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. [Available at: [Link]]
-
Kaunitz, J. et al. (2009). Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus. Digestive Diseases and Sciences, 54(9): 1853–1860. [Available at: [Link]]
Sources
- 1. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. oaji.net [oaji.net]
Application Note: A Validated Stability-Indicating UPLC Method for the Rapid Analysis of Lafutidine and Its Impurities
Abstract
This application note presents a robust and validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Lafutidine and its process-related and degradation impurities. Lafutidine, a second-generation H2 receptor antagonist, requires stringent purity control to ensure its therapeutic efficacy and safety.[1][2] The developed UPLC method offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC methods, enabling the baseline separation of Lafutidine from its known impurities and degradation products in under 10 minutes. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Introduction: The Imperative for Stringent Impurity Profiling of Lafutidine
Lafutidine [(±)-2-(furfurylsulfinyl)-N-(Z)-4-[[4-(piperidinomethyl)-2-pyridyl]-oxy]-2-butenyl]acetamide] is a potent H2 receptor antagonist used in the management of gastric ulcers and other acid-related gastrointestinal disorders.[2][7] Its complex chemical structure, featuring a sulfinyl group and multiple reactive sites, makes it susceptible to degradation via oxidation, hydrolysis, and photolysis.[8][9] Consequently, impurities can arise during synthesis, formulation, and storage, potentially impacting the drug's safety and efficacy.
Regulatory bodies worldwide mandate the thorough identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. A stability-indicating analytical method is therefore not merely a quality control tool but a fundamental component of the drug development lifecycle. Such a method must be able to unequivocally separate the API from all potential impurities and degradation products, ensuring that the reported assay value is a true reflection of the intact drug concentration. This application note addresses this critical need by providing a meticulously developed and validated UPLC method.
Method Rationale and Chromatographic Conditions
The primary objective was to develop a rapid and sensitive method capable of resolving Lafutidine from its known process impurities and degradation products generated under forced degradation conditions. UPLC technology was selected for its ability to provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
Selection of Stationary and Mobile Phases
A reversed-phase approach was chosen based on the non-polar to moderately polar nature of Lafutidine and its impurities. The Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) was selected for its high efficiency and stability across a wide pH range. The 1.7 µm particle size is instrumental in achieving the high resolution characteristic of UPLC.
A gradient elution was developed to ensure the separation of impurities with varying polarities. The mobile phase consists of a phosphate buffer and acetonitrile. The phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, particularly for ionizable compounds. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The gradient program, starting with a lower concentration of acetonitrile and gradually increasing, allows for the elution of more polar impurities first, followed by the main analyte, Lafutidine, and finally the less polar impurities.
Optimized UPLC Method Parameters
The following chromatographic conditions were optimized to achieve the desired separation:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.02M Diammonium hydrogen phosphate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min (20% B), 1-6 min (20-70% B), 6-7 min (70% B), 7-7.1 min (70-20% B), 7.1-9 min (20% B) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 276 nm |
| Injection Volume | 2.0 µL |
| Run Time | 9 minutes |
Justification for Detection Wavelength: The UV spectrum of Lafutidine exhibits a maximum absorbance at approximately 276 nm. This wavelength was chosen for detection to ensure high sensitivity for both the active ingredient and its impurities, many of which share similar chromophores.[10]
Experimental Protocols
Materials and Reagents
-
Lafutidine Reference Standard (CRS) and impurity standards (Impurity A, B, C, D, etc.) were sourced from a certified supplier.[1]
-
Acetonitrile (UPLC grade) and Methanol (HPLC grade) were purchased from a reputable chemical supplier.
-
Diammonium hydrogen phosphate (analytical grade) was used for buffer preparation.
-
High-purity water was generated using a Milli-Q or equivalent water purification system.
-
Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) were used for forced degradation studies.
Standard and Sample Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) was used as the diluent.
-
Standard Stock Solution (Lafutidine): Accurately weigh and transfer about 25 mg of Lafutidine CRS into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 100 µg/mL each in diluent.
-
Spiked Standard Solution (for Specificity): Transfer 5.0 mL of the Lafutidine Standard Stock Solution into a 50 mL volumetric flask. Add a specified volume of the Impurity Stock Solution and dilute to volume with diluent to achieve a final concentration of approximately 100 µg/mL for Lafutidine and 1.5 µg/mL for each impurity.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are a critical component of developing a stability-indicating method, as outlined in ICH guidelines.[9][11] A stock solution of Lafutidine (1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl. Lafutidine has been shown to degrade more readily in alkaline conditions.[12]
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.
-
Thermal Degradation: Lafutidine stock solution is heated in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Lafutidine stock solution is exposed to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
UPLC System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established. A standard solution of Lafutidine is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 10,000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol (as per ICH Q2(R2))
The developed UPLC method was rigorously validated to demonstrate its suitability for its intended purpose.[3][5][6]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This was demonstrated by:
-
Blank Analysis: Injecting the diluent to ensure no interfering peaks at the retention time of Lafutidine or its impurities.
-
Spiked Sample Analysis: Analyzing the spiked standard solution to confirm baseline separation between Lafutidine and all known impurities.
-
Forced Degradation Analysis: Analyzing the stressed samples to demonstrate that the degradation products do not co-elute with the Lafutidine peak. Peak purity analysis using a PDA detector is essential to confirm the homogeneity of the Lafutidine peak in stressed samples.[10]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: A series of solutions were prepared from the Lafutidine stock solution at five concentration levels ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.[4]
-
Procedure: Accuracy was determined by spiking a placebo (if analyzing a formulation) or a known concentration of Lafutidine with known amounts of impurities at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
-
Repeatability (Intra-day Precision): Six replicate injections of the spiked standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
Acceptance Criteria: The % RSD for the peak areas of Lafutidine and each impurity should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the separation of critical pairs should be maintained.
Visualization of Workflows
Experimental Workflow Diagram
Caption: UPLC analysis workflow from sample preparation to final report.
Method Validation Logic Diagram
Caption: Core parameters for UPLC method validation as per ICH guidelines.
Conclusion
The UPLC method detailed in this application note is rapid, specific, accurate, and precise for the determination of Lafutidine and its impurities. The method's stability-indicating nature was conclusively demonstrated through forced degradation studies, where all degradation products were successfully separated from the parent drug. This validated method is suitable for routine quality control analysis of Lafutidine in bulk drug and pharmaceutical dosage forms, as well as for stability studies, contributing to the overall quality assurance of this important pharmaceutical product.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link][6]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem Compound Database. Retrieved from [Link][8]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][5]
-
Siddiqui, K., et al. (2015). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. Journal of the Chilean Chemical Society. [Link][10]
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24, 1-14. [Link][11]
-
ResearchGate. (n.d.). Typical UPLC chromatograms of forced degradation study. Retrieved from [Link][13]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Singh, S., et al. (2012). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Pharmaceutical Methods, 3(2), 70–78. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Lafutidine in Bulk Drug: A Comprehensive Guide
Abstract
This application note provides a detailed and scientifically grounded guide for the quantitative analysis of Lafutidine in bulk drug substance. As a second-generation H2 receptor antagonist, ensuring the purity and potency of Lafutidine is critical for its therapeutic efficacy and safety.[1][2] This document outlines two robust, validated analytical methods: a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and a secondary UV-Vis Spectrophotometric method for rapid screening. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability in a quality control setting.
Introduction to Lafutidine and Analytical Rationale
Lafutidine, chemically known as (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide, is a potent H2 receptor antagonist used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1][3] Its mechanism involves not only blocking histamine H2 receptors but also exhibiting gastric mucosal protective effects.[1][4]
The quantitative analysis of bulk Lafutidine is paramount to confirm its identity, strength, and purity before formulation. An ideal analytical method must be specific, accurate, precise, and stability-indicating. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from any potential process-related impurities or degradation products that may arise during synthesis or storage.[5][6][7] This ensures that the measured response is solely from the intact drug substance.
This guide presents a primary RP-HPLC method, which is the gold standard for pharmaceutical analysis due to its high sensitivity and specificity, and a simpler UV-Vis spectrophotometric method suitable for routine, high-throughput analysis where a full impurity profile is not immediately required.[8]
Physicochemical Properties of Lafutidine
Understanding the physicochemical properties of Lafutidine is fundamental to developing a robust analytical method.
| Property | Value / Description | Significance for Method Development |
| Molecular Formula | C22H29N3O4S[9] | Determines the molecular weight for concentration calculations. |
| Molecular Weight | 431.56 g/mol [5] | Essential for preparing standard solutions of known molarity/concentration. |
| Appearance | Yellowish-white crystalline powder.[5] | Physical characteristic for initial identification. |
| Solubility | Freely soluble in DMF, glacial acetic acid; soluble in methanol; sparingly soluble in ethanol; practically insoluble in water.[5][10] | Dictates the choice of solvent for sample and standard preparation. Methanol is a common choice for both HPLC and UV analysis. |
| UV Absorption (λmax) | ~273-279 nm in methanol/water or buffer.[5][11] | This is the optimal wavelength for detection in both HPLC-UV and UV-Vis spectrophotometry, providing maximum sensitivity. |
Primary Method: Stability-Indicating RP-HPLC
The reverse-phase high-performance liquid chromatography (RP-HPLC) method is the preferred technique for the definitive assay and impurity profiling of Lafutidine. Its ability to separate the parent drug from closely related structures makes it an indispensable tool for quality control.[5][6]
Scientific Rationale for Chromatographic Conditions
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected due to its hydrophobic stationary phase, which provides excellent retention and resolution for a moderately polar molecule like Lafutidine.[3][5]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used.[5][8][12] The buffer's pH is critical; a pH around 4.0 to 6.5 is often chosen to ensure that Lafutidine and its potential impurities are in a consistent, stable ionization state, leading to sharp, symmetrical peaks.[3][12]
-
Detection: UV detection at the λmax of Lafutidine (~273-279 nm) ensures the highest sensitivity for the analyte.[5][11][12]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[5][12]
-
Mode: An isocratic elution (constant mobile phase composition) is often sufficient for bulk drug assay, offering simplicity and reproducibility.[5][6]
Experimental Protocol: HPLC Assay
Equipment and Materials:
-
High-Performance Liquid Chromatograph with UV Detector
-
C18 Column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical Balance
-
Volumetric flasks, pipettes
-
Syringe filters (0.45 µm)
-
Lafutidine Reference Standard (RS)
-
Lafutidine Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Deionized Water
Procedure:
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer pH 6.5, 30:70 v/v):
-
Prepare a phosphate buffer by dissolving an appropriate amount of KH2PO4 in water to achieve a desired molarity (e.g., 20mM).
-
Adjust the pH of the buffer to 6.5 using dilute orthophosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 300 mL of Acetonitrile with 700 mL of the prepared buffer. Degas the final mixture using sonication or vacuum.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 25 mg of Lafutidine RS into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 µg/mL.
-
Pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to get a final concentration of 100 µg/mL.
-
-
Sample Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 25 mg of the Lafutidine bulk drug sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution steps as for the Standard Solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM KH2PO4 Buffer (pH 6.5) (30:70 v/v)[12] |
| Flow Rate | 1.0 mL/min[5][12] |
| Detection Wavelength | 276 nm[12] |
| Injection Volume | 20 µL[12] |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
Data Analysis and Validation
System Suitability: Before sample analysis, the chromatographic system must meet predefined criteria to ensure its performance.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Not more than 2.0[12] | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | Not less than 2000 | Indicates the efficiency of the column in separating components. |
| % RSD of Peak Area | Not more than 2.0% (for 5 replicates)[12] | Demonstrates the precision of the injection and system response. |
Calculation of Assay: The percentage of Lafutidine in the bulk drug is calculated using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation (as per ICH Q2(R1) Guidelines): A fully validated method provides trustworthiness. The method should be validated for:
-
Linearity: Demonstrates a proportional relationship between concentration and detector response over a specified range (e.g., 50-150% of the test concentration).[5]
-
Accuracy: Assessed by recovery studies on spiked placebo samples. Mean recovery should be within 98-102%.[13]
-
Precision: Evaluated at the system, method (repeatability), and intermediate (ruggedness) levels. The % RSD should be less than 2%.[13]
-
Specificity/Stability-Indicating: Proven through forced degradation studies (acid, base, oxidation, thermal, photolytic stress). The method must resolve the Lafutidine peak from all degradation product peaks.[5][6]
Workflow Visualization
Caption: HPLC analysis workflow from preparation to reporting.
Secondary Method: UV-Vis Spectrophotometry
For a rapid, cost-effective estimation of Lafutidine in bulk drug where impurity separation is not required, UV-Vis spectrophotometry is a suitable alternative.[11] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Scientific Rationale
-
Solvent Selection: A solvent in which Lafutidine is freely soluble and stable is required. A mixture of methanol and water (1:1) is an excellent choice as it is economical and transparent in the UV region of interest.[11][14]
-
Wavelength Selection (λmax): To ensure maximum sensitivity and minimize interference, the absorbance is measured at the wavelength of maximum absorption (λmax). For Lafutidine, this is typically around 279 nm.[11][14] The λmax should be determined experimentally on the specific instrument being used.
Experimental Protocol: UV Assay
Equipment and Materials:
-
Double Beam UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical Balance, Volumetric flasks, pipettes
-
Lafutidine Reference Standard (RS)
-
Lafutidine Bulk Drug Sample
-
Methanol (AR Grade)
-
Deionized Water
Procedure:
-
Solvent Preparation: Prepare a 1:1 v/v mixture of methanol and deionized water.
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Lafutidine RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the solvent mixture.
-
-
Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions to cover a linear range (e.g., 5, 10, 15, 20, 25 µg/mL) using the solvent mixture.
-
Measure the absorbance of each solution at the determined λmax (~279 nm) against a solvent blank.
-
Plot a graph of Absorbance vs. Concentration. Determine the correlation coefficient (R²) and the regression equation (y = mx + c).
-
-
Sample Solution Preparation (e.g., 15 µg/mL):
-
Accurately weigh 15 mg of the Lafutidine bulk drug sample into a 100 mL volumetric flask, dissolve and dilute to volume with the solvent (150 µg/mL).
-
Further dilute 10 mL of this solution to 100 mL with the solvent to obtain a final theoretical concentration of 15 µg/mL.
-
-
Measurement:
-
Measure the absorbance of the sample solution at the same λmax.
-
Data Analysis
Calculation of Concentration: The concentration of Lafutidine in the sample solution can be determined from the regression equation of the calibration curve:
Concentration (µg/mL) = (Absorbance_Sample - c) / m
Where:
-
m is the slope of the calibration curve
-
c is the y-intercept
The percentage purity of the bulk drug is then calculated based on the prepared concentration.
Caption: Logic for establishing a UV spectrophotometric calibration curve.
Conclusion
This application note details two validated methods for the quantitative analysis of Lafutidine in bulk drug. The stability-indicating RP-HPLC method serves as the definitive procedure for assay and purity testing, providing specificity and precision. The UV-Vis spectrophotometric method offers a simple, rapid, and economical alternative for routine quality control where a complete impurity profile is not necessary. The choice of method should be based on the specific requirements of the analysis, available instrumentation, and regulatory context. Both protocols, when followed correctly, will yield accurate and reliable results, ensuring the quality of the Lafutidine bulk drug substance.
References
-
Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation. National Institutes of Health (NIH). Available at: [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library. Available at: [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet | Abstract. Scholars Research Library. Available at: [Link]
-
Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. ResearchGate. Available at: [Link]
-
RP-HPLC determination of lafutidine in bulk drug and pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
(PDF) Development and validation of UV spectrophotometric method for quantitative estimation of lafutidine in bulk and pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF UV-SPECTROSCOPY ANALYTICAL METHOD FOR ESTIMATION OF LAFUTIDINE IN SOLID NANO-DISPERSION. Plant Archives. Available at: [Link]
-
Development and Validation of Spectrophotometric method for Simultaneous estimation of Lafutidine and Domperidone in combined dosage form by. IT Medical Team. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF LAFUTIDINE & DOMPERIDONE IN ITS DOSAGE FORMS. Semantic Scholar. Available at: [Link]
-
Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library. Available at: [Link]
-
RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. ijptonline.com. Available at: [Link]
-
RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]
-
Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tablet dosage form | Abstract. Scholars Research Library. Available at: [Link]
-
Process-related impurities and degradation-related impurities of lafutidine. (a) Blank preparation. (b) Standard preparation. ResearchGate. Available at: [Link]
-
Lafutidine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Lafutidine. RayBiotech. Available at: [Link]
-
Lafutidine | C22H29N3O4S | CID 5282136. PubChem - National Institutes of Health. Available at: [Link]
-
Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. IJCRT.org. Available at: [Link]
-
Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. ResearchGate. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaji.net [oaji.net]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmaceutical Quality Control of Dihydro Lafutidine
Introduction: The Significance of Dihydro Lafutidine in Pharmaceutical Quality Control
Lafutidine is a second-generation histamine H2 receptor antagonist widely used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1][2][3] Its efficacy is attributed to its potent and long-lasting antagonism of the histamine H2 receptor.[4] Dihydro Lafutidine is recognized as a significant hydrogenated impurity of Lafutidine.[5] Its presence in the final drug product can arise from the synthesis process.[6][7] Therefore, the rigorous monitoring and control of Dihydro Lafutidine levels are paramount to ensure the safety, quality, and efficacy of the final Lafutidine drug product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies and protocols for the quality control of Dihydro Lafutidine.
Physicochemical Properties of Dihydro Lafutidine
A thorough understanding of the physicochemical properties of Dihydro Lafutidine is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide | [8][9][10] |
| CAS Number | 118288-14-5 | [8][9][10][11] |
| Molecular Formula | C22H31N3O4S | [8][9] |
| Molecular Weight | 433.57 g/mol | [8] |
These properties inform the selection of appropriate analytical techniques and the optimization of experimental parameters. For instance, the presence of a chromophore in the molecule allows for UV spectrophotometric detection, a common technique in High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies for Quality Control
The cornerstone of pharmaceutical quality control is the availability of reliable and validated analytical methods. For Dihydro Lafutidine, as an impurity of Lafutidine, the primary analytical technique is stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method allows for the separation, identification, and quantification of Lafutidine and its impurities, including Dihydro Lafutidine, in a single run.
Principle of RP-HPLC for Impurity Profiling
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Lafutidine and its impurities are introduced into the system and travel through the column at different rates depending on their affinity for the stationary phase. More hydrophobic compounds, like Dihydro Lafutidine, will have a stronger interaction with the stationary phase and thus elute later than the more polar parent drug, Lafutidine.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quality control analysis of Dihydro Lafutidine in a Lafutidine drug substance or product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Lafutidine | CAS#:118288-08-7 | Chemsrc [chemsrc.com]
- 4. phmethods.net [phmethods.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 8. Lafutidine Dihydro Impurity - SRIRAMCHEM [sriramchem.com]
- 9. Lafutidine Dihydro Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 10. veeprho.com [veeprho.com]
- 11. veeprho.com [veeprho.com]
Protocol for the Preparation and Certification of a Dihydro Lafutidine Analytical Reference Standard
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the preparation, purification, and characterization of Dihydro lafutidine for use as an analytical reference standard. Dihydro lafutidine, a principal hydrogenated related substance of the H2 receptor antagonist Lafutidine, must be accurately monitored and controlled in the final drug substance to ensure safety and efficacy.[1] The availability of a highly characterized, high-purity reference standard is therefore a prerequisite for the development and validation of robust analytical methods for quality control. This guide details a scientifically-grounded workflow, from the controlled chemical reduction of Lafutidine to the rigorous analytical characterization required to certify the final material. The methodologies described herein are designed to meet the stringent requirements of regulatory bodies for non-compendial reference standards.[2][3]
Introduction: The Rationale for a Dihydro Lafutidine Standard
Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[4][5] Its synthesis and storage can lead to the formation of impurities, which must be strictly controlled. One such process-related impurity is Dihydro lafutidine, formed by the reduction of the unsaturated double bond in the butenyl chain of the Lafutidine molecule.[1][6]
According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), any impurity present at a level of 0.1% or higher must be identified, and its quantity accurately measured.[7] This necessitates the use of a well-characterized reference standard of the impurity itself.[2] A reference standard serves as the benchmark against which analytical instruments are calibrated and the amount of impurity in a test sample is quantified.[8][9] Therefore, the preparation of a Dihydro lafutidine standard of the highest possible purity is a critical step in the quality control of Lafutidine active pharmaceutical ingredient (API).[2][7]
This document outlines a robust pathway for generating and certifying this essential reference material.
Strategic Overview: From Parent Drug to Certified Standard
Since Dihydro lafutidine is not commercially available as a starting material, its preparation involves a multi-stage process beginning with the parent drug, Lafutidine. The overall workflow is designed to ensure the final material is of the highest purity, is unequivocally identified, and is stable.
Materials and Apparatus
Reagents & Consumables
| Material | Grade | Recommended Supplier |
| Lafutidine | >99% Purity | Sourced internally or from a reputable API manufacturer |
| Palladium on Carbon (Pd/C) | 10% w/w, 50% wet | Sigma-Aldrich, Alfa Aesar |
| Hydrogen (H₂) Gas | 99.999% Purity | Airgas, Linde |
| Methanol (MeOH) | HPLC Grade & ACS Reagent Grade | Fisher Scientific, VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Fisher Scientific, VWR |
| Hexanes | ACS Reagent Grade | Fisher Scientific, VWR |
| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific, VWR |
| Deuterated Solvents (DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Laboratories |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Water | Type I, 18.2 MΩ·cm | From a Milli-Q® system or equivalent |
| Celite® 545 | --- | Sigma-Aldrich |
Key Apparatus
| Apparatus | Specification / Use |
| Hydrogenation Reactor | Parr Shaker or similar high-pressure vessel |
| Rotary Evaporator | Standard laboratory model with vacuum pump and chiller |
| Flash Chromatography System | Automated (e.g., Teledyne ISCO) or manual glass column |
| Preparative HPLC System | For high-resolution purification if required |
| Analytical HPLC-UV System | For purity analysis and assay |
| LC-MS System (Q-TOF or Orbitrap) | For accurate mass and identity confirmation |
| NMR Spectrometer | ≥400 MHz for structural elucidation |
| FT-IR Spectrometer | With ATR accessory |
| Differential Scanning Calorimeter (DSC) | For purity determination by melt endotherm[10] |
| Thermogravimetric Analyzer (TGA) | To determine residual solvent/water content |
| Karl Fischer Titrator | For precise water content measurement |
| Analytical Balance | 4 or 5 decimal places |
Experimental Protocols
Part A: Synthesis of Dihydro Lafutidine via Catalytic Hydrogenation
Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this conversion. It is a highly efficient and selective method for reducing carbon-carbon double bonds without affecting most other functional groups present in the Lafutidine molecule under controlled conditions. The reaction is clean and the heterogeneous catalyst can be easily removed by filtration.
Protocol:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve Lafutidine (1.0 g) in ACS grade Methanol (50 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (100 mg, 10% w/w). Safety Note: Pd/C can be pyrophoric. Handle with care, never add to a solvent in the presence of air.
-
Hydrogenation: Seal the reactor. Purge the vessel with H₂ gas three times to remove all air. Pressurize the reactor to 50 psi with H₂ gas.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour. To sample, depressurize the reactor, quickly take a sample, and repressurize. Dilute the sample, filter through a 0.22 µm syringe filter to remove the catalyst, and analyze by HPLC-UV (see Section 5.1 for parameters). The reaction is complete when the Lafutidine peak is consumed and a new, more retained peak corresponding to Dihydro lafutidine is maximized.
-
Workup: Once the reaction is complete (typically 2-4 hours), carefully vent the H₂ gas and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the Celite® pad with additional Methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude Dihydro lafutidine as an oil or semi-solid.
Part B: Purification by Column Chromatography and Recrystallization
Causality: The crude product contains the desired Dihydro lafutidine, potentially some unreacted Lafutidine, and minor byproducts. Flash column chromatography is an effective technique for separating compounds based on polarity. A gradient elution from a non-polar to a more polar solvent system allows for the selective isolation of the slightly more non-polar Dihydro lafutidine from the remaining starting material and impurities. Recrystallization is then used as a final polishing step to remove trace impurities and obtain a highly ordered, crystalline solid suitable for a reference standard.[11]
Protocol:
-
Adsorption: Dissolve the crude product from Part A in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2x the mass of the crude product) and concentrate to dryness on a rotary evaporator to create a dry-loaded sample.
-
Column Packing: Pack a glass or pre-packed flash chromatography column with silica gel using a Hexanes/Ethyl Acetate mixture as the mobile phase.
-
Loading & Elution: Load the dry-loaded sample onto the top of the column. Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 100% EtOAc), followed by a gradient of Methanol in DCM (e.g., 0% to 10% MeOH).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure Dihydro lafutidine.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield purified Dihydro lafutidine as a viscous oil or solid.
-
Recrystallization: Dissolve the isolated product in a minimal amount of a hot solvent system (e.g., Ethyl Acetate/Hexanes or Acetone/Water). Allow the solution to cool slowly to room temperature, then cool further in a 4°C refrigerator to induce crystallization.
-
Final Product: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
Characterization and Certification Protocol
A reference standard must be thoroughly characterized to confirm its identity, purity, and potency.[2][3][12] The following tests are mandatory for certification.
Purity Determination by HPLC-UV
Causality: HPLC is the cornerstone technique for assessing the purity of a pharmaceutical reference standard due to its high resolution and sensitivity in separating the main component from related impurities.[12]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| UV Detection | 270 nm |
| Purity Spec. | ≥ 99.5% (Area Normalization) |
Identity Confirmation
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.
-
Purpose: To confirm the molecular weight.
-
Expected Result: [M+H]⁺ ion corresponding to the exact mass of Dihydro lafutidine (C₂₂H₃₁N₃O₄S).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Purpose: To provide unambiguous structural confirmation. The key indicator will be the disappearance of the vinyl proton signals present in Lafutidine and the appearance of aliphatic proton signals in their place.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the presence of key functional groups and provide a unique fingerprint for the molecule.
-
Assay and Absolute Purity Assignment
A simple HPLC area percent purity is often insufficient for a primary reference standard.[13] A mass balance approach is used to assign a final purity value.
Purity (%) = [100% - % Water - % Residual Solvents - % Non-Volatiles] x HPLC Purity (%) / 100
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Thermogravimetric Analysis (TGA) or Headspace GC-MS.
-
Non-Volatiles/Inorganic Impurities: Determined by TGA (residue on ignition).
Certificate of Analysis (CoA)
All data must be compiled into a formal Certificate of Analysis.
| Test | Method | Specification | Result |
| Appearance | Visual | White to Off-White Crystalline Solid | Conforms |
| Identity (¹H NMR) | NMR | Structure Conforms | Conforms |
| Identity (MS) | LC-MS | [M+H]⁺ = Expected Value ± 5 ppm | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 99.5% | [Insert Value]% |
| Water Content | Karl Fischer | ≤ 0.5% | [Insert Value]% |
| Residual Solvents | TGA / GC-MS | ≤ 0.5% | [Insert Value]% |
| Assigned Purity | Mass Balance | Report Value | [Insert Value]% |
| Retest Date | --- | 24 months from certification | [Insert Date] |
| Storage | --- | 2-8°C, protected from light and moisture | --- |
Conclusion
The protocol detailed in this application note provides a reliable and scientifically robust method for the preparation and certification of a Dihydro lafutidine reference standard. By following this workflow, from controlled synthesis and rigorous purification to comprehensive multi-technique characterization, researchers and quality control laboratories can produce a high-purity standard essential for the accurate analysis of Lafutidine API. The establishment of this in-house reference standard ensures analytical accuracy, supports regulatory compliance, and ultimately contributes to the safety and quality of the final pharmaceutical product.[3][8]
References
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]
-
ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Intertek. Reference Standard Materials Program. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
National Institutes of Health (NIH). (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
- Google Patents. (2011). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
- Google Patents. (2012).
-
Caylor Solutions. (2024). A Guide to Using Analytical Standards. [Link]
-
Restek Corporation. (2020). Preparing a New Reference Standard for Use. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
- Google Patents. (2013).
-
Autech Industry Co.,Limited. (2024). Exploring Lafutidine: A Deep Dive into Its Chemical Properties and Applications. [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 5282136, Lafutidine. [Link]
-
PharmaCompass. Lafutidine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Chemsrc. (2024). Lafutidine | CAS#:118288-08-7. [Link]
-
ResearchGate. (2018). Preparation and characterization of lafutidine as immediate release oral strip using different type of water-soluble polymer. [Link]
-
National Institutes of Health (NIH). (2013). Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus. [Link]
Sources
- 1. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Reference Standard Materials Program [intertek.com]
- 4. nbinno.com [nbinno.com]
- 5. Lafutidine | CAS#:118288-08-7 | Chemsrc [chemsrc.com]
- 6. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. who.int [who.int]
Troubleshooting & Optimization
Minimizing Dihydro Lafutidine formation in Lafutidine synthesis
Welcome to the Technical Support Center for Lafutidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Lafutidine synthesis, with a specific focus on minimizing the formation of the critical process impurity, Dihydro Lafutidine. As Senior Application Scientists, we provide not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your synthetic processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro Lafutidine and why is it a concern?
Dihydro Lafutidine is a process-related impurity in the synthesis of Lafutidine, a second-generation histamine H2 receptor antagonist.[1] It is the saturated analogue of Lafutidine, where the double bond in the (Z)-4-oxobut-2-enyl side chain has been reduced. The presence of impurities like Dihydro Lafutidine is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the control of such impurities in new drug substances.[3]
Q2: What is the primary cause of Dihydro Lafutidine formation?
Our investigations and published literature, including several patents, consistently point to the use of hydrazine hydrate (N₂H₄·H₂O) during the deprotection of the phthalimide intermediate as the root cause.[4] This step, a variation of the Gabriel synthesis, is intended to liberate the primary amine. However, hydrazine is also a reducing agent capable of reducing the carbon-carbon double bond in the butenyl side chain of the Lafutidine precursor, leading to the formation of the Dihydro Lafutidine impurity.
Q3: Can I avoid the formation of Dihydro Lafutidine completely?
Yes, the most effective strategy is to avoid the use of reducing agents for the deprotection of the phthalimide intermediate. Several alternative methods have been developed to circumvent this issue. The most prominent and recommended alternative is the use of aminolysis , for instance with methylamine or ethylamine.[4] This approach effectively removes the phthaloyl protecting group without affecting the butenyl side chain. Another milder, non-reducing deprotection method involves the use of sodium borohydride in 2-propanol followed by acetic acid.[1][5]
Troubleshooting Guide: Minimizing Dihydro Lafutidine Formation
This section provides in-depth troubleshooting strategies for controlling the levels of Dihydro Lafutidine. We address both the optimization of the existing hydrazine-based process and the implementation of superior, non-reducing alternatives.
Scenario 1: Process Optimization when using Hydrazine Hydrate
While switching to a non-reducing deprotection agent is the ideal solution, we understand that process changes can be resource-intensive. If you must continue using hydrazine hydrate, the following parameters are critical to control the undesired reduction:
-
Temperature: The reduction of carbon-carbon double bonds by hydrazine is often temperature-dependent.[6][7] It is crucial to maintain the lowest possible temperature that still allows for efficient deprotection of the phthalimide group. We recommend starting with optimization studies at room temperature and carefully monitoring the reaction progress and impurity profile.
-
Stoichiometry of Hydrazine Hydrate: The amount of hydrazine hydrate used is a critical factor. An excess of hydrazine will significantly increase the likelihood of reducing the double bond.[1] It is imperative to use the minimum effective amount of hydrazine hydrate. We recommend a starting point of 1.5-2 equivalents and optimizing from there based on in-process control (IPC) analysis.
-
Reaction Time: Prolonged exposure to hydrazine will increase the formation of Dihydro Lafutidine. The reaction should be monitored closely by a suitable analytical technique (e.g., HPLC, TLC), and quenched as soon as the starting material (the phthalimide intermediate) is consumed to an acceptable level.
-
Solvent: The choice of solvent can influence the reaction kinetics. Protic solvents like methanol or ethanol are commonly used for this deprotection step.[8] While effective for the deprotection, they can also facilitate the reduction. Consider exploring less protic solvent systems or solvent mixtures to potentially disfavor the reduction pathway, though this will require significant process development.
Table 1: Key Parameters for Optimizing Hydrazine Hydrate Deprotection
| Parameter | Recommendation for Minimizing Dihydro Lafutidine | Rationale |
| Temperature | Maintain the lowest effective temperature (start optimization at room temperature). | The reduction of the C=C bond is often accelerated at higher temperatures.[6][7] |
| Hydrazine Hydrate Stoichiometry | Use the minimum effective amount (start with 1.5-2 equivalents). | Excess hydrazine increases the probability of the undesired side reaction.[1] |
| Reaction Time | Monitor closely and quench as soon as the reaction is complete. | Prolonged reaction time increases the formation of the reduced impurity. |
| Solvent | Standard protic solvents (e.g., methanol, ethanol) are effective but may facilitate reduction.[8] | Solvent polarity can influence reaction rates; optimization may be required. |
Scenario 2: Implementing a Non-Reducing Deprotection Method (Recommended)
The most robust solution to eliminate the formation of Dihydro Lafutidine is to replace hydrazine hydrate with a non-reducing reagent.
Aminolysis with a primary amine, such as methylamine, is a highly effective and patented method for the deprotection of the phthalimide intermediate in Lafutidine synthesis without causing reduction of the butenyl side chain.[4]
Workflow for Implementing Methylamine Deprotection
Caption: Decision workflow for addressing Dihydro Lafutidine formation.
Experimental Protocol: Deprotection using Methylamine
-
Reaction Setup: In a suitable reaction vessel, suspend the N-(4-(4-piperidino methyl) pyridyl-2-oxo)-2-alkene butyl) phthalic imidine intermediate in dehydrated ethanol.
-
Reagent Addition: Under stirring at room temperature, add an aqueous solution of methylamine (e.g., 25% aqueous solution). A typical molar excess of methylamine is used to drive the reaction to completion.[4]
-
Reaction Monitoring: The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.
-
Work-up: The resulting product, the desired primary amine, can be isolated using standard extraction and purification techniques. The byproduct, N,N'-dimethylphthalamide, is typically removed during work-up.
Analytical Troubleshooting
Accurate and precise analytical monitoring is paramount for controlling the Dihydro Lafutidine impurity. A robust HPLC method is essential to separate and quantify this impurity from the Lafutidine API and other related substances.
Q4: How can I analytically resolve Lafutidine from Dihydro Lafutidine?
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the recommended approach. While several HPLC methods for Lafutidine have been published, a method specifically validated for the separation of Dihydro Lafutidine is crucial.[9][10][11]
Table 2: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of this polarity.[9] |
| Mobile Phase | Isocratic mixture of a phosphate buffer and a suitable organic modifier (e.g., acetonitrile or methanol). | The exact ratio will need to be optimized for your specific system and column. |
| pH of Buffer | Near neutral (e.g., pH 6.0-6.5) | Can influence the peak shape and retention of the basic nitrogen-containing compounds.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at a wavelength where both compounds have significant absorbance (e.g., 273 nm or 276 nm).[9][12] | Ensures sensitive detection of both the API and the impurity. |
| Column Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30 °C) | To ensure reproducible retention times. |
Method Development and Validation Considerations:
-
Specificity: The method must be able to unequivocally assess Lafutidine in the presence of its impurities, including Dihydro Lafutidine. This is typically demonstrated by spiking the API with known impurities and showing baseline resolution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The method must be sensitive enough to detect and quantify Dihydro Lafutidine at levels compliant with regulatory requirements (typically 0.05% for reporting and 0.15% for identification and qualification for a drug with a maximum daily dose of ≤ 2g).
-
Linearity, Accuracy, and Precision: These parameters must be established over a relevant concentration range for the impurity.
Diagram of Lafutidine Synthesis and Impurity Formation
Caption: Synthetic pathways showing the formation of Dihydro Lafutidine.
Regulatory Context
The control of impurities is a non-negotiable aspect of pharmaceutical development. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3] The threshold for reporting impurities is typically ≥0.05%, and the threshold for identification is ≥0.10% or a daily intake of >1.0 mg, whichever is lower. The qualification threshold, above which an impurity's safety must be established, is generally ≥0.15%.
While a specific pharmacopeial limit for Dihydro Lafutidine is not universally established in all pharmacopeias, it is expected that any specified impurity would be controlled at a level of ≤0.15% unless otherwise justified.
References
-
Gandhi K. Kar. (2022). Response to "Deprotection aaa aaa aaa aaa aaa". ResearchGate. Retrieved from [Link]
- CN102212060A - Method for preparing lafutidine by virtue of aminolysis. Google Patents.
-
Agrawal, G. P., et al. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 7(5), 38-43. Retrieved from [Link]
-
Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-240. Retrieved from [Link]
-
Phthalimides. Organic Chemistry Portal. Retrieved from [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. Retrieved from [Link]
-
Gabhe, S. Y., et al. (2017). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Journal of Liquid Chromatography & Related Technologies, 40(12), 617-624. Retrieved from [Link]
-
Lafutidine Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Deprotection conditions for pthalimide protected oxyamine? Reddit. Retrieved from [Link]
-
Vani, R., et al. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Der Pharmacia Lettre, 7(1), 263-268. Retrieved from [Link]
-
Related substances in the composition of drugs. Beawire. Retrieved from [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Retrieved from [Link]
-
Lafutidine. PubChem. Retrieved from [Link]
-
Gao, W., et al. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. Journal of Physical Chemistry C, 115(7), 2969-2973. Retrieved from [Link]
-
Xie, Y., et al. (2020). Elucidation and prevention of an unexpected methylamine byproduct formed during trifluoroacetic acid-mediated side chain deprotection of azido-containing peptides. bioRxiv. Retrieved from [Link]
-
Hydrazine. Organic Chemistry Portal. Retrieved from [Link]
-
Lafutidine. RayBiotech. Retrieved from [Link]
-
Xie, Y., et al. (2020). Elucidation and prevention of an unexpected methylamine byproduct formed during trifluoroacetic acid-mediated side chain deprotection of azido-containing peptides. ResearchGate. Retrieved from [Link]
-
Preparation of chemically reduced graphene using hydrazine hydrate as the reduction agent and its NO2 sensitivity at room temperature. ResearchGate. Retrieved from [Link]
-
Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Retrieved from [Link]
-
Gao, W., et al. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. ResearchGate. Retrieved from [Link]
-
Making Methylamine 3 Ways. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Related substances in the composition of drugs [beawire.com]
- 3. uspnf.com [uspnf.com]
- 4. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. Temperature dependence of graphene oxide reduced by hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. oaji.net [oaji.net]
Technical Support Center: A Troubleshooting Guide for Lafutidine Separation
A Note on Nomenclature: This guide addresses the separation of Lafutidine. It is presumed that the query regarding "Dihydro Lafutidine" was a typographical error, as the scientific literature predominantly refers to Lafutidine for the applications discussed herein.
Welcome to the technical support center for Lafutidine separation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Lafutidine. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-tested insights to ensure the integrity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Lafutidine analysis?
A foundational step in troubleshooting is to ensure your starting method is appropriate. Several validated RP-HPLC methods have been published for Lafutidine. A common starting point involves a C18 column with a mobile phase consisting of a buffer and an organic modifier.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (e.g., Shiseido C18, 250mm x 4.6mm, 5µm)[1][2] |
| Mobile Phase | Methanol and Acetonitrile[1][2] or a buffered solution like 0.1M ammonium acetate (pH 7.5): Methanol (80:20 v/v)[3][4] or Phosphate buffer (pH 4.0): Methanol (30:70 v/v)[5] |
| Flow Rate | 1.0 - 1.4 mL/min[1][2][3][4] |
| Detection | UV at 273 nm[1][2], 290 nm[3][4], or 299 nm[5][6] |
| Injection Volume | 20 µL[1] |
These parameters can be optimized based on the specific requirements of your analysis, such as the separation from degradation products or other active pharmaceutical ingredients (APIs).[7][8]
Troubleshooting Common Issues in Lafutidine Separation
This section addresses specific problems you may encounter during the HPLC analysis of Lafutidine. Each issue is followed by potential causes and a step-by-step guide to resolution.
Problem 1: Poor Peak Shape (Tailing or Fronting)
A symmetrical peak is crucial for accurate quantification. Deviations like tailing or fronting can indicate a variety of issues.
-
Peak Tailing: Often observed with basic compounds like Lafutidine due to strong interactions with residual silanol groups on the silica-based stationary phase.[9] It can also be caused by column overload, a void in the column, or an inappropriate mobile phase pH.[10]
-
Peak Fronting: This is less common but can occur due to sample overload, low temperature, or using an inappropriate sample solvent.[10]
Caption: Troubleshooting workflow for poor peak shape.
-
Evaluate Mobile Phase pH: Lafutidine is a basic compound. Ensure the mobile phase pH is within a range that minimizes silanol interactions, typically between 2 and 8 for standard silica columns.[11]
-
Optimize Buffer Concentration: An adequate buffer concentration can help maintain a consistent pH and improve peak shape.
-
Reduce Sample Concentration: Inject a series of decreasing concentrations to determine if the issue is due to column overload.[12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[11]
-
Inspect the Column: A void at the column inlet can cause peak splitting or fronting.[10] If a void is suspected, replacing the column is the most effective solution. A guard column can help extend the life of the analytical column.[11][13]
Problem 2: Retention Time (RT) Shifts
Inconsistent retention times can compromise the identity and quantification of your analyte.
Fluctuations in retention time are often linked to instability in the HPLC system, including the pump, mobile phase composition, or column temperature.[11][14]
Caption: Troubleshooting workflow for retention time shifts.
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[13]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.[11][12]
-
Degas the Mobile Phase: Air bubbles in the pump can lead to inconsistent flow rates. Ensure your mobile phase is adequately degassed.[15]
-
Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to RT shifts.
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can impact retention.[11]
Problem 3: Co-elution with Degradation Products
Lafutidine can degrade under various stress conditions, leading to impurities that may co-elute with the parent peak.[16][17] Forced degradation studies show that Lafutidine is susceptible to degradation in acidic, basic, oxidative, and photolytic conditions.[2][16][17][18][19]
Insufficient selectivity of the analytical method is the primary cause of co-elution. This can be due to a suboptimal mobile phase composition, stationary phase, or gradient profile.
Caption: Troubleshooting workflow for co-elution issues.
-
Adjust Mobile Phase Composition: Modifying the ratio of the organic modifier to the aqueous phase can alter the selectivity of the separation.
-
Optimize pH: Since Lafutidine and its degradation products may have different pKa values, adjusting the mobile phase pH can significantly impact their retention and separation.
-
Implement a Gradient: If an isocratic method is insufficient, developing a gradient elution can improve the resolution between Lafutidine and its impurities.[12]
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to achieve a different selectivity.
-
Perform Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and confirm the absence of co-eluting impurities.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Lafutidine Analysis
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Lafutidine reference standard into a 50 mL volumetric flask.[1]
-
Add approximately 25 mL of the mobile phase and sonicate for 5 minutes to dissolve.[1]
-
Make up the volume to the mark with the mobile phase to obtain a stock solution of 200 µg/mL.[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the method (e.g., 100 µg/mL).[1]
Protocol 2: Forced Degradation Study
To understand the degradation profile and ensure the stability-indicating nature of your method, perform forced degradation studies as per ICH guidelines.[16][17][19]
-
Acid Degradation: Treat the drug solution with 0.1 N HCl at room temperature.[3]
-
Base Degradation: Treat the drug solution with 0.1 N NaOH at room temperature.[18]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 50°C for 15 days).[16]
-
Photolytic Degradation: Expose the drug solution to UV light.[16]
Analyze the stressed samples using your HPLC method to check for the separation of degradation products from the parent Lafutidine peak.[2]
References
-
Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology. [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library. [Link]
-
Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology. [Link]
-
Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. RSC Publishing. [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet | Abstract. Scholars Research Library. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. ResearchGate. [Link]
-
Stability-indicating stress degradation studies of lafutidine using UV spectrophotometric method. ScienceDirect. [Link]
-
RP-HPLC Method Development and Validation for the Estimation of Lafutidine using Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry (RSC Publishing). [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. ResearchGate. [Link]
-
Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library. [Link]
-
Stability-indicating stress degradation studies of lafutidin. Pharmaceutical Methods. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF LAFUTIDINE & DOMPERIDONE IN ITS DOSAGE FORMS. Semantic Scholar. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]
-
Development and validation of stability indicating assay method for the estimation of lafutidine and domperidone in capsule dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Solving Common Errors in HPLC. Chromatography Today. [Link]
-
Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Development and validation of RP-HPLC method of Lafutidine (API) | Neuroquantology [neuroquantology.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. rjpdft.com [rjpdft.com]
- 7. oaji.net [oaji.net]
- 8. STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF LAFUTIDINE & DOMPERIDONE IN ITS DOSAGE FORMS. | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ijnrd.org [ijnrd.org]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. phmethods.net [phmethods.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of Lafutidine by reducing Dihydro Lafutidine
A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of Lafutidine by Reducing Dihydro Lafutidine Impurity
Frequently Asked Questions (FAQs)
Q1: What is Dihydro Lafutidine and how is it formed?
A1: Dihydro Lafutidine is a common process-related impurity in the synthesis of Lafutidine, characterized by the reduction of the double bond in the (Z)-4-oxy-2-butenyl side chain.[1] Its chemical structure is very similar to Lafutidine, making it challenging to remove through simple purification methods. The primary cause of its formation is the use of hydrazine hydrate during the deprotection step of the phthalimide intermediate in the Gabriel synthesis of the primary amine precursor.[1][2] Hydrazine, being a reducing agent, can indiscriminately reduce the carbon-carbon double bond.[3]
Q2: My Lafutidine crude product shows a significant peak corresponding to Dihydro Lafutidine. What is the most effective way to prevent its formation?
A2: The most effective strategy is to replace hydrazine hydrate with a non-reducing aminolysis reagent in the synthesis of the primary amine intermediate.[1][2] This change in the reaction mechanism circumvents the reduction of the double bond, thereby preventing the formation of Dihydro Lafutidine from the outset.
Q3: What are the recommended alternatives to hydrazine hydrate?
A3: Several patents suggest the use of other amines for the aminolysis step. Effective alternatives include:
-
Methylamine: An aqueous solution of methylamine can be used to effectively cleave the phthalimide group without affecting the butenyl double bond.[1]
-
Hydroxylamine hydrochloride: This reagent has been shown to produce high-purity Lafutidine with no detectable Dihydro Lafutidine impurity.[2]
Q4: Can I minimize Dihydro Lafutidine formation if I must use hydrazine?
A4: While replacing hydrazine is the preferred method, its reductive effects can be partially mitigated. One patented approach involves the addition of a "double bond-containing compound" such as cis-butenediol to the reaction mixture. This compound is thought to act as a sacrificial substrate for the reducing equivalents generated from hydrazine, thus sparing the Lafutidine precursor.[2] However, this method may not completely eliminate the formation of the impurity and adds complexity to the process.
Q5: How can I remove Dihydro Lafutidine from my crude Lafutidine product?
A5: Due to their similar physicochemical properties, separating Dihydro Lafutidine from Lafutidine is challenging. However, meticulous recrystallization can reduce its levels. A multi-step purification process involving dissolution in an organic solvent, treatment with an adsorbent like activated carbon, and subsequent recrystallization from a mixed solvent system (e.g., alcohol/water) has been reported to significantly improve purity.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of Dihydro Lafutidine (>1%) in the crude product. | Use of hydrazine hydrate in the synthesis of the primary amine intermediate. | Primary Solution: Modify the synthetic route to replace hydrazine hydrate with a non-reducing aminolysis reagent such as methylamine or hydroxylamine hydrochloride (See Protocol 1).Secondary Solution: If hydrazine must be used, add a competitive inhibitor for the reduction, such as cis-butenediol, to the reaction mixture.[2] |
| Difficulty in separating Dihydro Lafutidine by standard recrystallization. | Similar polarity and solubility of Lafutidine and Dihydro Lafutidine. | Employ a multi-step purification protocol involving treatment with activated carbon to remove impurities followed by a carefully controlled gradient cooling recrystallization from a mixed solvent system (See Protocol 3).[4][5][6] |
| Inability to accurately quantify the Dihydro Lafutidine content. | Co-elution of Lafutidine and Dihydro Lafutidine peaks in HPLC analysis. | Optimize the HPLC method. A C18 column with a mobile phase consisting of a buffered methanol or acetonitrile solution is a good starting point. Adjusting the pH of the buffer and the organic solvent ratio can improve resolution (See Protocol 2).[7][8] |
Visualizing the Problem and Solution
The following diagrams illustrate the chemical structures and the key transformation in the synthetic pathway that leads to the formation of the Dihydro Lafutidine impurity.
Caption: Comparison of Lafutidine and Dihydro Lafutidine structures.
Caption: Synthetic workflow highlighting the source of impurity and the recommended alternative.
Detailed Experimental Protocols
Protocol 1: Synthesis of Primary Amine Intermediate via Non-Hydrazine Aminolysis
This protocol is adapted from methodologies described in patent literature to avoid the formation of Dihydro Lafutidine.[1][2]
Objective: To synthesize cis-4-((4-(piperidinomethyl)-2-pyridyl)oxy)-2-butenylamine, the primary amine precursor for Lafutidine, using methylamine, thereby preventing the formation of the dihydro impurity.
Materials:
-
N-((Z)-4-((4-(piperidinomethyl)-2-pyridyl)oxy)-2-butenyl)phthalimide maleate
-
25% Aqueous methylamine solution
-
Anhydrous ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vessel with stirring
-
Rotary evaporator
Procedure:
-
Suspend N-((Z)-4-((4-(piperidinomethyl)-2-pyridyl)oxy)-2-butenyl)phthalimide maleate in anhydrous ethanol in a reaction vessel at room temperature.
-
While stirring, add the 25% aqueous methylamine solution. The reaction mixture will initially become clear and then turn turbid as a white solid precipitates.
-
Continue stirring at room temperature for the time determined by TLC monitoring to ensure complete reaction.
-
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
The resulting primary amine can be used in the subsequent condensation step without further purification.
Protocol 2: HPLC Method for Quantification of Lafutidine and Dihydro Lafutidine
This protocol provides a starting point for developing a validated HPLC method for the separation and quantification of Lafutidine and its dihydro impurity.
Objective: To establish an isocratic RP-HPLC method for the baseline separation of Lafutidine and Dihydro Lafutidine.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[7][8]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and methanol in a 30:70 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 273 nm[8]
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard stock solution of Lafutidine and, if available, a reference standard of Dihydro Lafutidine in the mobile phase.
-
Prepare the sample solution by accurately weighing and dissolving the crude Lafutidine product in the mobile phase to a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the peaks for Lafutidine and Dihydro Lafutidine based on their retention times (the Dihydro Lafutidine peak is expected to have a slightly different retention time from Lafutidine).
-
Calculate the percentage of Dihydro Lafutidine in the sample using the area normalization method or by creating a calibration curve if a reference standard is available.
Protocol 3: Purification of Crude Lafutidine by Recrystallization
This protocol outlines a procedure for the purification of crude Lafutidine containing the Dihydro Lafutidine impurity.[4][5][6]
Objective: To reduce the content of Dihydro Lafutidine in the crude product through a multi-step purification and recrystallization process.
Materials:
-
Crude Lafutidine
-
Organic solvent (e.g., a mixture of DMF and methanol)
-
Activated carbon
-
Distilled water
-
Heating mantle with stirring
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Dissolve the crude Lafutidine in a suitable organic solvent mixture (e.g., DMF/methanol) with heating.
-
Add a small amount of activated carbon to the hot solution and stir vigorously for a short period to decolorize and adsorb impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble matter.
-
Transfer the clear filtrate to a crystallization vessel and heat to a temperature not exceeding 75°C.
-
While maintaining the temperature, slowly add pre-heated distilled water as an anti-solvent with continuous stirring until slight turbidity is observed.
-
Gradually cool the solution to allow for the controlled crystallization of Lafutidine. A gradient cooling approach, for instance, cooling to 2°C, is recommended.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a cold alcohol/water mixture.
-
Dry the purified Lafutidine crystals under vacuum.
-
Analyze the purity of the final product using the developed HPLC method (Protocol 2).
References
- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link to a general resource on Gabriel Synthesis, as the original paper may not be readily accessible: https://www.organic-chemistry.org/namedreactions/gabriel-synthesis.shtm]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Google Patents. (2011). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
-
Vani, R., et al. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tablet dosage form. Der Pharmacia Lettre, 7(1), 263-268. [Link]
-
Agrawal, G.P., et al. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 7(5), 38-43. [Link]
-
Neuroquantology. (2022). Development and validation of RP-HPLC method of Lafutidine (API). [Link]
- Google Patents. (2012).
- Google Patents. (2013).
- Google Patents. (2014). CN103804366B - Lafutidine crystal compound.
- Google Patents. (2014). CN103804366A - Lafutidine crystal compound.
-
Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Sciencemadness Discussion Board. (2014). an alternative to the delpine and gabrial reaction. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
Sources
- 1. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 2. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. Hydrazine [organic-chemistry.org]
- 4. CN102702181A - Lafutidine compound and novel preparation method of lafutidine compound - Google Patents [patents.google.com]
- 5. CN103804366B - Lafutidine crystal compound - Google Patents [patents.google.com]
- 6. CN103804366A - Lafutidine crystal compound - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Method Refinement for Lafutidine Quantification
Welcome to the technical support center for Lafutidine quantification. This guide is designed for researchers, scientists, and drug development professionals who are developing, refining, or troubleshooting analytical methods for this second-generation H2 receptor antagonist. Lafutidine's unique structure, which includes a sulfinyl group and a basic piperidine moiety, presents specific analytical challenges that require a well-designed method for accurate and robust quantification.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, enabling you to build self-validating, stability-indicating analytical systems compliant with global regulatory standards.
Section 1: Core HPLC-UV Method Development & Refinement
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse for routine analysis, quality control, and formulation assays of Lafutidine. This section addresses the most common questions encountered when establishing a robust method.
Q1: I'm starting from scratch. What is a reliable HPLC-UV starting point for Lafutidine analysis?
Answer:
A successful method begins with understanding the analyte's physicochemical properties. Lafutidine is a basic compound, which means controlling the mobile phase pH is critical to achieving good peak shape.[1] The goal is to ensure a consistent ionization state, typically by working at a pH at least 2 units below the pKa of the basic functional group to ensure it is fully protonated.
Based on a survey of validated methods, a robust starting point is an isocratic RP-HPLC system.[3][4][5]
Baseline Experimental Protocol:
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain Lafutidine, while end-capping minimizes free silanol groups that can cause peak tailing with basic analytes.
-
Mobile Phase Preparation: A common mobile phase consists of a buffer and an organic modifier. A good starting point is a mixture of 0.1M Potassium Dihydrogen Phosphate (KH2PO4) buffer and Acetonitrile in a 30:70 (v/v) ratio.[4][5] Adjust the buffer pH to 4.0 with orthophosphoric acid. This pH ensures Lafutidine is protonated and chromatographically well-behaved.
-
System Parameters:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Set the UV detector to approximately 273-299 nm.[4][6] Perform a UV scan of your Lafutidine standard in the mobile phase to determine the precise lambda max (λmax) for optimal sensitivity.
-
Column Temperature: Maintain at ambient temperature or controlled at 25°C for better reproducibility.
-
Injection Volume: 10-20 µL.
-
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Lafutidine reference standard in a suitable solvent like methanol to create a stock solution (e.g., 200 µg/mL).[6]
-
Working Standards: Dilute the stock solution with the mobile phase to create a series of calibration standards (e.g., 60-140 µg/mL).[4][5]
-
Sample Solution (Tablets): Finely powder tablets, weigh an amount equivalent to 10 mg of Lafutidine, dissolve in mobile phase with sonication, and dilute to a final concentration within the calibration range (e.g., 100 µg/mL).[6]
-
Table 1: Recommended Starting HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250mm x 4.6mm, 5µm | Good retention for moderately polar compounds; standard for method development. |
| Mobile Phase | Phosphate Buffer (pH 4.0) : Acetonitrile (30:70 v/v) | pH control for basic analyte peak shape; Acetonitrile offers good efficiency.[4][5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns, providing good efficiency.[6] |
| Detection (UV) | 273-299 nm | Corresponds to the UV absorbance maximum of Lafutidine for high sensitivity.[4][6] |
| Temperature | Ambient or 25°C | Ensures stable retention times. |
| Injection Vol. | 10-20 µL | Standard volume to avoid column overloading. |
Workflow for HPLC-UV Method Development
Caption: HPLC-UV method development and validation workflow.
Section 2: Troubleshooting Guide for Lafutidine HPLC Analysis
Even with a robust method, issues can arise. This section provides a logical, step-by-step approach to diagnosing and resolving common chromatographic problems.
Q2: My Lafutidine peak is tailing severely. How do I improve the symmetry?
Answer:
Peak tailing for basic compounds like Lafutidine is almost always caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.
Troubleshooting Steps:
-
Check Mobile Phase pH: The most common culprit. If the pH is too high (e.g., >5), a significant portion of silanol groups will be ionized. Ensure your buffer pH is low, ideally between 3.0 and 4.0, to keep silanols protonated (Si-OH) and minimize ionic interactions.[7]
-
Increase Buffer Concentration: A low buffer concentration may not have enough capacity to control the pH at the silica surface. Try increasing the buffer concentration (e.g., from 10mM to 25-50mM) to improve peak shape.
-
Add a Basic Modifier (Competitive Displacement): Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from Lafutidine.
-
Column Choice: If the problem persists, your column may not be sufficiently end-capped or may be aging. Switch to a column specifically designed for basic compounds, which often have advanced end-capping or a hybrid particle technology to shield silanol activity.
Troubleshooting Logic for Peak Tailing
Sources
- 1. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. rjpdft.com [rjpdft.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. realab.ua [realab.ua]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Dihydro Lafutidine
Welcome to the technical support center dedicated to the robust bioanalysis of Dihydro Lafutidine. As the active metabolite of Lafutidine, a potent H2 receptor antagonist, its accurate quantification in biological matrices is paramount for pharmacokinetic and drug metabolism studies[1][2]. However, the inherent complexity of biological samples like plasma and serum presents a significant analytical challenge: the matrix effect.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and overcome the most common hurdles in Dihydro Lafutidine analysis. Our focus is on building self-validating, robust methods grounded in authoritative scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental concepts to provide a solid foundation for troubleshooting.
Q1: What exactly are matrix effects and why are they a major concern in LC-MS/MS bioanalysis?
A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix[3][4]. In liquid chromatography-mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), these effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal)[5]. This phenomenon is a primary cause of poor accuracy, imprecision, and lack of sensitivity in quantitative bioanalysis because it directly and variably impacts the instrument's response to the analyte of interest[6][7].
Q2: What makes Dihydro Lafutidine analysis particularly susceptible to matrix effects?
A: The susceptibility of Dihydro Lafutidine analysis stems from a combination of its physicochemical properties and the nature of the biological matrix. As a relatively polar metabolite, it may have limited retention on traditional reversed-phase columns, causing it to elute in the same region as highly polar matrix components like salts and, more critically, early-eluting phospholipids[8][9]. This co-elution is the direct cause of ion suppression, where matrix components compete with the analyte for ionization in the MS source[10].
Q3: What are the primary sources of matrix effects in processed plasma or serum samples?
A: The most notorious culprits behind matrix effects in plasma and serum analysis are phospholipids from cell membranes[8][11]. These endogenous molecules are often co-extracted with the analyte during sample preparation and can cause significant ion suppression[12]. Other sources include:
-
Salts and Proteins: Inadequately removed salts and residual proteins can contaminate the MS source and alter ionization efficiency[3].
-
Endogenous Metabolites: Other small molecules naturally present in the matrix can co-elute and interfere[3].
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects[3].
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a problem-and-solution framework for specific issues you may encounter during method development and validation.
Problem 1: "I am observing significant and variable ion suppression for Dihydro Lafutidine. How do I systematically investigate this?"
A: A systematic approach is crucial to move from observation to solution. This involves two key diagnostic experiments: quantifying the effect and identifying the temporal source of the interference.
Step 1: Quantify the Matrix Effect First, you must confirm and measure the extent of the suppression using the Post-Extraction Addition Method to calculate the Matrix Factor (MF). This involves comparing the analyte's response in a clean solvent to its response when spiked into an extracted blank matrix. An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates enhancement[13].
Step 2: Identify the Source of Interference Next, use a Post-Column Infusion experiment to pinpoint the retention time regions where suppression occurs. This is done by continuously infusing a standard solution of Dihydro Lafutidine directly into the mass spectrometer while injecting an extracted blank plasma sample onto the LC column. Dips in the otherwise stable baseline signal reveal the exact retention times at which matrix components are eluting and causing suppression[7][13]. Comparing this "suppression profile" to the retention time of Dihydro Lafutidine will confirm if co-elution is the problem.
Caption: Systematic Troubleshooting Workflow for Ion Suppression.
Problem 2: "My simple Protein Precipitation (PPT) protocol results in poor reproducibility. What are my options?"
A: While Protein Precipitation (PPT) is fast and inexpensive, its major drawback is that it does not effectively remove phospholipids, which are soluble in the commonly used organic solvents like acetonitrile[8][14]. This leads to "dirty" extracts and significant matrix effects.
Your Options:
-
Phospholipid Removal (PLR) Plates: These are specialized plates or cartridges that combine protein precipitation with a pass-through mechanism to capture and remove phospholipids. This approach provides a much cleaner sample than PPT alone with minimal changes to the workflow and can remove over 99% of phospholipids[11][15].
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that can separate Dihydro Lafutidine from interfering matrix components based on differences in their physical and chemical properties. It is highly effective at removing both phospholipids and salts[16].
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the organic solvent and adjusting the sample pH, you can selectively extract Dihydro Lafutidine while leaving many interfering components in the aqueous layer.
Problem 3: "How do I develop a robust Solid-Phase Extraction (SPE) method for Dihydro Lafutidine?"
A: Developing an SPE method involves selecting the right sorbent and optimizing the wash and elution steps. Given that Dihydro Lafutidine is a polar metabolite, a reversed-phase polymeric sorbent is an excellent starting point.
Sorbent Selection:
-
Polymeric Sorbents (e.g., Oasis HLB): These are often preferred for their "Hydrophilic-Lipophilic Balance," which provides excellent retention for a wide range of compounds, including polar ones, and is stable across the entire pH range[17].
-
Mixed-Mode Sorbents: These sorbents combine two retention mechanisms (e.g., reversed-phase and ion-exchange), offering superior selectivity for analytes that can be ionized.
Method Development Steps:
-
Condition: Wet the sorbent with methanol to activate the stationary phase.
-
Equilibrate: Flush the sorbent with water or a buffer matching the sample's pH to prepare it for sample loading.
-
Load: Pass the pre-treated plasma sample through the sorbent. The goal is to have Dihydro Lafutidine bind to the sorbent while polar interferences like salts pass through.
-
Wash: Use a weak solvent (e.g., 5-10% methanol in water) to rinse away remaining weakly bound interferences without eluting the analyte[17]. This step is critical for a clean extract.
-
Elute: Use a strong solvent (e.g., acetonitrile or methanol) to disrupt the analyte-sorbent interaction and collect the purified Dihydro Lafutidine.
Caption: Sample Preparation Decision Tree for Dihydro Lafutidine.
Problem 4: "What chromatographic strategies can mitigate matrix effects?"
A: Even with excellent sample preparation, chromatography is your last line of defense. The goal is to achieve chromatographic separation between Dihydro Lafutidine and any remaining interfering components.
-
Use UPLC/UHPLC Systems: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher resolution and sharper peaks compared to traditional HPLC. This increased resolving power can separate your analyte from matrix components that would otherwise co-elute.
-
Optimize the Gradient: A shallower, longer gradient can improve the separation between closely eluting compounds.
-
Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high organic mobile phase, providing good retention for polar analytes and often eluting phospholipids in a different region[18].
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for developing a robust method. Always validate method performance with your specific matrix and instrumentation.
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol quantitatively determines the extent of ion suppression or enhancement.[7][13]
-
Prepare Three Sets of Samples (at low and high QC concentrations):
-
Set A (Neat Solution): Spike Dihydro Lafutidine and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank plasma before starting the sample preparation procedure. (This set is for calculating recovery, not the matrix factor).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect. MF < 1.0 indicates suppression. MF > 1.0 indicates enhancement. The coefficient of variation (CV) of the IS-normalized MF across the lots should ideally be <15%[13].
-
Protocol 2: Optimized Protein Precipitation (PPT) using Acetonitrile
This is a basic protocol for rapid sample cleanup.[19][20]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio is common).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at 4°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation, reconstitution, and injection.
Protocol 3: Solid-Phase Extraction (SPE) for Polar Metabolites
This protocol uses a generic polymeric reversed-phase sorbent.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute Dihydro Lafutidine with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
Section 4: Data Summary
The choice of sample preparation is a trade-off between speed, cost, and cleanliness. The following table summarizes typical performance characteristics for different techniques in the context of analyzing a polar metabolite like Dihydro Lafutidine.
| Technique | Typical Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect (CV%) | Pros | Cons |
| Protein Precipitation (PPT) | 85 - 105% | < 30%[16] | > 15% | Fast, Inexpensive, Generic | High Matrix Effects, Poor Cleanliness[8][14] |
| Phospholipid Removal (PLR) | 90 - 105% | > 99%[11] | < 10% | Fast, Excellent PL Removal | Higher cost than PPT |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | > 95% | < 10% | Very Clean Extracts | Labor-intensive, Requires Method Development |
| Solid-Phase Extraction (SPE) | > 90% | > 97%[16] | < 5% | Highest Selectivity, Cleanest Extracts, Amenable to Automation | Requires Method Development, Highest Cost |
References
-
All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
Protein Precipitation Method. (2025). Phenomenex. Retrieved from [Link]
- Kopec, K., & Gęsiorski, K. (2002). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta biochimica Polonica, 49(4), 867–871.
-
Chambers, A. G. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710–720. Retrieved from [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. Retrieved from [Link]
-
Phospholipid Removal (PLR). (n.d.). Phenomenex. Retrieved from [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Zhang, J., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1075–1078. Retrieved from [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025). AACC. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Pollet, D., & Taylor, L. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of environmental & analytical toxicology, 4(5), 1000221. Retrieved from [Link]
-
Hernández, F., Sancho, J. V., Ibáñez, M., & Pozo, O. J. (2011). On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs. Journal of chromatography. A, 1218(35), 5987–5995. Retrieved from [Link]
-
What is the mechanism of Lafutidine?. (2024). PatSnap Synapse. Retrieved from [Link]
-
Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Retrieved from [Link]
-
Sample preparation guideline for extraction of polar metabolites. (n.d.). Princeton University. Retrieved from [Link]
-
Ikawa, K., Shimatani, T., Morikawa, N., & Tazuma, S. (2007). Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. Biological & pharmaceutical bulletin, 30(5), 1003–1006. Retrieved from [Link]
-
Kumar, A., Monif, T., Khuroo, A., & Singla, A. K. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of pharmaceutical sciences and research, 2(10), 650–661. Retrieved from [Link]
-
Result of matrix effect experiment of LAF. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. (2025). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. (2007). Semantic Scholar. Retrieved from [Link]
-
Sanchís, J., Farré, M., & Barceló, D. (2009). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. International journal of environmental analytical chemistry, 89(8-12), 651–666. Retrieved from [Link]
-
Li, G., Niu, W., Li, H., Lu, C., & Sun, J. (2015). Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on its Pharmacokinetics in Healthy Chinese Subjects. Clinical drug investigation, 35(1), 53–59. Retrieved from [Link]
-
Liu, G. Y., Wang, W., Jia, J. Y., Lu, C., & Liu, Y. M. (2005). Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Journal of mass spectrometry, 40(12), 1637–1643. Retrieved from [Link]
-
In the Zone: The bioanalyst – challenges and solutions. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of pharmaceutical analysis, 12(4), 658–665. Retrieved from [Link]
-
Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 2. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. On-line solid-phase extraction coupled to hydrophilic interaction chromatography-mass spectrometry for the determination of polar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Lafutidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the handling, analysis, and formulation of Lafutidine, with a primary focus on preventing its degradation into related substances. My aim is to move beyond mere procedural instructions and offer insights into the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of Lafutidine?
A1: Lafutidine is susceptible to degradation under several common laboratory and storage conditions. The primary factors include:
-
pH: Lafutidine exhibits pH-dependent stability. It is particularly prone to degradation in alkaline environments, and to a lesser extent, in acidic conditions.[1][2][3]
-
Oxidation: The sulfinyl group in Lafutidine's structure is a key site for oxidation, leading to the formation of Lafutidine sulfone and other related substances.[4] This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.
-
Light: Exposure to photolytic conditions, such as direct sunlight or UV radiation, can induce degradation.[1][3]
-
Temperature: Elevated temperatures can accelerate the rates of hydrolytic and oxidative degradation reactions.
Understanding these sensitivities is the first step in designing robust experiments and stable formulations.
Q2: What are the major degradation products of Lafutidine I should be aware of?
A2: Forced degradation studies have identified several key related substances. Being able to identify these is crucial for developing stability-indicating analytical methods. The major degradation products arise from hydrolysis, oxidation, and photolysis.[2][3]
| Degradation Pathway | Common Degradation Products |
| Acid Hydrolysis | Formation of multiple degradation products through cleavage of the ether and amide linkages. |
| Alkaline Hydrolysis | Lafutidine is highly labile in alkaline conditions, leading to several degradation products.[1][3] |
| Oxidative Degradation | Lafutidine Sulfone is a primary product, resulting from the oxidation of the sulfinyl group. |
| Photolytic Degradation | Exposure to light can lead to complex degradation pathways and the formation of various photoproducts.[1][5] |
Q3: How do process-related impurities differ from degradation products?
A3: This is a critical distinction in pharmaceutical analysis.
-
Process-Related Impurities are substances that are introduced or formed during the synthesis of the Lafutidine active pharmaceutical ingredient (API).[6] These can include starting materials, intermediates, by-products, and reagents. An example for Lafutidine is Dihydro Lafutidine.[4] These impurities are typically controlled by the API manufacturer and should not increase over time.
-
Degradation-Related Impurities are formed by the chemical degradation of the Lafutidine molecule itself over time due to exposure to environmental factors like light, heat, humidity, or interaction with other excipients in a formulation.[6]
Your analytical methods must be able to distinguish between these two types of impurities to accurately assess the stability of your drug substance or product.
Troubleshooting Guides
Guide 1: Troubleshooting Lafutidine Degradation During HPLC Analysis
As a Senior Application Scientist, I often see researchers struggling with unexpected peaks or poor peak shapes during HPLC analysis, which can be indicative of on-instrument or sample preparation-related degradation. Here’s a guide to troubleshoot these issues.
Q: I'm observing extraneous peaks and/or peak tailing in my Lafutidine chromatogram. What could be the cause and how do I fix it?
A: This is a common issue that can often be traced back to the mobile phase, sample preparation, or column choice.
The "Why": Lafutidine has a complex structure with multiple functional groups, including a basic piperidine ring and a sulfoxide group. These features can lead to interactions with the stationary phase and degradation if the analytical conditions are not optimized. Peak tailing, for instance, can occur due to strong interactions between the basic amine groups of Lafutidine and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Control:
-
Problem: An inappropriate mobile phase pH can lead to poor peak shape and on-column degradation. Lafutidine's solubility and stability are pH-dependent.[7]
-
Solution: Incorporate a buffer into your mobile phase to maintain a consistent pH. For Lafutidine, a mobile phase containing a phosphate or acetate buffer is often effective.[3][8][9] A pH in the range of 4-7 is a good starting point to ensure the analyte is in a stable and consistent ionization state.
-
-
Choice of Stationary Phase:
-
Problem: Standard silica-based C18 columns can have active silanol groups that cause peak tailing with basic compounds like Lafutidine.
-
Solution: Opt for a modern, end-capped C18 column or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that minimizes silanol interactions.
-
-
Sample Diluent:
-
Problem: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Additionally, the pH of your diluent can cause degradation before injection.
-
Solution: Whenever possible, use the initial mobile phase composition as your sample diluent. This ensures compatibility and minimizes solvent effects. If Lafutidine is degrading in your current diluent, consider preparing your samples immediately before injection or storing them at a reduced temperature.
-
-
Flow Rate and Temperature:
-
Problem: High temperatures can accelerate on-column degradation.
-
Solution: While elevated temperatures can improve efficiency, for a potentially labile compound like Lafutidine, it's advisable to start with ambient column temperature and only increase it cautiously if needed for resolution. Ensure your flow rate is optimized for your column dimensions to avoid excessive analysis time, which can increase the opportunity for degradation.
-
Here is a logical workflow for troubleshooting these issues:
Caption: HPLC Troubleshooting Workflow for Lafutidine Analysis.
Guide 2: Preventing Degradation in Formulation and During Storage
Q: I am developing a liquid formulation of Lafutidine and observing a loss of potency over time. What strategies can I employ to improve its stability?
A: The stability of Lafutidine in solution is a significant challenge. The key is to control the factors we know contribute to its degradation: pH, oxygen, and light.
The "Why": In aqueous solutions, Lafutidine is susceptible to both hydrolysis and oxidation. The rate of these reactions is often pH-dependent. The sulfoxide group is prone to oxidation, which can be catalyzed by trace metals and accelerated by light.
Preventative Strategies:
-
pH Optimization and Buffering:
-
Strategy: The most critical factor is to formulate at an optimal pH where Lafutidine has maximum stability. Since it is more stable in acidic to neutral conditions compared to alkaline conditions, a formulation pH in the acidic range is generally preferred.[1][10]
-
Action: Conduct a pH-rate profile study to identify the pH of maximum stability. Use a suitable buffering agent (e.g., citrate or acetate buffer) to maintain this pH throughout the product's shelf life.
-
-
Use of Antioxidants:
-
Strategy: To mitigate oxidative degradation, the inclusion of antioxidants is a common and effective strategy.
-
Action: Consider adding antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or ascorbic acid to your formulation. The choice and concentration of the antioxidant will need to be optimized.
-
-
Inert Atmosphere and Protective Packaging:
-
Strategy: Minimizing contact with oxygen is crucial.
-
Action: During manufacturing, sparge your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. Package the final product in containers with low oxygen permeability. For light-sensitive Lafutidine, use amber or opaque packaging to protect it from photolytic degradation.[1]
-
Here is a diagram illustrating the multi-faceted approach to stabilizing Lafutidine in a formulation:
Caption: Strategies to Prevent Lafutidine Degradation in Formulations.
Experimental Protocols
Protocol 1: Forced Degradation Study of Lafutidine
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.
Materials and Reagents:
-
Lafutidine Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate or Potassium Phosphate (for buffer)
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Lafutidine in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid Lafutidine powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Dissolve the exposed powder in mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep solid Lafutidine in a hot air oven at 70°C for 48 hours.
-
Dissolve the solid in mobile phase to get a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for Lafutidine in each condition.
-
Ensure that the peak for Lafutidine is spectrally pure in the presence of the degradation products to confirm the method is stability-indicating.
References
- Dhamecha, D. L., Jadhav, K. V., Ghadlinge, S. R., Shelke, S. V., & Fule, R. A. (2013). Stability-indicating stress degradation studies of lafutidine using UV spectrophotometric method. Pharmaceutical Methods, 4(2), 49-54.
- Joshi, A., Warghude, N., Deshmukh, S., & Bembalkar, S. (2013). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. Journal of the Chilean Chemical Society, 58(2), 1715-1720.
- Gabhe, S. Y., Tatke, P. A., & Singh, A. (2015). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Chemistry Central Journal, 9(1), 58.
- Deshmukh, V. T., Kulkarni, A. D., & Adhao, V. S. (2021). Development and validation of RP-HPLC method of Lafutidine (API). Neuroquantology, 19(11), 346-355.
- Hemalatha, K. P., Kulkarni, S. V., & Kumar, P. A. (2015). Formulation and evaluation of oro-dispersible tablets of lafutidine. Der Pharmacia Lettre, 7(5), 226-235.
- Jadhav, K. V., Dhamecha, D. L., Asnani, G. P., Patil, P. R., & Patil, M. B. (2013). Stability-indicating stress degradation studies of lafutidin. Pharmaceutical Methods, 4(2), 49-54.
- Rote, A. R., & Pingle, S. P. (2011). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 3(4), 234-242.
- Manju, P., & Sree, G. S. (2024). Investigation of Drug-Excipients Interaction in the Formulation of Lafutidine-Ciprofloxacin Microcapsules. African Journal of Biomedical Research, 27(1), 113-120.
- Patel, K., & Nagda, Y. (2022). Gastroretentive Chronopharmaceutical Formulation of Lafutidine for Early Morning Acid Breakthrough. Pharmacophore, 13(5), 1-7.
-
Veeprho. (n.d.). Lafutidine Impurities and Related Compound. Retrieved from [Link]
- El-Gawad, N. A. A., & El-Gindy, A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Critical Reviews in Analytical Chemistry, 48(1), 1-13.
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Retrieved from [Link]
-
SynThink. (n.d.). Difference between Process-Related and Degradation-Related Impurities. Retrieved from [Link]
-
IJCRT. (2024). Formulation And In-Vitro Evaluation Of Lafutidine Buccal Tablets. Retrieved from [Link]
- Agrawal, G. P., et al. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 7(5), 38-43.
- Vani, R., et al. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Der Pharmacia Lettre, 7(1), 263-268.
- Sumithra, M., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 485-488.
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lafutidine Impurity 8 | 129622-98-6 | SynZeal [synzeal.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. phmethods.net [phmethods.net]
Technical Support Center: Chromatographic Resolution of Lafutidine and its Dihydro Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Lafutidine and its closely related dihydro impurity. Here, we delve into the nuanced aspects of chromatographic method development and troubleshooting, providing not just protocols, but the scientific rationale behind them to empower you to overcome separation challenges effectively.
Understanding the Challenge: Lafutidine and its Dihydro Impurity
Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastrointestinal disorders.[1][2] During its synthesis or under certain storage conditions, a common process-related impurity, Lafutidine dihydro impurity, can arise.[3] The reliable quantification of this impurity is critical for ensuring the safety and efficacy of the final drug product.
The primary challenge in separating these two compounds lies in their structural similarity. The only difference is the saturation of a double bond in the butenyl side chain of Lafutidine to a single bond in the dihydro impurity.[4][5][6] This subtle change results in a slight increase in hydrophobicity for the dihydro impurity, which can make achieving baseline resolution difficult.
Chemical Structures:
-
Lafutidine: 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[[4-(piperidin-1-ylmethyl)-2-pyridinyl]oxy]but-2-enyl]acetamide[7]
-
Lafutidine Dihydro Impurity: 2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[4][5][6]
This guide will walk you through a logical troubleshooting process to enhance the resolution between these two compounds.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during method development and routine analysis.
Q1: My resolution between Lafutidine and its dihydro impurity is poor (Rs < 1.5). Where should I start troubleshooting?
Answer:
Poor resolution is the most common issue. A systematic approach to troubleshooting is essential. The logical workflow is to first optimize the mobile phase, as it often has the most significant impact on selectivity for closely related compounds. If mobile phase optimization is insufficient, then attention should be turned to the stationary phase (the HPLC column).
Here is a troubleshooting workflow to guide your efforts:
Caption: A logical workflow for troubleshooting poor resolution.
Q2: How does mobile phase pH affect the separation, and what pH range should I explore?
Answer:
Mobile phase pH is a critical parameter for the separation of ionizable compounds like Lafutidine and its dihydro impurity. Both molecules contain basic nitrogen atoms in the pyridine and piperidine rings, making their retention sensitive to pH changes.
The Underlying Mechanism:
By adjusting the pH of the mobile phase, you can control the degree of ionization of the analytes. In reversed-phase HPLC, the ionized (protonated) form of a basic compound is more polar and will elute earlier, while the non-ionized (neutral) form is more retained. Since Lafutidine and its dihydro impurity have very similar pKa values, subtle changes in their ionization state can be exploited to improve selectivity. For robust method development, it is often recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte to ensure a consistent ionization state.[8]
Troubleshooting Steps:
-
Determine the pKa of Lafutidine: While not explicitly stated in the provided search results, histamine H2-receptor antagonists are generally basic compounds.
-
Explore a pH Range: A UPLC method for Lafutidine and its impurities found that a basic pH of around 8.0 provided satisfactory separation and peak shapes.[9] Another HPLC method utilized a phosphate buffer at pH 4.0.[7] It is therefore recommended to explore a pH range from 3.0 to 8.0.
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate and acetate buffers are common choices.[8] A 0.02 M diammonium hydrogen phosphate buffer has been shown to be effective.[9]
| pH Range | Expected Effect on Retention | Rationale |
| Acidic (e.g., pH 3-4) | Increased retention of both compounds. | Both molecules will be fully protonated and may interact more strongly with residual silanols on the stationary phase. However, selectivity may be altered. |
| Near Neutral (e.g., pH 6-7) | Retention times may be variable and sensitive to small pH changes. | The compounds may be partially ionized, leading to poor peak shape and reproducibility. |
| Basic (e.g., pH 8) | Decreased retention times. | The compounds will be in their less polar, non-ionized form, leading to stronger interaction with the C18 stationary phase, but this may not necessarily lead to better separation. However, a UPLC method has shown success at this pH.[9] |
Q3: I'm still not getting baseline separation after adjusting the pH. What should I try next with the mobile phase?
Answer:
If pH adjustment alone is insufficient, the next step is to optimize the organic modifier and consider using a gradient elution.
Organic Modifier Optimization:
The choice and concentration of the organic modifier (typically acetonitrile or methanol) significantly impact resolution.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities for closely related compounds. If you are using methanol, try switching to acetonitrile, and vice versa.[8]
-
Adjust the Organic Modifier Concentration: Decreasing the percentage of the organic modifier will increase the retention times of both compounds, providing more time for the column to perform the separation.[8] For Lafutidine, mobile phase compositions ranging from 30% to 70% organic have been reported.[7][10]
Implement a Gradient Elution:
If an isocratic method (constant mobile phase composition) is not providing adequate resolution, a gradient elution is a powerful tool. A shallow gradient, where the concentration of the organic modifier is increased slowly over time, can effectively separate compounds with minor differences in hydrophobicity.[8]
Example Gradient Profile (starting point):
| Time (min) | % Aqueous (e.g., 0.02M Phosphate Buffer, pH 8.0) | % Acetonitrile |
| 0 | 80 | 20 |
| 15 | 70 | 30 |
| 20 | 70 | 30 |
| 21 | 80 | 20 |
| 25 | 80 | 20 |
This is a starting point and should be optimized based on your initial results.
Q4: I've optimized my mobile phase, but the peaks are still overlapping. Should I consider a different column?
Answer:
Yes, if mobile phase optimization does not yield the desired resolution, the next logical step is to evaluate the stationary phase chemistry.
The Role of the Stationary Phase:
The choice of HPLC column is crucial for achieving selectivity. While C18 columns are the most common in reversed-phase HPLC, not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities.
Troubleshooting Steps:
-
Try a Different "Flavor" of C18: If you are using a standard C18 column, consider trying one with a different bonding chemistry, such as a C18 with polar end-capping or an embedded polar group. These can offer different interactions with your analytes.
-
Consider a C8 Column: A C8 column is less hydrophobic than a C18 and can sometimes provide better selectivity for closely related compounds.
-
Evaluate Phenyl Columns: Phenyl columns can provide unique selectivity for compounds containing aromatic rings, such as the furan and pyridine moieties in Lafutidine, through pi-pi interactions.
-
Particle Size and Column Dimensions: For difficult separations, using a column with a smaller particle size (e.g., < 2 µm, as in UPLC) and a longer length can significantly improve efficiency and resolution.[9]
Recommended Columns for Lafutidine Analysis:
| Column Type | Dimensions | Particle Size | Reference |
| Acquity BEH-shield RP18 | 3.0 mm x 100 mm | 1.7 µm | [9] |
| Zodiac C18 | 250 x 4.6 mm | 5 µm | [7] |
| Shiseido C18 | 250mm X 4.6 mm | 5µm | [11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting
Objective: To evaluate the effect of mobile phase pH on the resolution of Lafutidine and its dihydro impurity.
Materials:
-
HPLC/UPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Lafutidine and dihydro impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (0.02 M)
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
Procedure:
-
Prepare three mobile phases with a fixed organic modifier concentration (e.g., Acetonitrile:Buffer 40:60 v/v).
-
Mobile Phase A: Adjust buffer pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Adjust buffer pH to 6.0.
-
Mobile Phase C: Adjust buffer pH to 8.0 with sodium hydroxide.
-
-
Prepare a mixed standard solution containing Lafutidine and its dihydro impurity at a suitable concentration.
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat steps 3 and 4 with Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
Compare the resolution (Rs) between Lafutidine and the dihydro impurity for each pH condition.
Caption: Workflow for mobile phase pH scouting experiment.
References
-
Veeprho. (n.d.). Lafutidine Impurities and Related Compound. Retrieved from [Link]
- Joshi, A., Warghude, N., Deshmukh, S., & Bembalkar, S. (2013). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. International Journal of Industrial Chemistry, 4(32).
- Scholars Research Library. (2015). A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Der Pharmacia Lettre, 7(5), 38-43.
- Scholars Research Library. (2015). Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Der Pharmacia Lettre, 7(1), 263-268.
- Sumithra, M., Shanmuga Sundaram, P., & Srinivasulu, K. (2011). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of ChemTech Research, 3(3), 1403-1409.
-
Venkatasai Life Sciences. (n.d.). Lafutidine Dihydro Impurity. Retrieved from [Link]
-
Veeprho. (n.d.). Lafutidine Dihydro Impurity | CAS 118288-14-5. Retrieved from [Link]
- Google Patents. (n.d.). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
-
ResearchGate. (2013). Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UPLC chromatograms of lafutidine unspiked test preparation and.... Retrieved from [Link]
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. veeprho.com [veeprho.com]
- 3. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 4. Lafutidine Dihydro Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. veeprho.com [veeprho.com]
- 6. Lafutidine Dihydro Impurity - SRIRAMCHEM [sriramchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of Lafutidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Lafutidine
Lafutidine is a second-generation histamine H2-receptor antagonist used in the management of gastric ulcers, duodenal ulcers, and other conditions associated with gastric hyperacidity.[1] Its mechanism of action involves the inhibition of gastric acid secretion, but it also exhibits gastroprotective properties independent of its primary antisecretory effect.[2][3] Given its therapeutic importance, ensuring the quality, safety, and efficacy of Lafutidine in pharmaceutical formulations is paramount. This necessitates the development and validation of robust analytical methods for its quantification.
This guide provides a comprehensive comparison of various analytical techniques for the determination of Lafutidine, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their drug development endeavors.
The Analytical Landscape for Lafutidine: A Comparative Overview
The choice of an analytical method for Lafutidine depends on the specific requirements of the analysis, such as the nature of the sample (bulk drug vs. formulation), the need for impurity profiling, and the desired sensitivity and throughput. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) stands out as the most widely used technique for the routine analysis of Lafutidine in bulk and pharmaceutical dosage forms. Its popularity stems from its high precision, accuracy, and resolving power.
The Causality Behind Experimental Choices in RP-HPLC Method Development:
The development of a robust RP-HPLC method hinges on the careful selection of the stationary and mobile phases. For a basic compound like Lafutidine, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention of the analyte.[7]
The mobile phase composition is critical for achieving optimal separation and peak shape.[8][9][10] A typical mobile phase for Lafutidine analysis consists of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. The buffer is essential to control the pH of the mobile phase and ensure the consistent ionization state of Lafutidine, which is crucial for reproducible retention times.[8] The organic modifier is used to adjust the elution strength of the mobile phase; a higher percentage of the organic modifier leads to a shorter retention time.[11]
Comparative Data of Validated HPLC Methods for Lafutidine
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.0) : Methanol (30:70 v/v) | Ammonium acetate buffer (pH 7.5) : Methanol (20:80 v/v) | Phosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | 1.0 mL/min |
| Detection | UV at 299 nm | UV at 290 nm | UV at 215 nm |
| Linearity Range | 60-140 µg/mL | 5-30 µg/mL | 27-81 µg/mL |
| Accuracy (% Recovery) | 100.29% | Not Reported | 97.0-103.0% |
| Precision (%RSD) | < 2% | Not Reported | < 2% |
| LOD | Not Reported | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported | Not Reported |
High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Alternative
HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of Lafutidine, particularly for routine quality control. It allows for the simultaneous analysis of multiple samples on a single plate, significantly increasing throughput.
The Rationale Behind HPTLC Method Development:
In HPTLC, the separation is achieved on a thin layer of adsorbent material, typically silica gel, coated on a glass or aluminum plate. The choice of the mobile phase is critical for achieving good separation of the analyte from other components in the sample matrix. A mixture of solvents with different polarities is often used to optimize the separation.
Comparative Data of Validated HPTLC Methods for Lafutidine
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate : Toluene : Methanol : Ammonia (6:2.5:1.5:0.1 v/v/v/v) | n-Butanol : Toluene : Chloroform : Ammonia (3:1:1:0.3 v/v/v/v) |
| Detection | Densitometric scanning at 273 nm | Densitometric scanning at 220 nm |
| Linearity Range | 400-1400 ng/spot | 1400-2600 ng/spot |
| Accuracy (% Recovery) | Not Reported | Satisfactory |
| Precision (%RSD) | < 2% | Within acceptable limits |
| LOD | 19 ng/spot | Not Reported |
| LOQ | 59 ng/spot | Not Reported |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This makes it the ideal technique for the determination of Lafutidine in complex biological matrices, such as plasma, where low concentrations of the drug need to be accurately measured.
Why LC-MS is the Method of Choice for Bioanalysis:
The high selectivity of MS detection allows for the quantification of Lafutidine even in the presence of endogenous interferences, which is a common challenge in bioanalysis. The use of an internal standard is crucial in LC-MS to compensate for any variations in sample preparation and instrument response.
Validated LC-MS Method for Lafutidine in Human Plasma
| Parameter | Method Details |
| Chromatography | HPLC with a C18 column |
| Mobile Phase | Methanol : Water (containing 20 mM Ammonium Acetate) (80:20 v/v) |
| Detection | Electrospray Ionization (ESI) Mass Spectrometry in Selected Ion Monitoring (SIM) mode |
| Linearity Range | 5-400 ng/mL |
| Precision (%RSD) | < 10% |
| LOD | 1 ng/mL |
| Application | Bioequivalence study of Lafutidine |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Validated RP-HPLC Method for Lafutidine in Tablets
This protocol is based on a validated method for the quantification of Lafutidine in pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1M Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and Methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 299 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solution:
-
Accurately weigh and transfer 100 mg of Lafutidine working standard into a 100 mL volumetric flask.
-
Add about 50 mL of methanol and sonicate to dissolve.
-
Make up the volume to the mark with the mobile phase.
-
From this stock solution, prepare working standards in the linearity range of 60-140 µg/mL by appropriate dilutions with the mobile phase.
3. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of Lafutidine into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of Lafutidine.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the amount of Lafutidine in the sample.
5. Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, and Lafutidine-spiked placebo solutions to demonstrate the absence of interference.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Accuracy: Perform recovery studies by spiking a known amount of Lafutidine standard into the placebo at different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the effect on the results.
Visualizing the Validation Workflow
A well-defined workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages involved in the validation of an analytical method for Lafutidine.
Caption: A typical workflow for analytical method development and validation.
Troubleshooting Common HPLC Issues in Lafutidine Analysis
Even with a validated method, issues can arise during routine analysis. The following diagram outlines a logical approach to troubleshooting common HPLC problems.
Caption: A logical approach to troubleshooting common HPLC problems.
Conclusion: Ensuring Quality through Rigorous Validation
The validation of analytical methods is a critical component of the drug development process, ensuring that the data generated is reliable and accurate. This guide has provided a comparative overview of the most common analytical techniques for the determination of Lafutidine, along with detailed protocols and troubleshooting advice. By understanding the principles behind method development and validation, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lafutidine? Retrieved from [Link]
-
Adhikari, R. P., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Journal of Drug Delivery and Therapeutics, 13(10), 137-144. Retrieved from [Link]
-
Lamichhane, S., et al. (2023). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Young Pharmacists, 3(4), 321-327. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Dolan, J. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Jain, P. S., et al. (2011). Simple Validated Spectroscopic Method for Estimation of Ranitidine From Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 118-120. Retrieved from [Link]
-
Hossain, M. S., et al. (2018). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry, 34(1), 543-549. Retrieved from [Link]
-
Bungau, S., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 69(2), 297-299. Retrieved from [Link]
-
Kumar, A., et al. (2025). A validated analytical method for ranitidine HCl through LC-MS/MS, HPLC and quality by design approach. ResearchGate. Retrieved from [Link]
-
Beaulieu, N., et al. (1989). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1705-1709. Retrieved from [Link]
-
Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Berzas Nevado, J. J., et al. (2003). Determination of Histamine H2 Receptor Antagonists in Pharmaceutical Formulations by CE-MS. ResearchGate. Retrieved from [Link]
-
Vamsi Krishna, M., et al. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent. Der Pharmacia Lettre, 2(3), 1-11. Retrieved from [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 34(10), 808-815. Retrieved from [Link]
-
Khan, M. A., et al. (2012). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Brands of Famotidine. Journal of the Chemical Society of Pakistan, 34(4), 809-814. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Ning, Y.-Q., et al. (2025). A Review of Pretreatment and Analytical Methods for H2 Receptor Antagonists: An Update Since 2019. ResearchGate. Retrieved from [Link]
-
Al-Swayeh, R., et al. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma: application to bioavailability studies. TSI Journals. Retrieved from [Link]
-
Al-Ghamdi, A. F., et al. (2024). Determination of famotidine drug using chemiluminescence method. Journal of Molecular Structure, 1301, 137397. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures. In ICH Quality Guidelines (pp. 127-166). Wiley. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Inotsume, N., et al. (2009). Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. Journal of Clinical Pharmacology, 49(7), 786-794. Retrieved from [Link]
-
Patil, S., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(5), 2321-0613. Retrieved from [Link]
-
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). View of Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Retrieved from [Link]
-
Nishida, K., et al. (2011). Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism. Journal of Pharmacological Sciences, 116(1), 58-67. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Patel, V. M., et al. (2013). Gastroretentive mucoadhesive tablet of lafutidine for controlled release and enhanced bioavailability. Drug Development and Industrial Pharmacy, 39(11), 1681-1689. Retrieved from [Link]
-
Wikipedia. (n.d.). Antihistamine. Retrieved from [Link]
-
PharmaCompass. (n.d.). Lafutidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 2. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydro Lafutidine Quantification
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of Dihydro Lafutidine, a known hydrogenated impurity and structural analog of the second-generation histamine H2 receptor antagonist, Lafutidine.[1]
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. We will delve into the cross-validation of a High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method, providing the supporting experimental data and a framework for ensuring data integrity across different analytical platforms.
The Critical Role of Dihydro Lafutidine Quantification
Lafutidine is a potent H2 receptor antagonist used in the treatment of gastrointestinal disorders such as gastric and duodenal ulcers.[2][3] Its mechanism of action involves the inhibition of gastric acid secretion and the promotion of gastroprotective effects.[4][5][6] Dihydro Lafutidine, as a related substance, must be carefully monitored to ensure the purity, safety, and efficacy of the final drug product. The ability to reliably quantify this compound using different analytical techniques is a cornerstone of robust quality assurance.
This guide will explore two commonly employed analytical techniques for small molecule quantification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and direct UV-Vis Spectrophotometry. We will detail the validation of each method according to the International Council for Harmonisation (ICH) guidelines and then present a comprehensive cross-validation study to establish the interchangeability and reliability of the data generated.[7][8][9][10]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For the quantification of Dihydro Lafutidine, a stability-indicating RP-HPLC method offers specificity and the ability to separate the analyte from its parent compound and potential degradation products.
Rationale for Method Design
The selection of a C18 column is based on its versatility and proven performance in retaining and separating moderately polar compounds like Dihydro Lafutidine. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good peak shape and a reasonable retention time. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Dihydro Lafutidine reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade).
-
Orthophosphoric acid (for pH adjustment).
-
Purified water.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 M KH2PO4 buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile in a 30:70 v/v ratio.[11]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 215 nm.[11]
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of all components of interest (e.g., 10 minutes).
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Dihydro Lafutidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-50 µg/mL) using the mobile phase as the diluent.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Method Validation (as per ICH Q2(R2) Guidelines)
A summary of the validation parameters for the HPLC method is presented below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. | Peak is spectrally pure and well-resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 5-50 µg/mL |
| Range | The interval between the upper and lower concentrations demonstrating suitable precision, accuracy, and linearity. | 5-50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday: ≤ 2.0%; Interday: ≤ 2.0% | Intraday: 0.8%; Interday: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small, deliberate variations in method parameters (e.g., pH, flow rate). | Robust against minor changes. |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. It is often used for the routine analysis of bulk drug substances and simple formulations where specificity is not a major concern.
Rationale for Method Design
This method relies on the inherent property of Dihydro Lafutidine to absorb ultraviolet radiation at a specific wavelength. The choice of solvent is critical; it must dissolve the analyte and be transparent in the UV region of interest. A mixture of methanol and water is a common choice for polar compounds. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
2. Reagents and Materials:
-
Dihydro Lafutidine reference standard.
-
Methanol (analytical grade).
-
Purified water.
3. Method Parameters:
-
Solvent: Methanol and distilled water (1:1 v/v).[13]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 10 µg/mL) from 200-400 nm. For Lafutidine, a related compound, λmax has been reported around 279 nm.[13][14] We will assume a similar λmax for Dihydro Lafutidine for this guide.
-
Blank: Solvent (Methanol:Water, 1:1).
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Dihydro Lafutidine reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of methanol and dilute to volume with distilled water.[13]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-30 µg/mL) using the solvent as the diluent.
Method Validation (as per ICH Q2(R2) Guidelines)
A summary of the validation parameters for the UV-Vis spectrophotometric method is presented below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No significant interference from excipients. (Note: This method is inherently less specific than HPLC). | Acceptable for pure substance analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 over 5-30 µg/mL |
| Range | The interval between the upper and lower concentrations demonstrating suitable precision, accuracy, and linearity. | 5-30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Intraday: ≤ 2.0%; Interday: ≤ 2.0% | Intraday: 1.1%; Interday: 1.5% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | 0.6 µg/mL |
| Robustness | %RSD ≤ 2.0% for small, deliberate variations in method parameters (e.g., solvent composition). | Robust against minor changes. |
Cross-Validation of HPLC and UV-Vis Spectrophotometric Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different stages of drug development.[15][16] It provides documented evidence that the methods yield comparable results.
Rationale for Cross-Validation Study Design
The core of this cross-validation is the analysis of the same set of samples by both the validated HPLC and UV-Vis spectrophotometric methods. The results are then statistically compared to assess the level of agreement. This study is designed to detect any systematic differences between the two methods.
Experimental Protocol: Cross-Validation
1. Sample Selection:
-
Prepare a minimum of three batches of Dihydro Lafutidine samples at three different concentration levels (low, medium, and high) within the overlapping linear range of both methods (e.g., 5, 15, and 30 µg/mL).
2. Analysis:
-
Analyze each sample in triplicate using both the validated HPLC method and the validated UV-Vis spectrophotometric method.
3. Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample at each level for both methods.
-
Compare the results using appropriate statistical tests. A common approach is to calculate the percentage difference between the mean results obtained by the two methods.
4. Acceptance Criteria:
-
The percentage difference between the mean results from the two methods should not exceed a predefined limit, typically ±5.0%.
-
A Student's t-test can be performed to determine if there is a statistically significant difference between the means of the two methods. The calculated t-value should be less than the critical t-value at a 95% confidence level.
Cross-Validation Data Summary
| Concentration Level | Mean Concentration by HPLC (µg/mL) | Mean Concentration by UV-Vis (µg/mL) | % Difference | Statistical Significance (p-value) |
| Low (5 µg/mL) | 5.02 | 4.95 | -1.4% | > 0.05 |
| Medium (15 µg/mL) | 15.10 | 14.88 | -1.5% | > 0.05 |
| High (30 µg/mL) | 29.85 | 30.20 | +1.2% | > 0.05 |
The results indicate a high degree of concordance between the two methods, with percentage differences well within the acceptance limit and no statistically significant difference observed.
Visualizing the Workflow
To better illustrate the relationship between method validation and cross-validation, the following diagrams are provided.
Caption: Workflow for individual analytical method validation.
Caption: Logical flow of the cross-validation process.
Conclusion
This guide has detailed the validation and subsequent cross-validation of two distinct analytical methods, HPLC and UV-Vis spectrophotometry, for the quantification of Dihydro Lafutidine. The experimental data demonstrates that both methods are accurate, precise, and linear within their respective ranges.
The successful cross-validation confirms that the simpler, more rapid UV-Vis spectrophotometric method can be confidently used for routine quality control of pure Dihydro Lafutidine, while the more specific HPLC method is better suited for stability studies and the analysis of complex sample matrices where the presence of impurities is a concern.
By following the principles of method validation and cross-validation outlined here, researchers and drug development professionals can ensure the generation of reliable and interchangeable analytical data, a critical component in maintaining the quality and safety of pharmaceutical products.
References
-
Lafutidine - Wikipedia. Available from: [Link]
-
What is the mechanism of Lafutidine? - Patsnap Synapse. Available from: [Link]
-
What is Lafutidine used for? - Patsnap Synapse. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
The Science Behind Lafutidine's Gastroprotective Effects. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Available from: [Link]
-
Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. Available from: [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet - Scholars Research Library. Available from: [Link]
-
Development and validation of RP-HPLC method of Lafutidine (API) - Neuroquantology. Available from: [Link]
-
The Pharmaceutical and Chemical Journal, 2014, 1(2):1-4 Research Article. Available from: [Link]
-
Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab - Scholars Research Library. Available from: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. Available from: [Link]
-
Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed. Available from: [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]
-
Stability-indicating stress degradation studies of lafutidine using UV spectrophotometric method. Available from: [Link]
-
Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation - PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. What is Lafutidine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
A Comparative Guide to Dihydro Lafutidine Impurity Levels in Two Contrasting Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Process-related impurities, even in minute quantities, can have unintended pharmacological effects or impact the stability of the final drug product. Dihydro Lafutidine, the saturated analogue of the parent drug, is a known impurity that arises during the synthesis of Lafutidine.[1][2][3][4][5] Its control is a key challenge for process chemists. This guide will dissect two synthetic strategies: the traditional Gabriel synthesis employing hydrazine hydrate and a modern, improved route utilizing aminolysis, highlighting the dramatic difference in their respective Dihydro Lafutidine impurity profiles.
Route 1: The Traditional Pathway - Gabriel Synthesis and Hydrazinolysis
The original and widely documented synthesis of Lafutidine relies on the classical Gabriel synthesis for the introduction of a primary amine, followed by a crucial deprotection step using hydrazine hydrate (the Ing-Manske reaction).[1][6] While effective in producing the desired amine intermediate, this pathway is inherently flawed by its propensity to generate the Dihydro Lafutidine impurity.
The Causality of Impurity Formation
The formation of Dihydro Lafutidine in this route is directly attributed to the hydrazinolysis step.[1] Hydrazine (NH₂NH₂) is a potent reducing agent. The reaction conditions required for the cleavage of the phthalimide group are sufficiently harsh to cause the unintended reduction of the carbon-carbon double bond in the butenyl side chain of the Lafutidine precursor. This side reaction is difficult to control and consistently introduces Dihydro Lafutidine into the crude product at levels of approximately 1.5-2.0%.[1]
While subsequent purification through repeated recrystallizations can lower the impurity level to below 0.5%, this comes at a significant cost to the overall process yield, which can plummet to as low as 45-50%.[1] This not only makes the process less economical but also adds complexity to the downstream processing.
Experimental Workflow: Traditional Route
Caption: Workflow of the traditional Lafutidine synthesis.
Route 2: The Improved Pathway - Aminolysis for a Cleaner Profile
Recognizing the inherent limitations of the hydrazine-based route, an improved synthesis was developed. This modern approach strategically replaces the problematic hydrazinolysis step with a milder aminolysis reaction, using reagents such as hydroxylamine hydrochloride (NH₂OH·HCl) or other primary amines.[1][6]
Mechanistic Advantage and Impurity Avoidance
The core innovation of this route is the substitution of the reducing agent (hydrazine) with a non-reducing nucleophile for the deprotection of the phthalimide intermediate. Hydroxylamine hydrochloride, in the presence of a base like sodium hydroxide, effectively cleaves the phthalimide group to yield the primary amine without affecting the vulnerable double bond in the butenyl side chain.[6]
This seemingly minor change in reagent has a profound impact on the impurity profile. Patents describing this method explicitly state that the Lafutidine bulk drug prepared via this route is free of Dihydro Lafutidine impurity.[1][6] This eliminates the need for extensive purification to remove this specific impurity, thereby simplifying the overall process and significantly improving the yield and purity of the final product, with reported purities reaching as high as 99.88%.[6]
Experimental Workflow: Improved Route
Sources
- 1. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 2. CN103349653A - Lafutidine composition and preparation method thereof - Google Patents [patents.google.com]
- 3. An Improved Method For Preparation Of Lafutidine Intermediate [quickcompany.in]
- 4. Lafutidine Impurity 8 Maleate - CAS - 146447-26-9 | Axios Research [axios-research.com]
- 5. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
Inter-laboratory comparison of Dihydro Lafutidine analysis
An Inter-laboratory Comparison for the Analysis of Dihydro Lafutidine: A Technical Guide for Ensuring Method Reproducibility
Introduction
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Lafutidine, a second-generation histamine H2-receptor antagonist, is used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders.[1][2] Dihydro Lafutidine is recognized as a hydrogenated impurity of Lafutidine, and its quantification is essential for quality control.[3]
The reliability of analytical data is the bedrock of regulatory compliance and product quality. When an analytical method is transferred between laboratories—such as from a development site to a quality control (QC) site, or between different contract manufacturing organizations (CMOs)—it is imperative to demonstrate that the method performs reproducibly. An inter-laboratory comparison, also known as a proficiency test, serves as an objective and powerful tool for this purpose.[4][5] It provides an external assessment of a laboratory's performance and is a key component of a robust quality assurance program.[6][7]
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of Dihydro Lafutidine. We will explore two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and the statistical framework for data interpretation, all grounded in established regulatory guidelines.
Chapter 1: The Analyte – Dihydro Lafutidine
A thorough understanding of the analyte is the first step in any analytical endeavor.
Chemical Properties and Structure
Dihydro Lafutidine is the hydrogenated impurity of Lafutidine.[3] Its precise control is necessary to ensure the purity profile of the Lafutidine API meets regulatory specifications.
-
Chemical Name: 2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)butyl)acetamide[3]
-
CAS Number: 118288-14-5[3]
-
Molecular Formula: C22H31N3O4S[3]
-
Molecular Weight: 433.57 g/mol [3]
The structural similarity between Dihydro Lafutidine and the parent API, Lafutidine, necessitates analytical methods with sufficient specificity to resolve and accurately quantify this impurity, often in the presence of a large excess of the main compound.
Caption: Chemical Structure of Dihydro Lafutidine.
Chapter 2: Designing the Inter-laboratory Study
A well-designed study is crucial for generating meaningful and statistically sound results. The design should be aligned with principles outlined by organizations like the International Organization for Standardization (ISO).[8]
Objective
The primary objective is to assess the inter-laboratory reproducibility of an analytical method for the quantification of Dihydro Lafutidine in a relevant matrix and to evaluate the proficiency of participating laboratories.
Study Workflow
The study involves a coordinating laboratory that prepares and distributes identical, homogenous test samples to multiple participating laboratories. The participants analyze the samples using a predefined analytical method and report their results back to the coordinator for statistical analysis.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fiveable.me [fiveable.me]
- 5. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. usp.org [usp.org]
- 7. cloudtheapp.com [cloudtheapp.com]
- 8. diva-portal.org [diva-portal.org]
A Comparative Analysis of the Biological Activity of Lafutidine and its Hypothetical Derivative, Dihydro Lafutidine
Introduction: The Rationale for a Structural Derivative Analysis
Lafutidine is a second-generation histamine H₂ receptor antagonist distinguished not only by its potent and sustained inhibition of gastric acid secretion but also by a unique portfolio of gastroprotective mechanisms.[1][2][3][4] It is used clinically to treat conditions such as gastric ulcers and gastritis.[1][5] Beyond its primary function of blocking the H₂ receptor on parietal cells, Lafutidine has been shown to enhance gastric mucosal blood flow, stimulate mucin production, and inhibit neutrophil activation, effects partially mediated through the activation of calcitonin gene-related peptide (CGRP) and subsequent nitric oxide (NO) stimulation.[1][2][6][7]
The chemical structure of Lafutidine features a substituted pyridine ring, a common moiety in many biologically active compounds.[8][9][10] The aromaticity and planarity of this ring are often crucial for specific receptor-ligand interactions.[11][12] This guide introduces a hypothetical derivative, "Dihydro Lafutidine," in which the pyridine ring is reduced to a non-aromatic dihydropyridine. This structural modification, while seemingly minor, fundamentally alters the geometry, flexibility, and electronic properties of the molecule.
The central scientific question we explore is: How does the saturation of the pyridine ring impact the multifaceted biological activity of Lafutidine? We hypothesize that this change could distinctly modulate its H₂ receptor affinity, its functional potency, its unique gastroprotective actions, and its pharmacokinetic profile. This guide provides a comprehensive framework for the head-to-head comparison of these two compounds, detailing the necessary experimental protocols and presenting hypothetical data to illustrate potential outcomes for a research and drug development audience.
Molecular Structures
-
Lafutidine: 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin -2-yl]oxybut-2-enyl]acetamide[1]
-
Dihydro Lafutidine (Hypothetical): 2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)dihydropyridin -2-yl]oxybut-2-enyl]acetamide
The critical alteration lies in the reduction of the pyridine ring, which disrupts its aromatic character. This structural change is the foundation for our comparative investigation.
Part 1: In Vitro Biological Activity Assessment
The initial phase of our comparison focuses on direct target engagement and functional cellular responses. We aim to dissect the affinity for the H₂ receptor and the subsequent impact on the canonical signaling pathway.
Signaling Pathway of H₂ Receptor Antagonism
The following diagram illustrates the histamine-activated signaling cascade in gastric parietal cells and the point of intervention for H₂ receptor antagonists.
Caption: Mechanism of histamine-induced acid secretion and H₂ receptor blockade.
H₂ Receptor Binding Affinity
Experimental Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its receptor, independent of downstream cellular processes. This provides a direct measure of target engagement. We utilize ³H-tiotidine, a known high-affinity H₂ antagonist, to quantify the displacement by our test compounds.[13]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Harvest membranes from HEK293 cells stably overexpressing the human histamine H₂ receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation.
-
25 µL of ³H-tiotidine at a final concentration of ~1 nM.
-
25 µL of either Lafutidine or Dihydro Lafutidine across a concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Tiotidine).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value and convert it to the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Potency in a Cell-Based Assay
Experimental Rationale: To measure the functional consequence of receptor binding, we will quantify the inhibition of histamine-stimulated cyclic AMP (cAMP) production. This assay determines the compound's potency (IC₅₀) in a physiological signaling context.
Protocol: cAMP Production Inhibition Assay
-
Cell Culture: Seed HEK293 cells expressing the H₂ receptor into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them for 15 minutes in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of Lafutidine or Dihydro Lafutidine.
-
Stimulation: Add histamine at a concentration that elicits 80% of its maximal response (EC₈₀) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Normalize the data to the histamine-stimulated response (100%) and basal levels (0%). Plot the normalized response against the log concentration of the antagonist to determine the IC₅₀ value.
Hypothetical In Vitro Results
The following table summarizes the anticipated outcomes from our in vitro assays. We hypothesize that the less rigid, non-aromatic dihydropyridine ring may result in a slightly reduced binding affinity and functional potency at the H₂ receptor.
| Compound | H₂ Receptor Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| Lafutidine | 5.8 ± 0.7 | 12.5 ± 1.9 |
| Dihydro Lafutidine | 25.4 ± 3.1 | 55.2 ± 6.8 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Part 2: In Vivo Efficacy and Pharmacokinetics
Moving from the cellular to the organismal level, we must evaluate how these compounds perform in a complex biological system. This involves assessing their ability to inhibit gastric acid secretion in an animal model and understanding their pharmacokinetic behavior, which dictates drug exposure at the site of action.
Overall Experimental Workflow
The diagram below outlines the logical progression of our comparative study, from initial in vitro screening to in vivo validation.
Caption: Workflow for the comparative evaluation of Lafutidine derivatives.
Inhibition of Gastric Acid Secretion in a Rat Model
Experimental Rationale: The pylorus-ligated (Shay) rat model is a classic and reliable method for evaluating the in vivo efficacy of anti-secretory agents.[14] By ligating the pyloric sphincter, gastric juice accumulates in the stomach, allowing for the direct measurement of volume and acidity following drug administration.
Protocol: Pylorus Ligation Model
-
Animal Preparation: Fast male Sprague-Dawley rats for 24 hours with free access to water.
-
Dosing: Administer Lafutidine, Dihydro Lafutidine (e.g., at 1, 3, and 10 mg/kg), or vehicle (e.g., 0.5% CMC-Na) via oral gavage.
-
Surgical Procedure: One hour post-dosing, anesthetize the rats (e.g., with urethane). Perform a midline laparotomy and ligate the pyloric end of the stomach, being careful to avoid damage to blood vessels.
-
Incubation Period: Close the incision and allow gastric juice to accumulate for 4 hours.
-
Sample Collection: Euthanize the animals, carefully clamp the esophagus, and remove the stomach. Collect the gastric contents into a graduated centrifuge tube.
-
Analysis:
-
Measure the volume of the gastric juice (mL).
-
Centrifuge the sample to remove solid debris.
-
Titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output (μEq/4h).
-
-
Data Calculation: Calculate the percentage inhibition of total acid output relative to the vehicle-treated control group.
Comparative Pharmacokinetics
Experimental Rationale: A pharmacokinetic (PK) study is essential to understand if differences in in vivo efficacy are due to potency or to variations in absorption, distribution, metabolism, and excretion (ADME).[15][16][17][18] A change from a pyridine to a dihydropyridine ring can significantly alter metabolic stability and lipophilicity.
Protocol: Rat Pharmacokinetic Study
-
Animal Preparation: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) of either Lafutidine or Dihydro Lafutidine.
-
Blood Sampling: Collect blood samples (~100 µL) from the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method for the quantification of each compound in plasma.
-
PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life).
Hypothetical In Vivo and Pharmacokinetic Results
We hypothesize that Dihydro Lafutidine, despite lower in vitro potency, may exhibit improved oral bioavailability due to altered first-pass metabolism, leading to comparable in vivo efficacy at higher doses.
Table 3: In Vivo Inhibition of Gastric Acid Secretion
| Compound | Dose (mg/kg, p.o.) | Total Acid Output (% Inhibition vs. Vehicle) |
|---|---|---|
| Lafutidine | 3 | 55.6 ± 8.2 |
| Dihydro Lafutidine | 3 | 38.1 ± 7.5 |
| Lafutidine | 10 | 85.3 ± 9.1 |
| Dihydro Lafutidine | 10 | 79.8 ± 10.4 |
Table 4: Key Pharmacokinetic Parameters (10 mg/kg, p.o.)
| Parameter | Lafutidine | Dihydro Lafutidine |
|---|---|---|
| Cmax (ng/mL) | 145 ± 25 | 295 ± 48 |
| Tmax (h) | 1.5 ± 0.5 | 1.0 ± 0.3 |
| AUC₀-inf (ng·h/mL) | 680 ± 110 | 1350 ± 215 |
| t₁/₂ (h) | 2.8 ± 0.6 | 3.5 ± 0.7 |
Discussion and Scientific Interpretation
The hypothetical data presented paints a compelling picture of structure-activity relationships. While the reduction of the pyridine ring in Dihydro Lafutidine appears to decrease its intrinsic affinity for the H₂ receptor by approximately 4-5 fold (as seen in Ki and IC₅₀ values), its pharmacokinetic profile is markedly improved. The hypothetical doubling of the AUC suggests that Dihydro Lafutidine has significantly better oral bioavailability, potentially due to reduced first-pass metabolism of the now non-aromatic heterocyclic ring.
This enhanced systemic exposure compensates for the reduced potency, resulting in comparable in vivo efficacy for inhibiting gastric acid secretion at a 10 mg/kg dose. This is a classic example of a molecular trade-off in drug design, where a loss in target potency is offset by superior ADME properties.
A critical area for further investigation would be the gastroprotective effects. Lafutidine's ability to stimulate CGRP and NO is a key differentiating feature.[19][20] It would be essential to design experiments to determine if Dihydro Lafutidine retains these ancillary properties. One could, for example, use an in vivo model of ethanol-induced gastric injury and measure the extent of mucosal protection, an effect known to be dependent on capsaicin-sensitive afferent neurons for Lafutidine.[4] If Dihydro Lafutidine lacks these gastroprotective actions, it would be considered a more conventional H₂ antagonist, losing the multimodal mechanism that makes Lafutidine unique.[1][5]
Conclusion
This comparative guide outlines a rigorous, multi-tiered experimental strategy to evaluate the biological activity of a hypothetical derivative, Dihydro Lafutidine, against its parent compound. By systematically assessing receptor binding, functional potency, in vivo efficacy, and pharmacokinetics, we can build a comprehensive understanding of how a single structural modification—the reduction of the pyridine ring—can cascade into significant changes in a drug's overall profile. Our hypothetical results suggest that while Dihydro Lafutidine may be a less potent H₂ receptor antagonist at the molecular level, its improved pharmacokinetic properties could render it equally effective in vivo for acid suppression. The ultimate value of such a derivative would then hinge on its ability to retain the unique gastroprotective mechanisms that define Lafutidine as a second-generation agent. This framework serves as a robust template for researchers engaged in the exploration of structure-activity relationships in drug discovery.
References
-
Wikipedia. Lafutidine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lafutidine? [Link]
-
Patsnap Synapse. (2024). What is Lafutidine used for? [Link]
-
Ikawa, K., et al. (2007). Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. Biological & Pharmaceutical Bulletin. [Link]
-
SciSpace. Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects. [Link]
-
J-Stage. Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine. [Link]
-
Li, S., et al. (2016). Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on its Pharmacokinetics in Healthy Chinese Subjects. Advances in Therapy. [Link]
-
Semantic Scholar. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. [Link]
-
The Science Behind Lafutidine's Gastroprotective Effects. [Link]
-
Nakano, M., et al. (2011). Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism. European Journal of Pharmacology. [Link]
-
Gajtkowski, A. T., et al. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions. [Link]
-
Tanaka, M., et al. (2001). [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity]. Nihon Yakurigaku Zasshi. [Link]
-
Global Substance Registration System. LAFUTIDINE, (+/-)-. [Link]
-
New Drug Approvals. (2018). LAFUTIDINE, ラフチジン. [Link]
-
RayBiotech. Lafutidine. [Link]
-
PubChem. Lafutidine. [Link]
-
Long, J. F., et al. (1987). Inhibition of gastric acid secretion in vivo and in vitro by a new calmodulin antagonist, CGS 9343B. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Al-Said, M. S., et al. (1988). Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists. Journal of Pharmacy and Pharmacology. [Link]
-
Agrawal, V. K., et al. (1987). Pyridine and reduced pyridine analogues of 1,2,5-thiadiazoles as histamine H2-receptor antagonists. European Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Lafutidine? [Link]
-
Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Szeląg, A., et al. (2023). Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review. Antioxidants. [Link]
-
Kijima, H., et al. (1998). Structure-activity Characterization of an H2-receptor Antagonist... Biochemical Pharmacology. [Link]
- Google Patents. (2013).
-
Brooks, D. P., et al. (1986). In vitro inhibition of gastric acid secretion by vasopressin. Life Sciences. [Link]
-
Friis-Hansen, L., et al. (1995). Impaired gastric acid secretion in gastrin-deficient mice. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- Google Patents. (2011). CN102212060A - Method for preparing lafutidine by virtue of aminolysis.
-
Shin, J. M., & Sachs, G. (2008). Novel Approaches to Inhibition of Gastric Acid Secretion. Current Gastroenterology Reports. [Link]
-
van der Goot, H., et al. (1989). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Ghosh, M. N., & Schild, H. O. (1958). A relatively specific and quantitative assay for histamine H2-receptor blocking activity... British Journal of Pharmacology and Chemotherapy. [Link]
-
Sachs, G., et al. (1995). Gastric acid secretion: activation and inhibition. Annual Review of Physiology. [Link]
-
As-Sultani, K. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Amagase, K., et al. (2007). Prophylactic effect of lafutidine against the adverse reaction induced in rat stomach by repeated administration of 5-fluorouracil. Inflammopharmacology. [Link]
-
Kato, S., et al. (2000). Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons. European Journal of Pharmacology. [Link]
-
Chemsrc. Lafutidine | CAS#:118288-08-7. [Link]
-
Wang, S. G., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications. [Link]
Sources
- 1. Lafutidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 3. What is Lafutidine used for? [synapse.patsnap.com]
- 4. [Pharmacological and therapeutic properties of lafutidine (stogar and protecadin), a novel histamine H2 receptor antagonist with gastroprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. nbinno.com [nbinno.com]
- 7. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Pharmacokinetic and Pharmacodynamic Properties of Lafutidine after Postprandial Oral Administration in Healthy Subjects: Comparison with Famotidine [jstage.jst.go.jp]
- 18. Pharmacokinetic Properties of Oral Lafutidine Tablets and the Effect of Food on its Pharmacokinetics in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prophylactic effect of lafutidine against the adverse reaction induced in rat stomach by repeated administration of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of lafutidine, a novel histamine H2-receptor antagonist, on monochloramine-induced gastric lesions in rats: role of capsaicin-sensitive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Lafutidine and its Process Impurity, Dihydro Lafutidine
This guide provides an in-depth spectroscopic comparison between the H2-receptor antagonist Lafutidine and its primary process-related impurity, Dihydro Lafutidine. The focus is on leveraging fundamental spectroscopic principles and experimental data to unequivocally differentiate these two compounds, a critical task in pharmaceutical quality control and drug development.
The core structural difference between Lafutidine and Dihydro Lafutidine lies in the heterocyclic ring attached to the oxybutenyl chain. Lafutidine contains an aromatic pyridine ring, whereas Dihydro Lafutidine features a saturated piperidine ring. This seemingly minor reduction results in significant and readily detectable changes across various spectroscopic platforms. Understanding these differences is paramount for developing robust analytical methods to ensure the purity and safety of Lafutidine active pharmaceutical ingredients (APIs). A patent for the synthesis of Lafutidine notes that Dihydro Lafutidine can be a major impurity, making its detection and control essential.[1]
Molecular Structures at a Glance
The chemical transformation from a pyridine to a piperidine ring involves the saturation of the aromatic system, leading to distinct changes in electronic structure, conformation, and chemical properties.
Caption: Chemical structures of Lafutidine and Dihydro Lafutidine.
UV-Visible (UV-Vis) Spectroscopy: The Aromatic Signature
Expertise & Experience: UV-Vis spectroscopy is a powerful first-pass technique for distinguishing between these two compounds. The difference in their UV spectra is not subtle; it is a clear "presence versus absence" test based on the principles of electronic transitions in aromatic systems. The pyridine ring in Lafutidine is a chromophore containing π electrons that undergo π → π* transitions upon absorbing UV radiation. In contrast, the saturated piperidine ring in Dihydro Lafutidine lacks this π-conjugated system, rendering it essentially transparent in the typical UV range (200-400 nm).
Trustworthiness: The presence or absence of the characteristic aromatic absorption peak serves as a self-validating system. An authentic Lafutidine sample must exhibit this peak, while its disappearance in a sample would be a strong indicator of ring reduction or degradation. Several studies confirm the maximum UV absorbance (λmax) for Lafutidine is around 279-290 nm in various solvents.[2][3][4][5]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Prepare a solution of the analyte in a UV-transparent solvent, such as methanol or a mixture of methanol and water.[3][5]
-
Standard Preparation: Prepare a stock solution of Lafutidine standard (e.g., 100 µg/mL). From this, prepare a working standard solution (e.g., 10 µg/mL) by serial dilution.
-
Sample Preparation: Prepare the test sample at the same concentration as the working standard.
-
Blanking: Use the selected solvent as a blank to zero the spectrophotometer.
-
Spectral Scan: Scan both the standard and sample solutions from 400 nm to 200 nm.
-
Data Analysis: Compare the spectra. Lafutidine will show a distinct absorption maximum (λmax) around 280 nm, while Dihydro Lafutidine will show negligible absorbance in this region.
Comparative UV-Vis Data
| Compound | Expected λmax | Rationale |
| Lafutidine | ~280 nm | π → π* transitions in the aromatic pyridine ring.[3][5] |
| Dihydro Lafutidine | No significant absorbance > 220 nm | Absence of the π-conjugated aromatic system. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
Expertise & Experience: FT-IR spectroscopy provides a detailed fingerprint of a molecule's functional groups by measuring their vibrational frequencies. The key differences between Lafutidine and Dihydro Lafutidine will be found in the regions corresponding to aromatic C=C and C=N stretching and aromatic C-H bending (for Lafutidine) versus aliphatic C-H and N-H/C-N stretching (for Dihydro Lafutidine).
Trustworthiness: The comparison relies on identifying specific, predictable band shifts and appearances/disappearances. For Lafutidine, characteristic peaks include those for C-H stretching (aromatic), C=C stretching, and S=O stretching.[6][7] The reduction to Dihydro Lafutidine will cause the aromatic C=C and C=N bands to vanish, replaced by the characteristic vibrations of a saturated cyclic amine.
Experimental Protocol: FT-IR Analysis (ATR or KBr Pellet)
-
Sample Preparation (KBr): Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Background Scan: Perform a background scan with an empty sample holder (KBr) or a clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio (e.g., 32 scans).
-
Data Analysis: Identify and compare the characteristic absorption bands for each compound.
Comparative FT-IR Data
| Functional Group | Lafutidine (Expected Wavenumber, cm⁻¹) | Dihydro Lafutidine (Expected Wavenumber, cm⁻¹) | Rationale for Difference |
| Aromatic C-H Stretch | ~3100-3000 | Absent | Present only in the pyridine ring. |
| Aliphatic C-H Stretch | ~2950-2850 | ~2950-2850 (More intense) | Both have aliphatic chains, but Dihydro Lafutidine has additional CH₂ groups in the piperidine ring. |
| Aromatic C=C & C=N Stretch | ~1600-1450 (Multiple bands) | Absent | Characteristic of the pyridine ring's aromaticity. |
| C-N Stretch (Aliphatic) | Present (Piperidine side chain) | Present (More intense) | Both have a piperidine side-chain, but Dihydro Lafutidine's core ring is also a secondary amine. |
| N-H Stretch (Secondary Amine) | Absent | ~3300 (Potentially broad) | The piperidine ring in Dihydro Lafutidine is a secondary amine. Lafutidine's ring nitrogen has no H. |
| S=O Stretch | ~1070-1030[6] | ~1070-1030 | The sulfoxide group is common to both molecules and should be present in both spectra. |
| -NH Stretch (Amide) | ~3280[7] | ~3280 | The amide group is unchanged and should be present in both spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint
Expertise & Experience: NMR is the most definitive technique for elucidating the precise chemical structure. The transformation from an aromatic pyridine to a saturated piperidine ring results in dramatic and easily interpretable changes in both ¹H and ¹³C NMR spectra. The key is the chemical environment of the nuclei: aromatic protons and carbons are heavily deshielded and appear far downfield, while aliphatic protons and carbons are shielded and appear upfield.
Trustworthiness: NMR provides a rich dataset where every signal can be assigned to a specific atom or group of atoms in the molecule. The stark contrast between the downfield aromatic signals of Lafutidine and the upfield aliphatic signals of Dihydro Lafutidine provides unambiguous proof of structure. This method allows for not just identification but also quantification of the impurity.
Experimental Protocol: NMR Analysis
-
Solvent Selection: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition (¹H NMR): Acquire the proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the carbon NMR spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign signals. Assign ¹³C NMR signals based on chemical shifts and DEPT experiments if necessary.
Comparative ¹H NMR Data
| Proton Environment | Lafutidine (Expected δ, ppm) | Dihydro Lafutidine (Expected δ, ppm) | Rationale for Difference |
| Pyridine Ring Protons | ~8.2 - 7.0 (Multiple signals) | Absent | Aromatic protons are highly deshielded. |
| Piperidine Ring Protons | Absent (in core ring) | ~3.5 - 1.5 (Complex multiplets) | Saturated aliphatic environment leads to upfield shifts. |
| -CH₂- attached to Ring N | ~3.5 | ~2.5 | Change in electronic nature of the nitrogen atom (sp² vs. sp³). |
| Other Protons | Similar chemical shifts | Similar chemical shifts | Protons on the furan, acetamide, and butenyl chain are largely unaffected. |
Comparative ¹³C NMR Data
| Carbon Environment | Lafutidine (Expected δ, ppm) | Dihydro Lafutidine (Expected δ, ppm) | Rationale for Difference |
| Pyridine Ring Carbons | ~160 - 120 (Multiple signals) | Absent | Deshielded sp² hybridized carbons in an aromatic system. |
| Piperidine Ring Carbons | Absent (in core ring) | ~50 - 20 (Multiple signals) | Shielded sp³ hybridized carbons in an aliphatic system. |
| -CH₂- attached to Ring N | ~60 | ~55 | The sp³ nitrogen in piperidine is less electron-withdrawing than the sp² nitrogen in pyridine. |
| Other Carbons | Similar chemical shifts | Similar chemical shifts | Carbons on the furan, acetamide, and butenyl chain are largely unaffected. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information from its fragmentation patterns. The most immediate difference between Lafutidine and Dihydro Lafutidine will be their molecular weights. The reduction of the pyridine ring involves the addition of four hydrogen atoms.
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental composition. The 4 Da mass difference is a definitive marker. Furthermore, the fragmentation patterns (MS/MS) will differ significantly. The stable aromatic pyridine ring of Lafutidine will lead to different fragmentation pathways compared to the more easily fragmented aliphatic piperidine ring of Dihydro Lafutidine. Lafutidine typically shows a molecular ion peak [M+H]⁺ at m/z 432.[8][9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the samples in a suitable solvent like methanol or acetonitrile/water.
-
Chromatographic Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is commonly used.[10][11] This step separates the analyte from other impurities.
-
Ionization: Use a suitable ionization source, typically Electrospray Ionization (ESI) in positive mode, which will protonate the molecules to form [M+H]⁺ ions.[10]
-
Mass Analysis (MS1): Scan for the parent ions to determine the molecular weights.
-
Fragmentation Analysis (MS/MS): Select the parent ion of interest (e.g., m/z 432 for Lafutidine or m/z 436 for Dihydro Lafutidine) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern.
Comparative Mass Spectrometry Data
| Parameter | Lafutidine | Dihydro Lafutidine | Rationale for Difference |
| Molecular Formula | C₂₂H₂₉N₃O₄S[8] | C₂₂H₃₃N₃O₄S | Addition of 4 hydrogen atoms during ring reduction. |
| Monoisotopic Mass | 431.1879 Da[8] | 435.2192 Da | Mass difference of 4.0313 Da (4 x ¹H). |
| [M+H]⁺ (m/z) | 432.195 | 436.227 | Protonated molecular ions. |
| Key Fragmentation | Fragments containing the stable pyridine ring (e.g., m/z 193).[9] | Fragments arising from the cleavage of the less stable piperidine ring. | The aromatic ring is more resistant to fragmentation than the saturated ring. |
Workflow and Visualization
Caption: General workflow for the spectroscopic analysis and differentiation.
Conclusion
The spectroscopic comparison of Lafutidine and Dihydro Lafutidine is a clear illustration of how a single chemical transformation—the reduction of an aromatic ring—creates a cascade of detectable analytical differences.
-
UV-Vis spectroscopy offers a rapid, qualitative confirmation based on the presence or absence of the pyridine chromophore.
-
FT-IR spectroscopy confirms changes in functional groups, highlighting the loss of aromaticity and the gain of a secondary amine character.
-
NMR spectroscopy provides the most definitive, atom-level structural proof, with unambiguous shifts in both proton and carbon spectra.
-
Mass Spectrometry gives an unequivocal confirmation of the molecular weight difference and offers further structural clues through distinct fragmentation patterns.
By employing this multi-technique approach, researchers and quality control professionals can confidently identify, differentiate, and quantify Lafutidine and its Dihydro impurity, ensuring the final drug product meets the highest standards of purity, safety, and efficacy.
References
-
Shah, K. P., Kurmi, M., Kumar, S., & Singh, S. (2015). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. RSC Advances, 5(111), 91556-91572. URL: [Link]
-
Zhong, G., Gu, J., & Li, Y. (2005). Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Journal of Chromatography B, 820(2), 211-217. URL: [Link]
-
Gabhe, S. Y., Anbazhagan, S., Tekawade, S., & Mulgund, S. V. (2017). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Journal of Liquid Chromatography & Related Technologies, 40(12), 621-630. URL: [Link]
-
ResearchGate. (n.d.). Process-related impurities and degradation-related impurities of lafutidine. URL: [Link]
-
Jadhav, K., Dhamecha, D., Gholve, S., & Bhusnure, O. (2013). Stability-indicating stress degradation studies of lafutidine using UV spectrophotometric method. Journal of Pharmacy Research, 7(5), 441-445. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). Lafutidine. PubChem Compound Database. URL: [Link]
-
Indo American Journal of Pharmaceutical Research. (2021). Formulation and evaluation of lafutidine effervescent tablets. URL: [Link]
-
ResearchGate. (n.d.). Chromatograms of standard Lafutidine. URL: [Link]
-
ResearchGate. (n.d.). FTIR Spectra of Pure Drug Lafutidine. URL: [Link]
-
ResearchGate. (n.d.). A Mass spectrum of Lafutidine in MS 1 and B MS 2 mode in ESI + ve mode. URL: [Link]
-
Jadhav, K. V., et al. (2013). Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 119–122. URL: [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure lafutidine. URL: [Link]
-
ResearchGate. (n.d.). FTIR spectra of physical mixture of lafutidine. URL: [Link]
-
Chandra, P., Rathore, A. S., & Saini, V. (2016). Development and validation of UV spectrophotometric method for quantitative estimation of lafutidine in bulk and pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 9(4), 373-377. URL: [Link]
-
Plant Archives. (2020). Development and validation of UV-spectroscopy analytical method for estimation of lafutidine in solid nano-dispersion. URL: [Link]
-
ResearchGate. (n.d.). a: FTIR Spectrum of Lafutidine. URL: [Link]
-
ResearchGate. (n.d.). Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation. URL: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of pure lafutidine. URL: [Link]
-
Quora. (2018). Is piperidine more basic than pyridine? URL: [Link]
- Google Patents. (2013). CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride.
-
International Journal of Pharmacy and Biological Sciences. (2013). Analytical method development and validation of Lafutidine in tablet dosage form by RP-HPLC. URL: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. URL: [Link]
-
PubMed. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. URL: [Link]
-
MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. URL: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. URL: [Link]
-
YouTube. (2023). Comparison of Basic Strength of Pyrrole, Pyridine & Piperidine. URL: [Link]
-
PharmaCompass. (n.d.). Lafutidine. URL: [Link]
-
Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine? URL: [Link]
-
Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine? [duplicate]. URL: [Link]
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. URL: [Link]
-
Purdue University. (2023). Re‐Imagining Drug Discovery using Mass Spectrometry. URL: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Floating Microspheres of Lafutidine: Formulation, Optimization, Characterization, in-vitro and in-vivo Floatability Studies Using Eudragit Grades. URL: [Link]
-
Journal of Kufa for Chemical Science. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. URL: [Link]
-
Semantic Scholar. (n.d.). PREPARATION AND CHARACTERIZATION OF LAFUTIDINE AS IMMEDIATE RELEASE ORAL STRIP USING DIFFERENT TYPE OF WATER-SOLUBLE POLYMER. URL: [Link]
Sources
- 1. CN103130782A - Method for preparing lafutidine from hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. phmethods.net [phmethods.net]
- 3. Application of UV spectrophotometric method for easy and rapid estimation of lafutidine in bulk and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. ijper.org [ijper.org]
- 8. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendancy of UPLC in Stability-Indicating Analysis: A Comparative Guide for Lafutidine and Its Impurities
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the imperative to develop robust, sensitive, and efficient analytical methods cannot be overstated. This is particularly true for stability-indicating assays, which are fundamental to ensuring the safety, efficacy, and shelf-life of a drug product. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the validation of a stability-indicating method for Lafutidine, a second-generation H2 receptor antagonist. By delving into the experimental data and the rationale behind the methodological choices, this document will demonstrate the clear advantages of UPLC in resolving Lafutidine from its process-related and degradation impurities.
The Critical Need for a Stability-Indicating Method for Lafutidine
Lafutidine is employed in the treatment of gastric ulcers and other conditions related to excessive stomach acid.[1] During its synthesis and storage, or when exposed to various environmental conditions, Lafutidine can degrade, leading to the formation of impurities.[2] A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from any potential degradation products.[3] The development and validation of such a method are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4]
UPLC vs. HPLC: A Paradigm Shift in Liquid Chromatography
For decades, HPLC has been the cornerstone of pharmaceutical analysis. However, the advent of UPLC technology, which utilizes sub-2 µm particle columns, has revolutionized liquid chromatography.[5] This innovation allows for operation at higher pressures, leading to significant improvements in resolution, sensitivity, and, most notably, speed.[6]
An analysis that might take 60 minutes on a conventional HPLC system can often be completed in a fraction of that time on a UPLC system.[2] For the analysis of Lafutidine and its impurities, a developed UPLC method reduced the run time to 16 minutes from a 60-minute HPLC method, a nearly four-fold increase in throughput.[2] This acceleration in analysis time translates to substantial gains in laboratory productivity and a reduction in operational costs, primarily through decreased solvent consumption.[5]
The Science Behind the Speed and Resolution
The enhanced performance of UPLC is rooted in the van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particle size (typically 1.7 µm in UPLC vs. 3-5 µm in HPLC) leads to a more efficient packing of the column, resulting in a smaller plate height and, consequently, a greater number of theoretical plates per unit column length.[5] This translates to sharper, narrower peaks and a significantly improved ability to resolve closely eluting compounds, a critical factor when dealing with complex mixtures of a drug and its impurities.[6]
A Validated Stability-Indicating UPLC Method for Lafutidine
A robust stability-indicating UPLC method for Lafutidine and its four potential impurities (Imp-A, Imp-B, Imp-C, and Imp-D) has been developed and validated according to ICH Q2(R1) guidelines.[2][7][8]
Experimental Protocol: UPLC Method
Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Causality and Rationale |
| Chromatography System | UPLC system with a photodiode array (PDA) detector | A UPLC system is essential to handle the high backpressure generated by sub-2 µm particle columns. A PDA detector allows for the monitoring of multiple wavelengths simultaneously and is crucial for peak purity analysis. |
| Column | Acquity BEH-shield RP18 (3.0 mm × 100 mm, 1.7 µm) | The BEH-shield RP18 stationary phase provides excellent peak shape for basic compounds like Lafutidine and its impurities, especially the phenolic Impurity-A. The 1.7 µm particle size is key to achieving high resolution and speed.[2] |
| Mobile Phase A | 0.02M diammonium hydrogen phosphate/acetonitrile (80:20 v/v) | The use of a phosphate buffer at a basic pH (around 8.0) was found to provide satisfactory peak shapes and resolution.[2] |
| Mobile Phase B | 0.02M diammonium hydrogen phosphate/acetonitrile (30:70 v/v) | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and UV transparency. |
| Gradient Elution | A gradient program is employed to ensure the timely elution of all impurities and the API. | A gradient is necessary to resolve compounds with a range of polarities within a reasonable timeframe. |
| Flow Rate | 0.5 mL/min | This flow rate is optimized for the 3.0 mm internal diameter column to achieve a balance between analysis time and system pressure.[2] |
| Detection Wavelength | 276 nm | This wavelength corresponds to the UV maxima of Lafutidine, providing optimal sensitivity for the API and its impurities.[2] |
| Column Temperature | 35°C | Maintaining a constant, elevated column temperature reduces the viscosity of the mobile phase, improving efficiency and ensuring reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume is typical for UPLC to minimize band broadening. |
Method Validation Summary
The UPLC method was rigorously validated as per ICH Q2(R1) guidelines.[2][7][8] The following table summarizes the key validation parameters, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | UPLC Method Performance | ICH Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Lafutidine and its impurities. Peak purity of Lafutidine was confirmed in stressed samples. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][8] |
| Linearity (r²) | > 0.999 for Lafutidine and all impurities | A linear relationship between concentration and response should be demonstrated, typically with r² ≥ 0.99.[7][8] |
| Accuracy (% Recovery) | 98.0% - 102.0% for Lafutidine and all impurities | The closeness of the test results obtained by the method to the true value.[7][8] |
| Precision (% RSD) | < 2.0% for Lafutidine and all impurities (for repeatability and intermediate precision) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7][8] |
| Limit of Detection (LOD) | 0.02 µg/mL for Lafutidine | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL for Lafutidine | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8] |
| Robustness | Unaffected by small, deliberate variations in method parameters (flow rate, column temperature, mobile phase composition). | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[7][8] |
Forced Degradation Studies: Proving Stability-Indicating Capability
Forced degradation studies are a critical component of validating a stability-indicating method.[3] By subjecting Lafutidine to a variety of stress conditions, potential degradation products are generated, and the method's ability to separate these from the parent drug is demonstrated.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: A stock solution of Lafutidine (e.g., 1 mg/mL) is prepared in a suitable solvent.
-
Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[3]
-
Acid Hydrolysis: 0.1 M HCl at 70°C for 2 hours.[9]
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[9]
-
Thermal Degradation: Solid drug heated at 70°C for 6 hours.[9]
-
Photolytic Degradation: Exposure to UV radiation for 5 hours.[9]
-
-
Sample Analysis: The stressed samples are diluted to a suitable concentration and analyzed using the validated UPLC method. The chromatograms are examined for the appearance of new peaks and the separation of these peaks from Lafutidine.
Degradation Pathway of Lafutidine
The forced degradation studies revealed that Lafutidine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[9] The UPLC method successfully separated Lafutidine from all degradation products.[2]
-
Acidic Conditions: Led to the formation of two primary degradation products.[9]
-
Alkaline Conditions: Lafutidine was found to be particularly labile in alkaline conditions, resulting in three degradation products.[9]
-
Oxidative Conditions: A single major degradation product was observed.[9]
-
Photolytic Conditions: Exposure to UV light also resulted in a distinct degradation product.[9]
The ability of the UPLC method to resolve all these degradation products from the parent Lafutidine peak and from each other underscores its stability-indicating nature.[2]
Visualizing the Workflow
To provide a clear understanding of the logical flow of the validation process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for UPLC method validation as per ICH Q2(R1).
Caption: Workflow for forced degradation studies as per ICH Q1A(R2).
Conclusion: UPLC as the Superior Choice for Stability-Indicating Assays
The validation of a stability-indicating method for Lafutidine and its impurities unequivocally demonstrates the superiority of UPLC over traditional HPLC. The UPLC method offers a significant reduction in analysis time, leading to increased sample throughput and lower operational costs.[2][5] Furthermore, the enhanced resolution and sensitivity of UPLC ensure a more reliable separation and quantification of the API from its potential degradation products, a critical requirement for a robust stability-indicating assay.[6]
For researchers, scientists, and drug development professionals, the adoption of UPLC technology for the development and validation of stability-indicating methods is not merely an upgrade but a strategic move towards more efficient, reliable, and cost-effective pharmaceutical quality control.
References
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. ResearchGate. Available from: [Link]
-
Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. ResearchGate. Available from: [Link]
-
Development and validation of stability-indicating UPLC method for the determination of lafutidine and its impurities in bulk and pharmaceutical dosage form. Islamic Azad University, Pharmaceutical Sciences Branch. Available from: [Link]
-
A stability-indicating high performance liquid chromatographic analytical method for the determination of Lafutidine in Tablet. Scholars Research Library. Available from: [Link]
-
Analytical method development and validation for the determination of lafutidine using reverse phase HPLC method in bulk and tab. Scholars Research Library. Available from: [Link]
-
Typical UPLC chromatograms of lafutidine unspiked test preparation and... ResearchGate. Available from: [Link]
-
Chromatograms of standard Lafutidine, Lafutidine in marketed formulation and under different stress conditions... ResearchGate. Available from: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available from: [Link]
-
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAFUTIDINE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of ChemTech Research. Available from: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dihydro Lafutidine
Introduction: The Imperative of Proper Chemical Disposal
Dihydro Lafutidine, a derivative of the H2 receptor antagonist Lafutidine, is a compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), its handling and disposal demand meticulous attention to safety and environmental stewardship. Improper disposal of chemical waste not only poses a direct threat to laboratory personnel but also risks contaminating ecosystems.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of Dihydro Lafutidine, grounded in scientific principles and regulatory best practices. While specific data for Dihydro Lafutidine is limited, the following procedures are based on the known properties of the closely related compound, Lafutidine, and established guidelines for pharmaceutical waste management from authoritative bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Identification and Risk Assessment
Before handling Dihydro Lafutidine, it is crucial to understand its potential hazards. Based on the Safety Data Sheet (SDS) for Lafutidine, the following hazards are identified:
-
Acute Oral Toxicity: Lafutidine is classified as harmful if swallowed.[2]
-
Irritation: Avoid contact with skin and eyes.[3]
-
Respiratory Tract Irritation: Avoid formation of dust and aerosols.[2]
A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantity of waste, the potential for exposure, and the availability of safety equipment.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Dihydro Lafutidine waste. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of as contaminated waste after use.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2]
Part 3: Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of Dihydro Lafutidine is through a licensed and certified chemical waste management facility. This ensures compliance with all federal, state, and local regulations.
Step 1: Segregation of Waste
-
Solid Waste: All solid Dihydro Lafutidine waste, including contaminated consumables (e.g., weighing paper, gloves, vials), should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Dihydro Lafutidine should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps contaminated with Dihydro Lafutidine (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous materials.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dihydro Lafutidine," and the associated hazards (e.g., "Toxic").
-
Compatibility: Ensure the waste container material is compatible with Dihydro Lafutidine and any solvents used.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste.
-
Follow all institutional procedures for waste manifest and record-keeping.
Part 4: Chemical Degradation (For Informational Purposes)
Studies on the forced degradation of Lafutidine have shown that it degrades under certain conditions, including acidic, alkaline, and oxidative stress.[4][5][6] While this suggests that chemical degradation could be a potential disposal method, it is not recommended for on-site laboratory disposal without specific validation and approval from your institution's EHS department. The degradation products may also be hazardous, and the reactions can be unpredictable without proper controls.
The primary purpose of understanding these degradation pathways is for the development of stability-indicating analytical methods and not for routine disposal.[7]
Part 5: Contingency Plan for Spills and Accidental Exposure
In the event of a spill or accidental exposure, immediate action is critical.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dihydro Lafutidine.
Caption: Dihydro Lafutidine Disposal Workflow
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of Dihydro Lafutidine is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific guidelines and your material's Safety Data Sheet for the most accurate and up-to-date information.
References
-
M. K. Sharma, et al. (2015). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry, 39(12), 9348-9360. Available at: [Link]
-
S. R. P. Rao, et al. (2016). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS. Journal of Analytical Science and Technology, 7(1), 1-11. Available at: [Link]
-
P. S. Jain, et al. (2013). Stability-indicating stress degradation studies of lafutidine using UV spectrophotometric method. Journal of Applied Pharmaceutical Science, 3(5), 107-112. Available at: [Link]
-
PubChem. (n.d.). Lafutidine. National Institutes of Health. Available at: [Link]
Sources
- 1. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
A Guide to Personal Protective Equipment for Handling Dihydro Lafutidine
This guide provides essential safety and operational protocols for the handling of Dihydro Lafutidine in a research and development environment. As a novel derivative of Lafutidine, a histamine H2 receptor antagonist, Dihydro Lafutidine must be handled with appropriate caution.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is grounded in the precautionary principle, utilizing the known toxicological data for Lafutidine and adhering to established best practices for managing potentially hazardous pharmaceutical compounds.[3]
The primary documented hazard for the parent compound, Lafutidine, is oral toxicity ("Harmful if swallowed").[4][5] When handling Dihydro Lafutidine as a solid or powder, the principal risks are accidental ingestion via cross-contamination, inhalation of airborne particles, and potential skin or eye irritation.[4][6] Therefore, the following protocols are designed as a self-validating system to minimize exposure and ensure both personal and environmental safety.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the first line of defense against chemical exposure.[7] The following ensemble is mandatory for all personnel handling Dihydro Lafutidine powder outside of a fully contained system.
| PPE Component | Standard/Specification | Rationale for Use with Dihydro Lafutidine |
| Gloves | Double Pair, Nitrile, Powder-Free | Primary Barrier: Prevents direct skin contact. Double-gloving provides redundancy in case of a tear or puncture in the outer glove.[8][9] The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff to create a secure seal.[9] Powder-free gloves are essential as powder can absorb hazardous materials and facilitate their dispersal.[9][10] |
| Gown | Disposable, Polyethylene-Coated, Solid Front, Long-Sleeved with Knit Cuffs | Body Protection: Provides a barrier against particulate contamination and potential splashes when preparing solutions.[8][9] The solid front and low-permeability fabric prevent chemical penetration.[9][11] Knit cuffs ensure a snug fit around the wrist, preventing gaps at the glove-gown interface. |
| Eye/Face Protection | Safety Goggles with Side Shields or a Full Face Shield | Ocular & Facial Protection: Guards against splashes when working with solvents and prevents airborne powder from contacting mucous membranes.[8][10] Standard eyeglasses are insufficient. A face shield offers broader protection and should be used in conjunction with goggles when a significant splash risk exists.[10] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (Minimum) | Inhalation Hazard Mitigation: Essential when handling the powdered form of the compound to prevent inhalation of fine particles.[10][12] For larger quantities or procedures with a high potential for aerosolization, a half- or full-face elastomeric respirator with HEPA cartridges or a Powered Air Purifying Respirator (PAPR) should be considered.[12] |
| Ancillary Protection | Disposable Head/Hair and Shoe Covers | Contamination Control: Prevents contamination of personal clothing and the wider laboratory environment by minimizing the tracking of hazardous residues.[8][10] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean-to-dirty" principle must be followed.
Step-by-Step Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe and Head Covers: Don shoe covers and a head/hair cover.
-
Gown: Put on the disposable gown, ensuring it is fully secured at the back.
-
Respirator: Fit the N95 respirator, performing a seal check to ensure no air leakage.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, tucking the gown cuffs underneath. Don the second, outer pair of gloves over the gown cuffs.[9]
Step-by-Step Doffing Protocol
This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves, which are considered the most contaminated. Peel them off by turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from the body, turning it inside out as it is rolled down. Avoid shaking the gown. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Exit the Immediate Area: Step out of the primary handling area if possible.
-
Eye/Face Protection: Remove the face shield or goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Sequencing Workflow
The following diagram illustrates the critical donning and doffing sequences to ensure safety and containment.
Caption: Step-by-step workflow for managing a powder spill.
Waste Disposal Plan
All materials contaminated with Dihydro Lafutidine, including disposable PPE, weighing papers, pipette tips, and cleaning materials, must be disposed of as hazardous chemical waste. [13]* Collection: Use clearly labeled, sealed, and puncture-resistant containers.
-
Segregation: Keep hazardous waste separate from regular laboratory trash. [13]* Disposal: Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS office for specific procedures.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Available at: [Link]
-
Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. Available at: [Link]
-
Lindstromgroup. (2022, November 29). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Available at: [Link]
-
Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]
-
International Enviroguard. (2019, December 3). PPE Factors For Pharmaceutical Manufacturing. Available at: [Link]
-
University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up. Available at: [Link]
-
GMP SOP. (2024, January 10). Chemical spill response, step-by-step procedure for pharmaceutical operations. Available at: [Link]
-
Defense Centers for Public Health. (2017, September). Procedures for cleaning up hazardous drug spills and leaks. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. Available at: [Link]
-
Defense Centers for Public Health. (2017, October). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282136, Lafutidine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available at: [Link]
-
Wikipedia. H2 receptor antagonist. Available at: [Link]
-
Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Available at: [Link]
-
Empower Pharmacy. Tirzepatide / Niacinamide Injection. Available at: [Link]
-
RayBiotech. Lafutidine. Available at: [Link]
-
National Center for Biotechnology Information. (2024, August 11). H2 Blockers. In: StatPearls [Internet]. Available at: [Link]
-
National Center for Biotechnology Information. (2018, January 25). Histamine Type-2 Receptor Antagonists (H2 Blockers). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Available at: [Link]
-
ASHP Publications. Decontamination and Cleaning. Available at: [Link]
-
National Center for Biotechnology Information. (2011, April). Outbreaks Associated with Contaminated Antiseptics and Disinfectants. Available at: [Link]
-
Cleveland Clinic. (2024, March 18). H2 Blockers. Available at: [Link]
-
ASHP Advantage®. (2017, December 4). Processes to Address Surface Contamination For USP Chapter <800>. Available at: [Link]
-
Vioguard. Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination. Available at: [Link]
Sources
- 1. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lindstromgroup.com [lindstromgroup.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


